Carbendazim
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl N-(1H-benzimidazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H2,10,11,12,13) | |
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InChI Key |
TWFZGCMQGLPBSX-UHFFFAOYSA-N | |
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Canonical SMILES |
COC(=O)NC1=NC2=CC=CC=C2N1 | |
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Molecular Formula |
C9H9N3O2 | |
| Record name | CARBENDAZIM | |
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Related CAS |
23424-47-7 (unspecified hydrochloride), 37574-18-8 (mono-hydrochloride), 52316-55-9 (monophosphate) | |
| Record name | Carbendazim [BSI:ISO] | |
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DSSTOX Substance ID |
DTXSID4024729 | |
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Molecular Weight |
191.19 g/mol | |
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Physical Description |
Carbendazim appears as light gray or beige powder. (NTP, 1992), White to light-gray, odorless solid; [HSDB] Powder; [MSDSonline], Solid, COLOURLESS CRYSTALS OR GREY-TO-WHITE POWDER. | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), Solubility in water at 24 °C: 29 mg/L at pH 4; 8 mg/L at pH 7; 1.49 mg/L at pH 8, Soluble in (g/L at 24 °C): dimethylformamide 5, acetone 0.3, ethanol 0.3, chloroform 0.1, ehtyl acetate 0.135, dichlormethane 0.068, benzene 0.036, cyclohexane <0.01, diethyl ether <0.01, hexane 0.0005, Xylene: <1 g/100 g at 20 °C; Cylcohexanone: < 1 g/100 g /Technical grade/, Solubility at 20 °C (mg/L): hexane 0.5; benzene 36; dichloromethane 68; ethanol 300; dimethylformamide 5000, chloroform 100, acetone 300, Slightly soluble in most solvents, 29 mg/L @ 24C (exp), Solubility in water, g/100ml at 24 °C: 0.0008 | |
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Density |
1.45 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.45 g/cu cm at 25 °C, 0.27 g/cm³ | |
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Vapor Pressure |
less than 0.000000075 mmHg at 68 °F ; <0.001 mmHg at 257 °F (NTP, 1992), 7.5X10-10 mm Hg at 20 °C, Vapor pressure at 20 °C: negligible | |
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Impurities |
2,3-Diaminophenazine, 2-Amino-3-hydroxyphenazine | |
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Color/Form |
White powder, Crystalline powder, Nearly white solid /Technical/, Light-gray powder, Off-white, crystalline powder | |
CAS No. |
10605-21-7, 37953-07-4 | |
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| Record name | Methyl benzimidazolecarbamate | |
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Melting Point |
576 to 585 °F (decomposes) (NTP, 1992), Decomposes at 300 °C, MP: 302-307 °C (decomposes), 302 - 307 °C | |
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Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Carbendazim on β-Tubulin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbendazim, a widely utilized benzimidazole fungicide, exerts its primary biological effect by targeting β-tubulin, a critical component of the eukaryotic cytoskeleton. This disruption of microtubule function leads to mitotic arrest and subsequent cell death, a mechanism that has also garnered interest for its potential applications in oncology.[1][2] This technical guide provides a comprehensive overview of the molecular interactions between this compound and β-tubulin, detailing the quantitative biophysical parameters, experimental methodologies for its study, and the molecular basis of resistance.
Core Mechanism of Action: Suppression of Microtubule Dynamics
This compound's primary mode of action is not the wholesale depolymerization of microtubules, but rather the subtle yet potent suppression of their dynamic instability.[1][2] Microtubules are inherently dynamic polymers that undergo phases of growth (polymerization) and shortening (depolymerization), a process essential for the proper formation and function of the mitotic spindle during cell division. This compound binds to β-tubulin and dampens these dynamics, leading to a mitotic arrest at the G2/M phase of the cell cycle.[1][3] This ultimately results in the formation of abnormal mitotic spindles, reduced tension on kinetochores, and induction of apoptosis.[1][2]
Signaling Pathway of this compound-Induced Mitotic Arrest
Caption: this compound's mechanism of action leading to apoptosis.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the interaction of this compound with β-tubulin and its cellular effects.
Table 1: Binding Affinity and Cellular Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | 42.8 ± 4.0 μM | Mammalian (Bovine Brain) Tubulin | [1][2] |
| IC50 (Cell Proliferation) | 10 μM | MCF7 Human Breast Cancer Cells | [1][2] |
| Half-maximal Mitotic Arrest | 8 μM | MCF7 Human Breast Cancer Cells | [1][2] |
Table 2: Effects of this compound on Microtubule Dynamic Instability in vitro
| Parameter (at 10 μM this compound) | Effect | System | Reference |
| Dynamicity | 50% Reduction | Purified Tubulin | [1][2] |
| Polymer Mass | 21% Reduction | Purified Tubulin | [1][2] |
Table 3: Effects of this compound on Microtubule Polymerization in vitro
| This compound Concentration | Inhibition of Polymerization (MAP-depleted tubulin) | Reference |
| 10 μM | 21% | [1] |
| 30 μM | 22% | [1] |
| 50 μM | 35% | [1] |
| IC50 (estimated) | ~70 μM | [3] |
Experimental Protocols
Tubulin Polymerization Assay (Turbidimetric Method)
This assay measures the increase in turbidity as tubulin polymerizes into microtubules.
Materials:
-
Purified, MAP-free tubulin (>99% pure)
-
Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)
-
GTP solution (100 mM)
-
Glycerol
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Temperature-controlled microplate reader (340-350 nm)
Protocol:
-
Prepare the tubulin polymerization mix on ice by reconstituting lyophilized tubulin in Polymerization Buffer containing 1 mM GTP and 10% glycerol to a final concentration of 3 mg/mL.[4][5]
-
Pipette 10 µL of 10x dilutions of this compound (or vehicle control) into the wells of a pre-warmed 96-well plate.[4]
-
To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in the 37°C microplate reader and measure the absorbance at 340 nm every 60 seconds for 60 minutes.[4]
-
Data Analysis: Subtract the initial absorbance reading (time 0) from all subsequent readings. Plot the change in absorbance versus time. The rate and extent of polymerization can be determined from the slope and plateau of the resulting curve.[4]
Caption: Workflow for a turbidimetric tubulin polymerization assay.
This compound-Tubulin Binding Affinity Determination (Fluorescence Spectroscopy)
This method utilizes the fluorescent hydrophobic probe 8-anilinonaphthalene-1-sulfonic acid (ANS) to determine the dissociation constant (Kd) of this compound binding to tubulin.
Materials:
-
Purified tubulin
-
Binding Buffer (e.g., 25 mM PIPES, 3 mM MgSO4, 1 mM EGTA, pH 6.8)
-
This compound stock solution
-
ANS solution
-
Fluorometer
Protocol:
-
Incubate tubulin (e.g., 2 μM) with varying concentrations of this compound (e.g., 10–80 μM) in Binding Buffer for 30 minutes at 25°C.[1]
-
Add ANS to a final concentration of 40 μM and incubate for an additional 15 minutes.[1]
-
Measure the fluorescence emission at 470 nm with an excitation wavelength of 400 nm.[1]
-
Data Analysis: The increase in ANS fluorescence upon this compound binding is used to calculate the fraction of bound tubulin. A double-reciprocal plot (1/fraction bound vs. 1/[free this compound]) can be used to determine the dissociation constant (Kd).[1]
Immunofluorescence Microscopy for Microtubule Integrity
This technique visualizes the effect of this compound on the microtubule network within cells.
Materials:
-
Cultured cells (e.g., MCF7) grown on coverslips
-
This compound
-
Fixative (e.g., 10% formalin, ice-cold methanol)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 10% normal goat serum)
-
Primary antibody (e.g., mouse anti-α-tubulin monoclonal antibody)
-
Fluorescently labeled secondary antibody (e.g., FITC-conjugated goat anti-mouse IgG)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Treat cells with desired concentrations of this compound for a specified time (e.g., 48 hours).[1]
-
Fix the cells with formalin followed by methanol.[1]
-
Permeabilize the cells and then block non-specific antibody binding.
-
Incubate with the primary anti-α-tubulin antibody overnight at 4°C.[1]
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI and mount the coverslips.[1]
-
Visualize the microtubule network using a fluorescence microscope.
Molecular Basis of this compound Resistance
Resistance to this compound in fungi is frequently linked to specific point mutations in the β-tubulin gene. These mutations alter the binding affinity of this compound to its target protein.
Key Amino Acid Substitutions Conferring Resistance:
-
E198A: A common mutation where glutamic acid at position 198 is replaced by alanine. This change is thought to alter the configuration of the β-tubulin, affecting the binding of this compound.[6][7]
-
F200Y: Replacement of phenylalanine at position 200 with tyrosine can also lead to resistance.
-
L240F: In Fusarium graminearum, a leucine to phenylalanine substitution at position 240 in β1-tubulin is associated with differences in this compound binding affinity.[8]
Molecular docking studies suggest that these mutations do not necessarily form direct contact points for this compound but rather induce conformational changes in the binding pocket, thereby reducing the binding affinity of the drug.[9][10]
Caption: Logical flow of this compound action in sensitive vs. resistant fungi.
Binding Site on β-Tubulin
Notably, this compound does not compete with colchicine or vinblastine for their known binding sites on tubulin.[1][2] This indicates that this compound binds to a distinct and as-of-yet not fully characterized site on the β-tubulin subunit. Molecular modeling studies suggest a putative binding site near the GTP-binding domain, involving residues such as Ser138 and Thr178.[9] The lack of a co-crystal structure of this compound bound to tubulin means the precise binding pocket is still an area of active investigation.[9][11]
Conclusion
This compound's interaction with β-tubulin is a well-established mechanism that leads to the suppression of microtubule dynamics, mitotic arrest, and ultimately, cell death. The quantitative data on its binding affinity and cellular effects, coupled with detailed experimental protocols, provide a robust framework for further research and development. Understanding the molecular basis of resistance, primarily through point mutations in the β-tubulin gene, is crucial for overcoming challenges in its application as both a fungicide and a potential anti-cancer agent. Future work to precisely elucidate the this compound binding site through structural biology will undoubtedly pave the way for the design of more potent and specific tubulin-targeting compounds.
References
- 1. This compound Inhibits Cancer Cell Proliferation by Suppressing Microtubule Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits cancer cell proliferation by suppressing microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. A new point mutation in β2-tubulin confers resistance to this compound in Fusarium asiaticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual mutations containing E198A in β-tubulin eliminate the negative cross-resistance between this compound and diethofencarb in Corynespora cassiicola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. β1 Tubulin Rather Than β2 Tubulin Is the Preferred Binding Target for this compound in Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Population, Physiological, and Genetic Insights into this compound Resistance in Populations of the Phytopathogenic Fungus Microdochium nivale [mdpi.com]
- 11. elar.urfu.ru [elar.urfu.ru]
The Architecture of Antifungal Efficacy: A Technical Guide to the Structure-Activity Relationship of Carbendazim Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbendazim, a member of the benzimidazole class of fungicides, has been a cornerstone in agriculture for decades due to its broad-spectrum activity. Its mechanism of action, primarily through the inhibition of β-tubulin polymerization, has been the basis for the development of a multitude of analogs aimed at enhancing efficacy, broadening the spectrum of activity, and overcoming resistance. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs, offering a comprehensive resource for researchers in the field of antifungal drug development. We will explore the impact of structural modifications at key positions of the benzimidazole scaffold, present quantitative data for comparative analysis, detail essential experimental protocols for activity assessment, and visualize the underlying molecular and experimental frameworks.
Introduction: this compound - A Legacy of Fungal Control
This compound (methyl 1H-benzo[d]imidazol-2-ylcarbamate) is a systemic fungicide widely used to control a variety of fungal diseases in crops.[1] Its appeal lies in its high efficiency and stable chemical properties. The core of its activity resides in the benzimidazole ring system, a versatile pharmacophore that is also present in numerous other biologically active compounds. Understanding the relationship between the chemical structure of this compound and its biological activity is paramount for the rational design of new, more effective antifungal agents. This guide will systematically dissect the SAR of this compound analogs, focusing on substitutions at the N-1, C-2, and C-5/C-6 positions of the benzimidazole ring.
Mechanism of Action: Targeting the Fungal Cytoskeleton
The primary molecular target of this compound and its analogs is β-tubulin, a subunit of the microtubule cytoskeleton.[2] By binding to β-tubulin, these compounds inhibit its polymerization into microtubules. This disruption of microtubule assembly is catastrophic for the fungal cell, leading to an arrest of the cell cycle at the G2/M phase, cessation of cell division, and ultimately, apoptosis.[3]
Molecular docking studies have suggested a putative binding site for this compound on β-tubulin, located in the middle of the protein and involving residues that are critical for its conformation and polymerization.[4] Interestingly, this proposed binding site does not directly include the residues that are commonly mutated in fungicide-resistant strains, suggesting a more complex mechanism of resistance than simple target-site modification.[4]
Structure-Activity Relationship (SAR) of this compound Analogs
The antifungal potency of this compound can be significantly modulated by chemical modifications at various positions of the benzimidazole scaffold.
Modifications at the N-1 Position
Substitution at the N-1 position of the benzimidazole ring has been a key area of investigation. The introduction of various alkyl and benzyl groups has been shown to influence antifungal activity.
Key SAR Observations:
-
Alkyl Chains: The length of the alkyl chain at the N-1 position plays a crucial role in antifungal activity. Studies have shown that analogs with longer alkyl chains, such as nonyl and decyl groups, exhibit potent antifungal effects.[5]
-
Benzyl Groups: The introduction of a benzyl group at the N-1 position can also enhance activity. Further substitution on the benzyl ring, particularly with methyl groups in the meta position, has been found to be favorable for antifungal potency.[6]
Modifications at the C-2 Position
The carbamate group at the C-2 position is a critical determinant of this compound's activity. Modifications to this group have led to the discovery of analogs with altered and sometimes improved antifungal profiles.
Key SAR Observations:
-
Dithioate Analogs: Replacing the carbamate group with a dithioate moiety has been explored. While some of these analogs showed moderate activity, their overall antifungal potency was generally lower than that of this compound.
-
Hydrazone Derivatives: Coupling the benzimidazole core with a phenylhydrazone moiety at the C-2 position has yielded compounds with significant antifungal activity against various phytopathogenic fungi.
-
Sulfonyl Group: The presence of a sulfonyl group in C-2 substituted analogs has been found to be critical for the inhibition of certain fungal species, such as Colletotrichum gloeosporioides.[7]
Modifications at the C-5 and C-6 Positions
The benzene ring of the benzimidazole scaffold offers further opportunities for modification at the C-5 and C-6 positions.
Key SAR Observations:
-
Halogenation: The introduction of a chlorine atom at the para-position of a benzene ring substituent has been shown to increase antifungal activity.[7]
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the benzene ring can influence the overall electronic properties of the molecule and, consequently, its biological activity.
Quantitative Data on Antifungal Activity
The following tables summarize the in vitro antifungal activity of various this compound analogs against different fungal species. The data is presented as EC50 (Effective Concentration 50%) or MIC (Minimum Inhibitory Concentration) values, which represent the concentration of the compound required to inhibit 50% of fungal growth or the lowest concentration that prevents visible growth, respectively.
Table 1: Antifungal Activity of N-1 Substituted this compound Analogs
| Compound ID | N-1 Substituent | Fungal Species | Activity (µg/mL) | Reference |
| 1a | Nonyl | Candida albicans | MIC: 0.5-256 | [8] |
| 2a | Decyl | Candida albicans | MIC: 2-256 | [8] |
| 3a | Undecyl | Candida albicans | MIC: 0.5-256 | [8] |
| 5a | 3-Methylbenzyl | Various fungi | Good activity | [6] |
| 5b | 3-Methylbenzyl (5,6-dimethyl) | Various fungi | Good activity | [6] |
Table 2: Antifungal Activity of C-2 Substituted this compound Analogs
| Compound ID | C-2 Substituent | Fungal Species | Activity (µg/mL) | Reference |
| 4m | Unsubstituted benzene ring | C. gloeosporioides | IC50: 20.76 | [7] |
| A. solani | IC50: 27.58 | [7] | ||
| F. solani | IC50: 18.60 | [7] | ||
| 5b | Sulfonyl group containing | Cytospora sp. | IC50: 30.97 | [7] |
| C. gloeosporioides | IC50: 11.38 | [7] | ||
| B. cinerea | IC50: 57.71 | [7] | ||
| F. solani | IC50: 40.15 | [7] | ||
| 7f | para-Chloro substitution | B. cinerea | IC50: 13.36 | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound analogs.
Mycelium Growth Rate Method for Antifungal Activity
This method is widely used to determine the in vitro antifungal activity of compounds against filamentous fungi.
Protocol:
-
Preparation of Media: Prepare Potato Dextrose Agar (PDA) medium and amend it with various concentrations of the test compounds. A control with no compound is also prepared.
-
Inoculation: A 4-mm plug of actively growing mycelium from the edge of a fungal colony is placed at the center of each agar plate.[5]
-
Incubation: The inoculated plates are incubated at 28°C in the dark.
-
Measurement: The diameter of the mycelial colony is measured at regular intervals (e.g., every 24 hours) for up to 5-7 days.[5]
-
Calculation: The percentage of mycelium growth inhibition is calculated using the formula: I% = [(C-d) - (T-d)] / (C-d) × 100%, where C is the colony diameter of the control and T is the colony diameter of the treated plate, and d is the diameter of the initial mycelial plug. The EC50 value is then determined by probit analysis.[9]
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and allow them to attach for 24 hours.[10]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).[3][10]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[3]
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[10]
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of compounds on the polymerization of tubulin into microtubules.
Protocol:
-
Reagent Preparation: Prepare purified tubulin (e.g., from porcine brain) in a suitable buffer (e.g., PIPES buffer) on ice.[10]
-
Reaction Setup: In a 96-well plate, combine the tubulin solution with GTP and the test compound at various concentrations.[1]
-
Initiation of Polymerization: Initiate the polymerization by incubating the plate at 37°C.[1]
-
Monitoring: Monitor the increase in turbidity (light scattering) at 350 nm over time using a microplate reader.[1]
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. The initial rate of polymerization is determined, and the IC50 value is calculated.[1]
Conclusion
The structure-activity relationship of this compound analogs provides a rich landscape for the discovery of novel antifungal agents. Modifications at the N-1, C-2, and C-5/C-6 positions of the benzimidazole scaffold have been shown to significantly impact antifungal potency and spectrum. This guide has synthesized key findings in the field, presenting a systematic overview of SAR, quantitative activity data, and detailed experimental protocols. The continued exploration of this chemical space, guided by the principles outlined herein, holds great promise for the development of the next generation of fungicides to combat the ever-evolving threat of fungal pathogens in agriculture and medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. View of QUANTITATIVE STRUCTURE–ACTIVITY RELATIONSHIP STUDY OF NEWLY SYNTHESIZED BENZIMIDAZOLE DERIVATIVES-TARGETING ALDOSE REDUCTASE [crpsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
carbendazim synthesis and chemical characterization methods
An In-depth Technical Guide on the Synthesis and Chemical Characterization of Carbendazim
Introduction
This compound, with the IUPAC name methyl benzimidazol-2-ylcarbamate, is a broad-spectrum benzimidazole fungicide and a metabolite of benomyl.[1][2] It is extensively used in agriculture to control a wide range of fungal diseases on cereals, fruits, vegetables, and ornamental plants.[3][4] Its mechanism of action involves inhibiting the development of fungi by disrupting microtubule formation during mitosis, which prevents cell division and growth.[4] Given its widespread use and the potential for residues in food and the environment, robust methods for its synthesis and chemical characterization are critical for quality control, regulatory compliance, and research.[5][6]
This technical guide provides a detailed overview of a common synthesis route for this compound and the primary analytical methods for its chemical characterization. It is intended for researchers, scientists, and professionals in drug development and agricultural science.
Physicochemical Properties of this compound
This compound is a white to light gray crystalline solid with the empirical formula C₉H₉N₃O₂.[1][2] It is stable under normal storage conditions but decomposes at high temperatures.[7]
| Property | Value | References |
| IUPAC Name | methyl N-(1H-benzimidazol-2-yl)carbamate | [7] |
| Synonyms | MBC, BCM, Bavistin, Derosal | [1] |
| CAS Number | 10605-21-7 | [1] |
| Molecular Weight | 191.19 g/mol | [7] |
| Appearance | White to light gray powder | [2][7] |
| Melting Point | 302 to 307 °C (decomposes) | [2] |
| Solubility in Water | 8 mg/L (at 25 °C) | [2] |
| Purity (Technical) | > 98% | [1] |
Synthesis of this compound
This compound is commercially produced through the cyclization reaction of o-phenylenediamine with a suitable cyclizing agent.[8] One of the most efficient methods involves the reaction with methyl cyanocarbamate, which results in high purity and yield.[8][9]
Reaction Pathway: o-Phenylenediamine Route
The primary synthesis route involves a two-step process: first, the preparation of the cyclizing agent, methyl cyanocarbamate, and second, its reaction with o-phenylenediamine to form this compound.[8]
Caption: Synthesis pathway of this compound from o-phenylenediamine.
Experimental Protocol: Synthesis from o-Phenylenediamine
This protocol is adapted from a high-yield industrial synthesis method.[8][9]
Part 1: Preparation of Methyl Cyanocarbamate (Cyclizing Agent)
-
Add a 10% aqueous solution of cyanamide to a reaction vessel equipped with a stirrer and cooling system.
-
Cool the vessel to 0-5 °C.
-
Simultaneously, and while stirring, slowly drip in 1.1 equivalents of methyl chloroformate and a 30% sodium hydroxide solution (2.2 equivalents).
-
Throughout the addition, maintain the reaction pH between 8 and 9.
-
After the addition is complete, continue stirring and maintain the temperature at 0-5 °C for 2 hours to ensure the reaction goes to completion. The resulting aqueous solution contains methyl cyanocarbamate.
Part 2: Synthesis of this compound
-
Dissolve o-phenylenediamine in a toluene solvent (4 times the weight of o-phenylenediamine) in a separate reaction vessel.
-
Heat the solution to 55-60 °C.
-
While stirring, simultaneously add the prepared methyl cyanocarbamate aqueous solution (1.1 equivalents) and 35% concentrated hydrochloric acid (1.2 equivalents) dropwise.
-
During the addition, carefully control the pH of the reaction mixture to between 4 and 5.[8][9]
-
After the addition is complete, maintain the temperature at 55-60 °C and continue stirring for 3 hours.[8][9]
-
Cool the mixture to 25 °C. The solid this compound product will precipitate.
-
Filter the solid product using suction filtration.
-
Wash the filter cake with toluene to remove impurities.
-
Dry the damp product in a convection oven at 70 °C for 8 hours to obtain the final high-purity this compound.[9]
| Parameter | Value | Reference |
| Solvent System | Toluene and Water (biphasic) | [8] |
| Reaction Temperature | 55-60 °C | [8][9] |
| Reaction pH | 4-5 | [8][9] |
| Reaction Time | 3 hours (post-addition) | [8][9] |
| Yield | > 97.5% | [9] |
| Purity | > 99.8% | [9] |
Chemical Characterization Methods
A variety of analytical techniques are employed for the identification and quantification of this compound. The most common methods include high-performance liquid chromatography (HPLC) and UV-Visible spectrophotometry.[3][10][11] Other reported methods include gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and fluorescence analysis.[5]
Caption: General workflow for the chemical characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation, identification, and quantification of this compound residues in various matrices.[10][12]
Experimental Protocol: HPLC-UV Method This protocol is suitable for the analysis of this compound in vegetable samples or formulations.[10][12]
-
Standard Preparation: Prepare a stock solution by accurately weighing and dissolving 1 mg of pure this compound standard in 100 mL of 25% methanol to get a concentration of 10 µg/mL.[10] Prepare working standards by diluting the stock solution to the desired concentration range (e.g., 1.0 - 15.0 µg/mL).[12]
-
Sample Extraction (for vegetable matrix):
-
Weigh 10 g of a homogenized sample.
-
Extract the sample with a suitable solvent like ethyl acetate.[10]
-
Filter the extract through Whatman No. 1 paper.
-
Perform a cleanup step using a solid-phase extraction (SPE) cartridge (e.g., SAX/PSA dual-layer) to remove interferences.[10]
-
Evaporate the solvent and re-dissolve the dry residue in 1 mL of the HPLC mobile phase.[10]
-
Filter the final solution through a 0.45 µm membrane filter before injection.[10]
-
-
Chromatographic Conditions:
-
Analysis: Inject the prepared standards and samples into the HPLC system. Identify the this compound peak based on its retention time compared to the standard. Quantify using a calibration curve constructed from the peak areas of the standards.
| Parameter | Method 1 | Method 2 |
| Column | LichroCART Purospher RP-18 | Primesep 100 |
| Mobile Phase | Methanol:Water (75:25, v/v) | Acetonitrile:0.1% H₂SO₄ (70:30, v/v) |
| Detection Wavelength | 286 nm | 200 nm |
| Linearity Range | 1 - 15 µg/mL | Not Specified |
| Limit of Detection (LOD) | 0.002 mg/kg | 40 ppb |
| Limit of Quantitation (LOQ) | 0.02 mg/kg | Not Specified |
| Recovery | 99.67% - 113.11% | Not Specified |
| Reference | [12] | [4] |
UV-Visible Spectrophotometry
Spectrophotometric methods are simple and cost-effective for the determination of this compound, often used for formulation analysis.[3] These methods can involve direct measurement or complexation to shift the absorbance to the visible region, reducing interference.[3]
Experimental Protocol: Complexation Method This method is based on the formation of a colored complex with ferric chloride and potassium ferricyanide.[3]
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in dimethyl formamide (DMF). Dilute this stock solution with DMF to create a working standard of 100 µg/mL.[3]
-
Reagent Preparation:
-
0.2% Ferric Chloride (w/v) in distilled water.
-
0.5% Potassium Ferricyanide (w/v) in distilled water.[3]
-
-
Calibration Curve Construction:
-
Pipette aliquots of the working standard solution (ranging from 0.4 to 4.0 mL, corresponding to 4-40 µg/mL) into a series of 10 mL volumetric flasks.
-
To each flask, add 1 mL of 0.2% ferric chloride and 1 mL of 0.5% potassium ferricyanide.
-
Heat the flasks in a water bath at 60 °C for 15 minutes for complete color development.
-
Cool the flasks to room temperature and dilute to the 10 mL mark with distilled water.
-
Measure the absorbance of the bluish-green colored solution at the wavelength of maximum absorbance (λmax), which is 478 nm, against a reagent blank.[3]
-
-
Sample Analysis: Prepare the sample solution by dissolving a known weight of the formulation in DMF. Dilute appropriately to fall within the calibration range and follow step 3 for color development and measurement.
| Parameter | Direct UV Method | Complexation Method |
| Solvent | DMSO:Ethanol (1:1) | Dimethyl formamide (DMF) |
| λmax | ~285 nm | 478 nm |
| Beer's Law Range | 1 - 20 mg/L | 4 - 40 µg/mL |
| Molar Absorptivity | Not Specified | 4.46 x 10³ L mol⁻¹cm⁻¹ |
| Reference | [13] | [3] |
Other Characterization Methods
-
Nuclear Magnetic Resonance (¹H NMR): NMR spectroscopy is a powerful tool for structural elucidation and purity assessment. The ¹H NMR spectrum of this compound can confirm the presence of protons on the benzimidazole ring and the methyl ester group.[14] Shifts in the proton resonances, particularly the methyl protons, can indicate interactions or complex formation.[14]
-
Fluorescence Spectroscopy: this compound exhibits native fluorescence. This property can be enhanced through complexation, for example, with cucurbit[7]uril, which increases the fluorescence intensity by a factor of ~10 and causes a blue shift in the emission wavelength.[14] This enhancement forms the basis for highly sensitive analytical methods.
-
Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), mass spectrometry provides high selectivity and sensitivity for this compound analysis.[5][15] For LC-MS, detection is often performed in positive electrospray ionization mode, monitoring for the protonated molecular ion [M+H]⁺ at m/z 192.
Conclusion
The synthesis of this compound via the o-phenylenediamine and methyl cyanocarbamate route is a well-established and efficient process, capable of producing a high-purity product with excellent yields. A comprehensive suite of analytical techniques is available for its chemical characterization. HPLC remains the method of choice for regulatory and quality control purposes due to its robustness and sensitivity, while spectrophotometric methods offer a simpler, cost-effective alternative for formulation analysis. Advanced techniques like LC-MS and NMR provide deeper structural confirmation and are invaluable in research and development settings. The appropriate selection of methodology depends on the specific analytical need, sample matrix, required sensitivity, and available resources.[5]
References
- 1. This compound (EHC 149, 1993) [inchem.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. HPLC Method for Analysis of this compound on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. Electroanalytical overview: the sensing of this compound - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY01053H [pubs.rsc.org]
- 6. biotech-asia.org [biotech-asia.org]
- 7. This compound | C9H9N3O2 | CID 25429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN105601572A - this compound preparation technology - Google Patents [patents.google.com]
- 9. CN105601572B - A kind of preparation process of this compound - Google Patents [patents.google.com]
- 10. thaiscience.info [thaiscience.info]
- 11. researchgate.net [researchgate.net]
- 12. distantreader.org [distantreader.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to the Chemical Properties of Methyl Benzimidazol-2-ylcarbamate (MBC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl benzimidazol-2-ylcarbamate (MBC), widely known as Carbendazim, is a broad-spectrum benzimidazole fungicide and a metabolite of other fungicides like benomyl.[1] Its primary mode of action involves the inhibition of microtubule polymerization, thereby disrupting cell division in fungi.[2][3] Beyond its agricultural applications, MBC's chemical scaffold is of significant interest in medicinal chemistry and drug development.[4] This technical guide provides a comprehensive overview of the core chemical properties of MBC, including detailed experimental protocols and visual representations of its chemical behavior.
Core Chemical and Physical Properties
The fundamental physicochemical properties of Methyl Benzimidazol-2-ylcarbamate are summarized in the tables below. These parameters are crucial for understanding its behavior in various environmental and biological systems.
Table 1: General Chemical Properties of MBC
| Property | Value | Reference(s) |
| IUPAC Name | methyl N-(1H-benzimidazol-2-yl)carbamate | [5] |
| Synonyms | This compound, BMC, MBC | [6] |
| CAS Number | 10605-21-7 | [7] |
| Molecular Formula | C₉H₉N₃O₂ | [7] |
| Molar Mass | 191.19 g/mol | [7] |
| Appearance | White crystalline solid/powder | [7][8] |
Table 2: Physicochemical Data of MBC
| Property | Value | Conditions | Reference(s) |
| Melting Point | 302-307 °C (decomposes) | - | [5][6] |
| Boiling Point | 326.92 °C (rough estimate) | - | [7] |
| pKa | 4.2 - 4.48 | Weak base | [5][6] |
| LogP (octanol-water) | 1.4 - 1.5 | pH 5-9, 25°C | [7] |
| Vapor Pressure | 1.5 x 10⁻⁴ Pa | 25 °C | [7] |
Table 3: Solubility of MBC
| Solvent | Solubility | Temperature | pH | Reference(s) |
| Water | 29 mg/L | 24 °C | 4 | [7] |
| 8 mg/L | 24 °C | 7 | [7] | |
| 7 mg/L | 24 °C | 8 | [7] | |
| Hexane | 0.5 mg/L | 20 °C | - | [6] |
| Benzene | 36 mg/L | 20 °C | - | [6] |
| Dichloromethane | 68 mg/L | 20 °C | - | [6] |
| Ethanol | 300 mg/L | 20 °C | - | [6] |
| Acetone | 300 mg/L | 20 °C | - | [6] |
| Chloroform | 100 mg/L | 20 °C | - | [6] |
| Dimethylformamide (DMF) | 5000 mg/L | 20 °C | - | [6] |
| Ethyl Acetate | 135 mg/L | 24 °C | - | [7] |
Chemical Stability and Degradation
Methyl Benzimidazol-2-ylcarbamate is relatively stable under acidic conditions but is susceptible to degradation in neutral to alkaline environments.[9] Its stability is also influenced by temperature and exposure to UV light, which can accelerate its breakdown.[9] The primary degradation product of MBC is 2-aminobenzimidazole (2-AB).[9]
The half-life of MBC varies significantly depending on the environmental matrix, ranging from 3 to 6 months on turf and 6 to 12 months on bare soil.[1] In aquatic systems, its half-life is approximately 1-2 months under aerobic conditions and extends to 25 months under anaerobic conditions.[1]
Below is a diagram illustrating the proposed degradation pathway of this compound.
Caption: Proposed degradation pathway of this compound (MBC).
Experimental Protocols
Detailed methodologies for determining the key chemical properties of MBC are outlined below.
Determination of Melting Point
The melting point of MBC can be determined using the capillary method with a melting point apparatus.
Materials:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Methyl Benzimidazol-2-ylcarbamate sample (finely powdered)
-
Thermometer
Procedure:
-
A small amount of the finely powdered MBC sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point. For a pure substance, this range is typically narrow.
Determination of Solubility
The solubility of MBC in various solvents can be determined by the shake-flask method.
Materials:
-
Scintillation vials or flasks with screw caps
-
Analytical balance
-
Constant temperature shaker bath
-
Centrifuge
-
HPLC-UV or other suitable analytical instrument
Procedure:
-
An excess amount of MBC is added to a known volume of the solvent in a flask.
-
The flask is sealed and placed in a constant temperature shaker bath (e.g., 25 °C) and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, the suspension is allowed to stand to allow the undissolved solid to settle.
-
A sample of the supernatant is carefully removed and centrifuged to separate any remaining solid particles.
-
The concentration of MBC in the clear supernatant is then determined using a suitable analytical method, such as HPLC-UV. This concentration represents the solubility of MBC in that solvent at the specified temperature.
Spectrophotometric Determination of pKa
The pKa of MBC can be determined using UV-Vis spectrophotometry by measuring the absorbance of solutions at different pH values.
Materials:
-
UV-Vis spectrophotometer
-
pH meter
-
A series of buffer solutions with a range of known pH values (e.g., from pH 2 to pH 7)
-
Stock solution of MBC in a suitable solvent (e.g., methanol)
-
Volumetric flasks and pipettes
Procedure:
-
A series of solutions are prepared by adding a small, constant volume of the MBC stock solution to a series of buffer solutions of known pH.
-
The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.
-
The absorbance at a wavelength where the protonated and deprotonated forms of MBC have significantly different molar absorptivities is measured for each solution.
-
A plot of absorbance versus pH is generated. The resulting titration curve will be sigmoidal.
-
The pKa is the pH at the inflection point of the sigmoid curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.
Determination of Octanol-Water Partition Coefficient (LogP)
The LogP of MBC can be determined using the shake-flask method.
Materials:
-
Separatory funnels
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
MBC sample
-
Mechanical shaker
-
Centrifuge
-
HPLC-UV or other suitable analytical instrument
Procedure:
-
A known amount of MBC is dissolved in either water or n-octanol.
-
This solution is placed in a separatory funnel with a known volume of the other immiscible solvent (n-octanol or water, respectively).
-
The separatory funnel is shaken vigorously for a set period to allow for the partitioning of MBC between the two phases.
-
The mixture is then allowed to stand until the two phases have completely separated.
-
A sample is carefully taken from both the aqueous and the octanol layers. The layers may be centrifuged to ensure complete separation.
-
The concentration of MBC in each phase is determined using a suitable analytical method like HPLC-UV.
-
The partition coefficient (P) is calculated as the ratio of the concentration of MBC in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Analytical Workflow for MBC Quantification
The quantification of MBC in various matrices, such as environmental samples or biological fluids, is commonly performed using High-Performance Liquid Chromatography (HPLC). A general workflow for this analysis is depicted below.
Caption: General workflow for the analysis of MBC using HPLC.
Conclusion
This technical guide provides a detailed overview of the key chemical properties of methyl benzimidazol-2-ylcarbamate. The quantitative data, stability information, and experimental protocols presented herein are intended to be a valuable resource for researchers, scientists, and professionals in drug development. A thorough understanding of these fundamental properties is essential for the effective and safe application of MBC in its various fields of use and for the exploration of its potential in novel chemical entities.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. pennwest.edu [pennwest.edu]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. scribd.com [scribd.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Antifungal Spectrum of Carbendazim
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbendazim, a member of the benzimidazole class of fungicides, has been a cornerstone in the management of a wide array of fungal diseases in agriculture for decades.[1][2][3] Its systemic properties allow it to be absorbed and translocated within the plant, providing both curative and preventative action against fungal pathogens.[1][3] This technical guide provides a comprehensive overview of the antifungal spectrum of this compound, detailing its mechanism of action, quantitative efficacy against various fungal pathogens, and standardized experimental protocols for its evaluation.
Mechanism of Action: Disruption of Mitotic Spindle Formation
The primary mode of action of this compound is the inhibition of β-tubulin polymerization, a crucial process in the formation of microtubules.[2][4] Microtubules are essential components of the cytoskeleton and are integral to several cellular processes, most notably mitosis. During fungal cell division, microtubules assemble to form the mitotic spindle, which is responsible for the segregation of chromosomes into daughter cells.
This compound binds to β-tubulin subunits, preventing their polymerization into functional microtubules. This disruption leads to a cascade of events, including the failure of mitotic spindle formation, an arrest of the cell cycle in the G2/M phase, and the inhibition of hyphal growth. Ultimately, the inability of the fungal cell to divide and proliferate results in cell death.
dot
Caption: this compound's mechanism of action targeting β-tubulin.
Quantitative Antifungal Spectrum of this compound
The efficacy of this compound varies among different fungal species. The following tables summarize the Minimum Inhibitory Concentration (MIC) and 50% Effective Concentration (EC50) values of this compound against a range of economically important fungal pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Pathogens
| Fungal Pathogen | MIC (µg/mL) | Reference |
| Rhizoctonia solani | 6 | [5] |
| Fusarium mangiferae | 100% inhibition at tested concentrations | [6] |
| Colletotrichum capsici | 1000 | |
| Fusarium graminearum (Wild-Type) | < 1.4 | |
| Botrytis cinerea (Sensitive) | < 1 |
Table 2: 50% Effective Concentration (EC50) of this compound against Various Fungal Pathogens
| Fungal Pathogen | EC50 (µg/mL) | Reference |
| Alternaria solani (at 144h) | 315.5 | |
| Rhizoctonia solani AG1-IA | 0.20 (microemulsion) | |
| Alternaria alternata | 0.8 (microemulsion) | |
| Colletotrichum gloeosporioides (Sensitive) | 0.09 | |
| Botrytis cinerea (Sensitive) | < 1 | |
| Botrytis cinerea (Low Resistant) | 1 - 10 | |
| Botrytis cinerea (Highly Resistant) | > 100 | |
| Fusarium oxysporum | 0.445 | |
| Fusarium graminearum (Wild-Type) | < 0.9 | |
| Fusarium graminearum (Resistant) | 7.02 ± 11.86 | |
| Fusarium species complex (from sugarcane) | 0.5097 - 0.6941 |
Experimental Protocols for Antifungal Susceptibility Testing
Accurate determination of the antifungal activity of this compound relies on standardized experimental protocols. The following are detailed methodologies for commonly used in vitro susceptibility tests.
Poisoned Food Technique
This method is widely used to determine the effect of a fungicide on the mycelial growth of filamentous fungi.
a. Materials:
-
This compound stock solution of known concentration
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Sterile petri dishes
-
Actively growing cultures of the test fungi on agar plates
-
Sterile cork borer (typically 5 mm diameter)
-
Incubator
b. Procedure:
-
Prepare a series of dilutions of the this compound stock solution.
-
Melt the PDA and cool it to 45-50°C.
-
Add the appropriate volume of each this compound dilution to the molten PDA to achieve the desired final concentrations. Also, prepare a control set of plates with no this compound.
-
Pour the amended and control PDA into sterile petri dishes and allow them to solidify.
-
Using a sterile cork borer, cut a disc from the margin of an actively growing fungal colony.
-
Place the mycelial disc, face down, in the center of each prepared petri dish.
-
Incubate the plates at the optimal growth temperature for the test fungus (e.g., 25-28°C).
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = ((C - T) / C) * 100 Where:
-
C = Average diameter of the fungal colony in the control plate
-
T = Average diameter of the fungal colony in the treated plate
-
dot
Caption: Workflow for the poisoned food technique.
Broth Microdilution Method (based on CLSI M38-A2 guidelines)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a fungicide in a liquid medium.
a. Materials:
-
This compound stock solution
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal spore suspension (conidia or sporangiospores)
-
Spectrophotometer or hemocytometer
-
Incubator
b. Procedure:
-
Inoculum Preparation:
-
Grow the fungal isolate on a suitable agar medium (e.g., PDA) at 35°C until sporulation is abundant.
-
Harvest the spores by flooding the plate with sterile saline (0.85%) and gently scraping the surface.
-
Transfer the suspension to a sterile tube and allow heavy particles to settle.
-
Adjust the spore concentration to 0.4 x 10^4 to 5 x 10^4 CFU/mL using a spectrophotometer or hemocytometer.
-
-
Plate Preparation:
-
Prepare serial twofold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plates. The final volume in each well should be 100 µL.
-
Include a growth control well (medium and inoculum only) and a sterility control well (medium only).
-
-
Inoculation:
-
Add 100 µL of the adjusted fungal inoculum to each well (except the sterility control). This will bring the final volume in each well to 200 µL.
-
-
Incubation:
-
Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is observed in the growth control well.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of this compound that causes a prominent decrease in turbidity (typically ≥50% inhibition) compared to the growth control. The endpoint can be read visually or with a microplate reader.
-
dot
Caption: Workflow for the broth microdilution method.
Conclusion
This compound remains a significant fungicide due to its broad-spectrum activity and systemic nature. Its efficacy is rooted in its specific mechanism of action, the inhibition of β-tubulin polymerization, which disrupts fungal cell division. This guide has provided a quantitative overview of its activity against a range of important fungal pathogens and detailed standardized protocols for its in vitro evaluation. A thorough understanding of its antifungal spectrum and the methodologies for its assessment is crucial for its effective and sustainable use in disease management strategies and for the development of new antifungal agents. Researchers and drug development professionals are encouraged to utilize these standardized methods to ensure the generation of comparable and reliable data.
References
- 1. academic.oup.com [academic.oup.com]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. A new point mutation in β2-tubulin confers resistance to this compound in Fusarium asiaticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Localisation of the benzimidazole fungicide binding site of Gibberella zeae β2-tubulin studied by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Population, Physiological, and Genetic Insights into this compound Resistance in Populations of the Phytopathogenic Fungus Microdochium nivale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Environmental Fate of Carbendazim: A Technical Guide to its Degradation Pathways in Soil and Water
For Researchers, Scientists, and Drug Development Professionals
Carbendazim, a widely used broad-spectrum benzimidazole fungicide, plays a significant role in agriculture. However, its persistence in soil and water ecosystems raises environmental concerns. Understanding the degradation pathways of this compound is crucial for assessing its environmental impact and developing remediation strategies. This technical guide provides an in-depth analysis of the biotic and abiotic degradation of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the complex degradation pathways.
Core Degradation Mechanisms: Biotic and Abiotic Processes
This compound's degradation in the environment is a multifaceted process driven by both biological and non-biological factors. Microbial degradation is the primary pathway for the breakdown of this compound in soil and water.[1][2] Abiotic processes, including photodegradation and hydrolysis, also contribute to its transformation, although to a lesser extent.[1][3]
Biotic Degradation: The Microbial Arsenal
A diverse range of microorganisms, including bacteria and fungi, have been identified as capable of degrading this compound.[2][4] Bacteria, in particular, are major contributors to its dissipation in soil.[2] Genera such as Bacillus, Pseudomonas, Rhodococcus, and Sphingomonas have been frequently implicated in this compound biodegradation.[2][5]
The primary initial step in the microbial degradation of this compound is the hydrolysis of the methylcarbamate side chain to form 2-aminobenzimidazole (2-AB).[2][5] This is a common feature among all identified this compound-degrading microbial strains.[2] Further degradation of 2-AB can proceed through hydroxylation to form 2-hydroxybenzimidazole (2-HB), followed by the cleavage of the imidazole and benzene rings, ultimately leading to mineralization into carbon dioxide and water.[2] Key enzymes involved in breaking the ester and amide bonds of this compound include MheI and CbmA.[2][5]
Abiotic Degradation: Photolysis and Hydrolysis
Photodegradation, the breakdown of compounds by light, contributes to the degradation of this compound, particularly in aqueous environments.[2][6] The primary photolytic degradation product is also 2-aminobenzimidazole.[7] However, the effect of sunlight on this compound degradation is not always significant.[2] The use of photocatalysts like titanium dioxide can enhance the photodegradation of this compound.[2]
This compound is relatively stable to hydrolysis at neutral and acidic pH.[1] Its hydrolysis half-life at 22°C is greater than 350 days at pH 5 and 7, but decreases to 124 days at pH 9.[7]
Quantitative Data on this compound Degradation
The persistence of this compound in the environment is often quantified by its half-life, which can vary significantly depending on the environmental matrix and conditions.
| Environmental Matrix | Condition | Half-life (t½) | Reference |
| Bare Soil | - | 6-12 months | [1][2] |
| Turf | - | 3-6 months | [1][2] |
| Water-Sediment System | Aerobic | 1-2 months | [1][2] |
| Water-Sediment System | Anaerobic | 25 months | [1] |
| Rhine River Water | - | 31 days | [1] |
| Pond Water | - | 22 days | [1] |
| Grapes (treated with Bacillus subtilis) | - | 3.1-5.2 days | [2] |
| Grapes (control) | - | 8.8 days | [2] |
| Liquid Medium (with T. harzianum mutant) | 37.8 days | [8] |
Table 1: Half-life of this compound in Various Environmental Compartments.
| Microbial Strain | Initial Concentration (mg/L) | Degradation Efficiency (%) | Time | Reference |
| Brevibacillus panacihumi C17 | 100 | 87.25 | 36 hours | [2] |
| Pseudomonas sp. CBW | 1.0 | 87.1 | 3 days | [2] |
| Pseudomonas sp. CBW | 10.0 | 99.1 | 3 days | [2] |
| Bacillus pumilus NY97-1 | 10-300 | 42.44-90.07 | - | [2] |
| Bacillus aureus PPH1 | 100 | 87.18 | 5 days | [9] |
| Bacillus paralicheniformis PPH2 | 100 | 89.66 | 5 days | [9] |
| Bacillus stercoris PPH3 | 100 | 91.21 | 5 days | [9] |
Table 2: Degradation Efficiency of this compound by Various Microbial Strains.
Experimental Protocols
Analysis of this compound and its Metabolites
High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for the determination of this compound and its degradation products in environmental samples.[1][10]
-
Sample Extraction: Residues from soil or water samples are typically extracted using an organic solvent such as alkaline acetonitrile.[10]
-
Clean-up: The extract is then cleaned up to remove interfering substances. Solid-phase extraction (SPE) with an NH2 cartridge is a common method.[10]
-
Chromatographic Separation: The cleaned-up extract is injected into an HPLC system. A C18 column is commonly used for separation.[10]
-
Mobile Phase: A gradient elution with a mixture of a buffer solution (e.g., 10 mmol/L ammonium acetate) and an organic solvent (e.g., acetonitrile) is often employed.[10]
-
Detection: Detection is typically performed using a UV detector at a specific wavelength (e.g., 275 nm) or a more sensitive fluorescence detector.[10] Mass spectrometry (MS/MS) can also be coupled with LC for highly specific and sensitive quantification.[11]
Microbial Degradation Studies
-
Isolation of Degrading Microorganisms: Microorganisms are isolated from contaminated soil or water samples by enrichment culture techniques using a mineral salt medium (MSM) with this compound as the sole carbon and nitrogen source.
-
Degradation Assay: The degradation ability of the isolated strains is assessed by inoculating them into a liquid medium containing a known concentration of this compound. The cultures are incubated under controlled conditions (temperature, pH, agitation).
-
Quantification: The concentration of this compound and its metabolites in the culture medium is monitored over time using analytical methods like HPLC.[9]
Visualization of Degradation Pathways
The following diagrams, generated using the DOT language, illustrate the key degradation pathways of this compound.
Figure 1: Primary degradation pathway of this compound in soil and water.
Figure 2: A typical experimental workflow for the analysis of this compound residues.
References
- 1. 907. This compound (Pesticide residues in food: 1995 evaluations Part II Toxicological & Environmental) [inchem.org]
- 2. Frontiers | Microbes as this compound degraders: opportunity and challenge [frontiersin.org]
- 3. This compound: Ecological risks, toxicities, degradation pathways and potential risks to human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C9H9N3O2 | CID 25429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Easy and effective analytical method of this compound, dimethomorph, and fenoxanil from Protaetia brevitarsis seulensis using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Microbial Degradation of Carbendazim to 2-Aminobenzimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the microbial degradation of carbendazim, a widely used benzimidazole fungicide, with a specific focus on its biotransformation to the primary metabolite, 2-aminobenzimidazole (2-AB). The persistence of this compound in the environment poses potential risks, making microbial degradation a crucial area of research for bioremediation strategies. This document details the microorganisms involved, the biochemical pathways, key enzymes, and standard experimental protocols for studying this process.
Introduction to this compound and its Microbial Degradation
This compound (methyl benzimidazol-2-ylcarbamate, MBC) is a broad-spectrum systemic fungicide used extensively in agriculture to control a wide range of fungal diseases.[1][2][3] Its chemical structure, characterized by a benzimidazole ring, makes it relatively stable in soil and water, with a reported environmental half-life of up to 12 months.[4] The accumulation of this compound in the ecosystem can pose a threat to non-target organisms.[1][2][3]
Microbial degradation has been identified as the principal process for the dissipation of this compound in natural soils.[4] A variety of microorganisms, predominantly bacteria, have been isolated and characterized for their ability to break down this fungicide. The most common initial step in the microbial degradation of this compound is the hydrolysis of the methyl carbamate side-chain to yield 2-aminobenzimidazole (2-AB).[1][2][3] This conversion is a critical detoxification step, as 2-AB is generally considered to be less toxic than the parent compound.
Microorganisms Involved in this compound Degradation
Numerous bacterial genera have been identified as capable of degrading this compound, often utilizing it as a sole source of carbon and nitrogen. These have been isolated from various environments, particularly from soils with a history of this compound application.[4]
Table 1: Selected Microbial Strains Capable of Degrading this compound to 2-Aminobenzimidazole
| Microbial Strain | Source of Isolation | Optimal Temperature (°C) | Optimal pH | Additional Notes |
| Rhodococcus erythropolis djl-11 | This compound-contaminated soil | 25-30 | 4-9 | Can utilize this compound as the sole source of carbon and nitrogen.[4][5] |
| Pseudomonas sp. CBW | Soil | Not specified | 7.0 | Capable of utilizing this compound as the sole source of carbon and energy.[6] |
| Bacillus velezensis HY-3479 | Soil | Not specified | Not specified | Upregulation of this compound-degrading genes (mheI, hdx) observed.[7] |
| Stenotrophomonas sp. CT-VT13 | Pesticide-treated rice paddy soil | Not specified | Not specified | Degraded 90% of 200 mg/L this compound in 6 days.[8] |
| Acinetobacter sp. CT-VT9 | Pesticide-treated rice paddy soil | Not specified | Not specified | Degraded 90% of 200 mg/L this compound in 6 days.[8] |
| Pseudomonas sp. CT-VT7 | Pesticide-treated rice paddy soil | Not specified | Not specified | Degraded 90% of 200 mg/L this compound in 6 days.[8] |
| Ralstonia sp. 1-1 | This compound-treated red soils | Not specified | Not specified | Utilizes this compound as the sole carbon and energy source.[9] |
| Ochrobactrum sp. | Coriandrum sativum L. rhizosphere | 30 | Not specified | Degraded 68.9% of 250 µg/mL this compound in 21 days (as part of a consortium).[10] |
Biochemical Pathway of this compound Degradation
The microbial degradation of this compound is a stepwise process initiated by the hydrolysis of the carbamate group. The generally accepted pathway involves the formation of 2-aminobenzimidazole (2-AB), which is then further metabolized.
The primary degradation pathway is as follows:
-
Hydrolysis: this compound is first hydrolyzed to 2-aminobenzimidazole (2-AB) and methyl formate.[11] This reaction is catalyzed by specific enzymes such as this compound hydrolase or amidase.
-
Hydroxylation: 2-AB is subsequently converted to 2-hydroxybenzimidazole (2-HB).[1][12]
-
Ring Cleavage: The imidazole and benzene rings of 2-HB are then cleaved, leading to further degradation and eventual mineralization into carbon dioxide and water.[1][3]
Key Enzymes and Genes
The enzymatic breakdown of this compound is central to its microbial degradation. Several enzymes and their corresponding genes have been identified and characterized.
-
mheI : This gene encodes a This compound-hydrolyzing esterase (MheI) , which belongs to the alpha/beta fold hydrolase superfamily.[1][13] It is responsible for breaking the ester bond of this compound.[1] The mheI gene has been found to be highly conserved across different bacterial genera and is often located on plasmids, suggesting horizontal gene transfer as a mechanism for the spread of this compound degradation capabilities.[13]
-
cbmA : This gene encodes an amidase (CbmA) that breaks the amide bond of this compound to form 2-AB and methyl formate.[1] The cbmA gene appears to be chromosomally encoded and is highly conserved in Rhodococcus species.[13]
-
hdx : This gene encodes a hydroxylase , which is involved in the subsequent degradation of 2-AB to 2-HB.[7][14]
Table 2: Quantitative Data on this compound Degradation by Microbial Strains
| Microbial Strain | Initial this compound Concentration | Degradation Efficiency | Time | Reference |
| Rhodococcus erythropolis djl-11 | 1000 mg/L | Highly efficient | Not specified | [4][5] |
| Pseudomonas sp. CBW | 1.0 mg/L | ~87.1% | 3 days | [1][6] |
| Pseudomonas sp. CBW | 10.0 mg/L | ~99.1% | 3 days | [1][6] |
| Bacillus velezensis HY-3479 | 250 mg/L | 76.99% | 48 hours | [7] |
| Bacillus velezensis HY-3479 (with NH4NO3) | 250 mg/L | 87.19% | 48 hours | [7] |
| Pseudomonas sp. CT-VT7, Acinetobacter sp. CT-VT9, Stenotrophomonas sp. CT-VT13 | 200 mg/L | 90% | 6 days | [8] |
| Stenotrophomonas sp. | 250 µg/mL | 68.9% | 21 days | [10] |
| Bacillus aureus PPH1 | 100 mg/L | 87.18% | 5 days | [12] |
| Bacillus paralicheniformis PPH2 | 100 mg/L | 89.66% | 5 days | [12] |
| Bacillus stercoris PPH3 | 100 mg/L | 91.21% | 5 days | [12] |
Experimental Protocols
This section outlines the standard methodologies for the isolation, characterization, and evaluation of this compound-degrading microorganisms.
Isolation of this compound-Degrading Microorganisms
The enrichment culture technique is the most common method for isolating microorganisms capable of degrading this compound.
Protocol:
-
Sample Collection: Collect soil samples from areas with a history of this compound application, such as agricultural fields or vineyards.[4]
-
Enrichment:
-
Prepare a minimal salts medium (MSM) containing essential minerals. A typical MSM composition per liter is: 1.0 g NH4NO3, 1.0 g NaCl, 1.5 g K2HPO4, 0.5 g KH2PO4, 0.2 g MgSO4·7H2O, adjusted to pH 7.0.[4]
-
Add this compound (e.g., 100-1000 mg/L) as the sole source of carbon and nitrogen.[4]
-
Inoculate 10 g of soil into 100 mL of the this compound-amended MSM in a 500 mL Erlenmeyer flask.[4]
-
Incubate at a suitable temperature (e.g., 28-30°C) on a rotary shaker (e.g., 150 rpm) for 7 days.[4]
-
-
Sub-culturing: After the initial enrichment, transfer an aliquot (e.g., 5 mL) of the culture to fresh this compound-amended MSM and incubate under the same conditions for another 7 days. Repeat this step several times to enrich for this compound-degrading microorganisms.[4]
-
Isolation:
-
Prepare solid MSM agar plates containing this compound as the sole carbon source.
-
Serially dilute the enriched culture and spread the dilutions onto the agar plates.
-
Incubate the plates until distinct colonies appear.
-
-
Purification: Isolate and purify individual colonies by repeated streaking on fresh this compound-amended MSM agar plates.
Characterization of this compound Degradation
Once pure cultures are obtained, their ability to degrade this compound is quantified, and the metabolites are identified.
Protocol:
-
Degradation Assay:
-
Inoculate the purified microbial isolate into liquid MSM containing a known concentration of this compound (e.g., 100 mg/L).
-
Incubate under optimal growth conditions (temperature, pH, agitation).
-
Collect samples at regular time intervals (e.g., 0, 1, 2, 3, 5, 7 days).
-
Include a non-inoculated control to account for abiotic degradation.
-
-
Sample Preparation:
-
Centrifuge the collected samples to separate the microbial cells from the supernatant.
-
Extract the supernatant with an appropriate organic solvent (e.g., ethyl acetate).
-
Evaporate the solvent and redissolve the residue in a suitable solvent for analysis (e.g., methanol).
-
-
Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): Quantify the remaining this compound and the formation of 2-AB. A C18 column is typically used with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water. Detection is commonly performed using a UV detector at a specific wavelength (e.g., 288 nm).[15][16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Identify the degradation products, including 2-AB and 2-HB, by comparing their mass spectra and retention times with those of authentic standards.[4][5]
-
Conclusion
The microbial degradation of this compound to 2-aminobenzimidazole is a significant environmental process that contributes to the detoxification of this persistent fungicide. A diverse range of bacteria, equipped with specific enzymes like this compound hydrolase and amidase, mediate this biotransformation. Understanding the underlying biochemical pathways, the responsible microorganisms, and the optimal conditions for their activity is essential for developing effective bioremediation strategies for this compound-contaminated sites. The experimental protocols outlined in this guide provide a framework for researchers to isolate, characterize, and harness the potential of these microorganisms for environmental cleanup. Further research into the genetic regulation of this compound degradation and the application of microbial consortia could enhance the efficiency of bioremediation efforts.
References
- 1. Frontiers | Microbes as this compound degraders: opportunity and challenge [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Microbes as this compound degraders: opportunity and challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and Characterization of this compound-degrading Rhodococcus erythropolis djl-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and characterization of this compound-degrading Rhodococcus erythropolis djl-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and characterization of Pseudomonas sp. CBW capable of degrading this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microbial degradation of the benzimidazole fungicide this compound by Bacillus velezensis HY-3479 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. Biodegradation of the fungicide this compound by bacteria from Coriandrum sativum L. rhizosphere [redalyc.org]
- 11. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. artefacts-discovery.researcher.life [artefacts-discovery.researcher.life]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
Technical Guide: Synthesis and Characterization of Carbendazim Hydrochloride Dihydrate for Enhanced Aqueous Solubility
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Carbendazim, a potent benzimidazole-based antifungal and anticancer agent, is significantly limited by its poor aqueous solubility, which hampers its therapeutic development. This technical guide details a robust method for the synthesis of this compound hydrochloride dihydrate, a salt form designed to overcome this limitation. The synthesis involves a straightforward saturation and cooling method, resulting in a thousand-fold increase in solubility compared to the parent compound.[1] This document provides comprehensive experimental protocols, comparative solubility data, and visual workflows to aid researchers in the preparation and characterization of this more soluble and potentially more bioavailable form of this compound.
Introduction: The Solubility Challenge of this compound
This compound (methyl 2-benzimidazolecarbamate) is a widely recognized compound with established antifungal properties and promising anticancer activity.[1] However, its clinical and pharmaceutical application is severely constrained by its very low intrinsic solubility in water. At a neutral pH of 7, the solubility of this compound is approximately 6-8 µg/mL.[2][3] While solubility increases in acidic conditions, forming a stable, crystalline salt is a superior strategy for pharmaceutical formulation.[2] The formation of a hydrochloride salt, specifically this compound hydrochloride dihydrate, has been identified as an effective method to dramatically enhance aqueous solubility.[1]
Comparative Solubility Data
The conversion of this compound to its hydrochloride dihydrate salt form results in a significant improvement in aqueous solubility. The following table summarizes the quantitative difference based on available data.
| Compound | Condition | Solubility | Fold Increase (Approx.) | Reference |
| This compound (Free Base) | pH 7 | 6.11 µg/mL | 1x | [1][2] |
| This compound (Free Base) | pH 2 | ~1.5 mg/mL | 250x | [2] |
| This compound Hydrochloride Dihydrate | Water | 6.08 mg/mL | 1000x | [1] |
Synthesis Pathway
The synthesis is a direct acid-base reaction where the basic benzimidazole nitrogen of this compound is protonated by hydrochloric acid, forming the corresponding salt which crystallizes as a dihydrate.
Caption: Reaction scheme for the formation of this compound hydrochloride dihydrate.
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of this compound hydrochloride dihydrate.
Synthesis of this compound Hydrochloride Dihydrate
This protocol is based on the saturation and cooling method.[1]
Materials:
-
This compound (provided by Proctor & Gamble Company, USA, or equivalent)[1]
-
Hydrochloric Acid (37% A.C.S. reagent, Sigma or equivalent)[1]
-
Millipore water[1]
-
Heating and stirring plate
-
80°C water bath
-
Filtration apparatus (e.g., Büchner funnel)
-
0.45 µm Millipore filter[1]
Procedure:
-
Prepare 0.1M HCl Solution: Dilute concentrated HCl with Millipore water to prepare a 0.1M working solution.
-
Saturation: Heat 10 mL of the 0.1M HCl solution to 80°C in a suitable flask with stirring.[1]
-
Add this compound: Gradually add this compound powder to the heated HCl solution until no more solid dissolves (saturation is reached).
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Further cooling in an ice bath can be used to maximize crystal formation.
-
Isolation: Collect the resulting crystals by vacuum filtration.
-
Drying: Dry the crystals under vacuum or in a desiccator at room temperature to a constant weight. The resulting product is this compound hydrochloride dihydrate.[1]
Solubility Determination
Procedure:
-
Sample Preparation: Add an excess amount of this compound hydrochloride dihydrate to a known volume of Millipore water in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Filtration: Filter the suspension using a 0.45 µm syringe filter to remove undissolved solid.[1]
-
Analysis: Dilute the filtrate appropriately and quantify the concentration of this compound using a validated High-Performance Liquid Chromatography (HPLC) method.[1]
Caption: Workflow for synthesis and subsequent solubility analysis.
Characterization of the Salt Form
The synthesized this compound hydrochloride dihydrate has been characterized to confirm its structure and properties.
-
Crystal Structure: Single-crystal X-ray crystallography revealed the salt crystallizes in a P 21 21 21 space group. The asymmetric unit consists of one this compound molecule, one chloride ion, and two water molecules.[1] The molecules arrange in a helical structure stabilized by numerous hydrogen bonds.[1]
-
Thermal Analysis: The melting point of the salt is 125.6°C, which is significantly lower than that of the parent drug (decomposes at 300°C).[1][3]
Rationale for Improved Solubility
The dramatic increase in solubility is attributed to the formation of the ionized salt form, which is inherently more polar and interacts more favorably with water molecules compared to the neutral, non-polar parent compound.
Caption: Relationship between salt formation and improved solubility.
Conclusion
The synthesis of this compound hydrochloride dihydrate via a simple and effective saturation-cooling method presents a viable strategy to significantly enhance the aqueous solubility of the parent this compound molecule. The thousand-fold increase in solubility transforms the compound from a poorly soluble agent into a candidate with much greater potential for pharmaceutical development, particularly for oral and parenteral formulations. The protocols and data presented in this guide offer a foundational resource for researchers working to unlock the full therapeutic potential of this compound.
References
Methodological & Application
Application Note: Determination of Carbendazim Residues in Vegetables by HPLC-UV
Abstract
This application note details a robust and sensitive method for the quantitative analysis of carbendazim residues in various vegetable matrices using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The protocol outlines two common sample preparation techniques: a traditional liquid-liquid extraction and the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This document provides comprehensive experimental procedures, instrument parameters, and performance data intended for researchers, scientists, and analysts in the fields of food safety, environmental monitoring, and agricultural science.
Introduction
This compound (Methyl Benzimidazol-2-ylcarbamate, MBC) is a broad-spectrum benzimidazole fungicide extensively used in agriculture to protect a wide range of fruits, vegetables, and cereals from fungal diseases.[1] Due to its systemic nature, it can be absorbed by the plant, leading to potential residues in the final consumable products. Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in food commodities to ensure consumer safety. Consequently, sensitive and reliable analytical methods are crucial for monitoring its levels in vegetables. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common, cost-effective, and reliable technique for this purpose.[1][2]
Experimental
-
This compound standard (99% purity)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (residue analysis grade)
-
Hydrochloric acid (analytical grade)
-
Sodium acetate (analytical grade)
-
Anhydrous magnesium sulfate
-
Sodium chloride
-
Primary Secondary Amine (PSA) sorbent
-
C18 sorbent
-
Graphitized Carbon Black (GCB)
-
Deionized water
-
0.45 µm syringe filters
-
HPLC system equipped with a UV/Vis or Photo Diode Array (PDA) detector.
-
Analytical balance
-
Homogenizer
-
Centrifuge
-
Rotary evaporator
-
Vortex mixer
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)[3]
-
Mobile Phase: Isocratic mixture of Methanol and Water (e.g., 95:5, v/v)[3] or a gradient can be used.
-
Flow Rate: 0.8 mL/min[3]
-
Injection Volume: 20 µL
-
Column Temperature: 40 °C[3]
Sample Preparation Protocols
Two distinct and effective methods for the extraction and clean-up of this compound from vegetable samples are presented below.
This traditional method involves solvent extraction followed by a Solid-Phase Extraction (SPE) cleanup step.
-
Homogenization: Weigh 10 g of a representative, homogenized vegetable sample into a flask.
-
Extraction: Add 100 mL of a methanol-hydrochloric acid mixture and shake thoroughly.[1] The sample can also be extracted with ethyl acetate.[2]
-
Filtration: Filter the extract through Whatman No. 1 filter paper using a Buchner funnel.[2]
-
Partitioning: Transfer the filtrate to a separatory funnel and perform a liquid-liquid partition with dichloromethane.[1]
-
Evaporation: Collect the organic phase and evaporate it to dryness using a rotary evaporator.[1][2]
-
Reconstitution: Re-dissolve the dried residue in 1 mL of the HPLC mobile phase.[2]
-
Cleanup (SPE): For further cleanup, pass the reconstituted sample through a Solid-Phase Extraction (SPE) cartridge (e.g., SAX/PSA dual-layer or C18) to remove interferences.[2]
-
Final Filtration: Filter the final extract through a 0.45 µm syringe filter before injecting it into the HPLC system.[2]
The QuEChERS method is a streamlined approach that simplifies the extraction and cleanup process.[4]
-
Homogenization: Weigh 5-15 g of the homogenized vegetable sample into a 50 mL centrifuge tube.
-
Extraction: Add an equal volume of acetonitrile (e.g., 15 mL for a 15 g sample). For acidic pesticides like this compound, 1% acetic acid in acetonitrile can be used.
-
Salting Out: Add the appropriate QuEChERS extraction salts (e.g., anhydrous magnesium sulfate and sodium acetate or sodium chloride).[4]
-
Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge for 5 minutes at approximately 3000-4000 rpm.[3]
-
Cleanup (Dispersive SPE): Transfer an aliquot of the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing a mixture of anhydrous magnesium sulfate and sorbents like PSA to remove matrix components.[3] For pigmented vegetables, GCB can be added to remove color, though it may also remove planar pesticides.
-
Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds and centrifuge again.[3]
-
Final Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC analysis.[3]
Method Validation and Performance
The performance of the HPLC-UV method for this compound analysis has been validated across various studies, demonstrating its suitability for routine monitoring. Key validation parameters are summarized below.
Table 1: Summary of Quantitative Data for this compound Analysis by HPLC-UV
| Parameter | Vegetable Matrix | Reported Value | Reference |
| Limit of Detection (LOD) | Pooled Vegetables | 0.003 mg/kg | [2] |
| Tomatoes | 0.002 mg/kg | [5] | |
| Fruits, Vegetables, Cereals | 0.04 µg/mL (in solution) | [1] | |
| Limit of Quantification (LOQ) | Pooled Vegetables | 0.030 mg/kg | [2] |
| Tomatoes | 0.02 mg/kg | [5] | |
| Fruits, Vegetables, Cereals | 0.02 - 0.2 mg/kg | [1] | |
| Recovery (%) | Pooled Vegetables | 92.5% - 96.0% (at 0.05-0.30 mg/kg) | [2] |
| Tomatoes | 99.7% - 113.1% (at 0.5-1.0 mg/kg) | [5] | |
| Fruits, Vegetables, Cereals | 68.7% - 92.6% | [1] | |
| Linearity (Correlation Coefficient, r²) | Tomatoes | 0.999 (Concentration range 1-15 µg/mL) | [5] |
| Relative Standard Deviation (RSD %) | Pooled Vegetables | 2.1% - 5.9% | [2] |
| Tomatoes | 3.47% - 4.78% | [5] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the analysis of this compound residues in vegetables using the QuEChERS extraction method followed by HPLC-UV analysis.
Caption: General workflow for QuEChERS extraction and HPLC-UV analysis.
Conclusion
The HPLC-UV method described provides a reliable and accessible approach for the determination of this compound residues in vegetable samples. Both the traditional liquid-liquid extraction with SPE cleanup and the more modern QuEChERS protocol are effective for sample preparation. The method demonstrates good sensitivity, accuracy, and precision, making it suitable for routine analysis in food safety and quality control laboratories to ensure compliance with regulatory MRLs. The choice between the sample preparation methods will depend on the laboratory's throughput needs, available resources, and the specific vegetable matrix being analyzed.
References
Sensitive Detection of Carbendazim in Food Matrices Using LC-MS/MS: Application Notes and Protocols
Introduction
Carbendazim is a widely used broad-spectrum benzimidazole fungicide effective against a range of fungal diseases in cereals, fruits, and vegetables.[1][2] Its persistence in the environment and potential health risks, including endocrine disruption, cytotoxicity, and neurotoxicity, necessitate sensitive and reliable methods for its detection in food products to ensure consumer safety.[3][4] This document provides a detailed application note and protocol for the sensitive detection and quantification of this compound in various food matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[5][6]
Experimental Protocols
This section details the methodologies for sample preparation and LC-MS/MS analysis for the determination of this compound in food matrices.
Sample Preparation
The choice of sample preparation technique is critical and depends on the complexity of the food matrix. The goal is to efficiently extract this compound while minimizing matrix interferences.
a) QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is widely adopted for multi-residue pesticide analysis in food matrices due to its simplicity and effectiveness.[1][2]
-
Protocol for Fruits and Vegetables:
-
Homogenize 10-15 g of the sample.
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at ≥3000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL microcentrifuge tube containing dispersive SPE sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).
-
Vortex for 30 seconds and centrifuge at high speed for 2 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.[7]
-
b) Solid Phase Extraction (SPE)
SPE is used for cleanup and concentration of the analyte from the sample extract. A mixed-mode cation-exchange cartridge is often effective for basic compounds like this compound.
-
Protocol for Fruit Juices:
-
Centrifuge the juice sample to remove pulp.
-
Take a 10 mL aliquot of the supernatant.
-
Condition an Oasis MCX SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the 10 mL juice sample onto the cartridge.
-
Wash the cartridge with 5 mL of 2% formic acid in water, followed by 5 mL of methanol.
-
Elute the this compound with 5 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
c) Simple Dilution ("Dilute-and-Shoot")
For less complex matrices like clear juices, a simple dilution may be sufficient, offering a high-throughput approach.[8]
-
Protocol for Orange Juice:
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[5][8]
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., Phenomenex Kinetex XB-C18, 2.6 µm, 2.1 x 30 mm).[5]
-
Mobile Phase: A binary gradient of water and methanol or acetonitrile, both containing a modifier such as ammonium formate or ammonium acetate (e.g., 5 mM), is typical.[5][8]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.[8]
-
Column Temperature: 40 °C.[5]
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is used as this compound readily forms a protonated molecule [M+H]⁺.[5]
-
Multiple Reaction Monitoring (MRM): For quantification and confirmation, at least two MRM transitions are monitored. The most abundant transition is used for quantification, and the second for confirmation.
-
Precursor Ion: m/z 192.2
-
Product Ions: m/z 160.2 and m/z 132.2 are common transitions.
-
-
Data Presentation
The following tables summarize the quantitative data for this compound detection in various food matrices, compiled from different studies.
Table 1: LC-MS/MS Method Performance for this compound Detection.
| Food Matrix | Sample Preparation | LOQ (mg/kg) | LOD (mg/kg) | Recovery (%) | RSD (%) |
| Cabbage | QuEChERS | 0.0015 | 0.0005 | 78.94 - 104.89 | < 10 |
| Cauliflower | QuEChERS | 0.05 | - | 95.70 - 103.04 | 0.18 - 4.78 |
| Oranges & Orange Juice | Automated Online SPE | < 0.01 | - | - | - |
| Orange Juice | Dilute-and-Shoot | ~0.001 | ~0.0004 | - | - |
| Fruit Juices | MSPD | 0.0001 | 0.00003 | 82 - 102 | < 12 |
| Fruits and Vegetables | QuEChERS | 0.01 | 0.02 - 1.90 (µg/kg) | 72.0 - 118.0 | < 20 |
LOQ: Limit of Quantification, LOD: Limit of Detection, RSD: Relative Standard Deviation, MSPD: Matrix Solid-Phase Dispersion.
Table 2: MRM Transitions for this compound.
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Application |
| 192.2 | 160.2 | 15-25 | Quantification |
| 192.2 | 132.2 | 20-30 | Confirmation |
Mandatory Visualizations
Caption: Experimental workflow for this compound detection in food.
Caption: this compound-induced neurotoxicity signaling pathway.[3][9]
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Neurobehavioral Toxicity Induced by this compound in Rats and the Role of iNOS, Cox-2, and NF-κB Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound toxicity in different cell lines and mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. Establishment of an LC-MS/MS Method for the Determination of 45 Pesticide Residues in Fruits and Vegetables from Fujian, China - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sciex.com [sciex.com]
- 9. Neurobehavioral Toxicity Induced by this compound in Rats and the Role of iNOS, Cox-2, and NF-κB Signalling Pathway - ProQuest [proquest.com]
Application Notes and Protocols for Carbendazim Extraction using the QuEChERS Method
These comprehensive application notes and protocols are designed for researchers, scientists, and professionals in drug development, providing a detailed guide to the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of the fungicide carbendazim from soil and plant matrices.
Introduction
The QuEChERS method is a widely adopted sample preparation technique in pesticide residue analysis.[1][2] It offers a streamlined workflow that combines extraction and cleanup into a single procedure, significantly reducing solvent usage and sample handling time compared to traditional methods.[2][3] This methodology is highly effective for the multi-residue analysis of pesticides, including the benzimidazole fungicide this compound, in a variety of complex matrices such as soil and plants.[1][4] Soil, being a complex matrix with various active sites, can present challenges in pesticide extraction, often requiring longer extraction times.[5][6]
The QuEChERS procedure typically involves two main stages: an initial extraction with acetonitrile and salting-out, followed by a dispersive solid-phase extraction (dSPE) step for cleanup.[7] Different versions of the QuEChERS method, such as the original unbuffered method, the AOAC (Association of Official Agricultural Chemists) official method with acetate buffering, and the European EN 15662 method with citrate buffering, utilize different salt combinations to optimize extraction for various analytes and matrices.[8] The subsequent cleanup step employs sorbents like primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove nonpolar interferences, and magnesium sulfate to remove excess water.[8] It is important to note that for planar molecules like this compound, the use of graphitized carbon black (GCB) as a sorbent should be avoided as it can lead to significant analyte loss.[8]
Quantitative Data Summary
The following tables summarize the performance of the QuEChERS method for this compound extraction from various soil and plant samples, as reported in several studies.
Table 1: Recovery and Precision Data for this compound in Spiked Orange Juice Samples
| Fortified Concentration (ng/mL) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 50 | 96.6 | 4.5 |
| 100 | 100.2 | 3.4 |
| 250 | 103.7 | 2.1 |
Data sourced from a study on this compound determination in orange juice using QuEChERS with LC/MS/MS detection.[9]
Table 2: Performance Data for an Automated QuEChERS Method for this compound in Orange Juice
| Spiked Concentration (ng/mL) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 10 | 94.7 | 6.2 |
| 60 | 91.4 | 3.3 |
| 100 | 92.5 | 4.8 |
This data demonstrates the excellent recoveries and precision achieved using an automated QuEChERS platform.[10]
Table 3: Method Detection and Quantification Limits for this compound
| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Orange Juice | 0.4 ng/mL | 1.4 ng/mL |
| Soil | 0.05 mg/kg | - |
| Orange (Sarcocarp) | 0.05 mg/kg | - |
| Orange (Pericarp and Whole) | 0.1 mg/kg | - |
LOD and LOQ values can vary depending on the specific method and instrumentation used.[11][12]
Experimental Protocols
The following are detailed protocols for the extraction of this compound from soil and plant samples using the QuEChERS method.
Protocol for this compound Extraction from Soil
This protocol is adapted from a validated QuEChERS approach for the determination of pesticide residues in soil.[5][13][14]
3.1.1. Materials and Reagents
-
50 mL centrifuge tubes
-
Acetonitrile (ACN)
-
Water (for dry soil samples)
-
QuEChERS extraction salts (e.g., AOAC or EN formulation). A common formulation includes magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium citrate dibasic sesquihydrate, and sodium citrate tribasic dihydrate.[5][8]
-
Dispersive SPE (dSPE) cleanup tubes containing:
-
Magnesium sulfate (MgSO₄), anhydrous
-
Primary Secondary Amine (PSA)
-
C18 sorbent
-
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.2 μm)
-
Autosampler vials
3.1.2. Sample Preparation and Extraction
-
Weigh 10 g of a soil sample with a water content of ≥70% into a 50 mL centrifuge tube. For air-dried soil, use a 3 g sample, add 7 mL of water, vortex briefly, and allow it to hydrate for 30 minutes.[5][13]
-
Add 10 mL of acetonitrile to the centrifuge tube.[13]
-
Shake the tube vigorously for 5 minutes. This can be done manually or using a mechanical shaker.[5][13]
-
Add the QuEChERS extraction salts to the tube.[13]
-
Immediately shake the tube for at least 2 minutes to prevent the agglomeration of salts.[13]
-
Centrifuge the sample for 5 minutes at ≥ 3000 rcf (relative centrifugal force).[5][13]
3.1.3. Dispersive SPE Cleanup
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL dSPE cleanup tube containing MgSO₄, PSA, and C18.[13]
-
Centrifuge the tube for 2 minutes at a high rcf (e.g., ≥ 5000).[5][13]
-
Filter the purified supernatant through a 0.2 μm syringe filter directly into an autosampler vial for analysis by LC-MS/MS or HPLC.[13]
Protocol for this compound Extraction from Plant Samples (e.g., Orange Juice)
This protocol is based on a method for the determination of this compound in orange juice.[9][15]
3.2.1. Materials and Reagents
-
50 mL centrifuge tubes
-
Acetonitrile (ACN), 1% acetic acid in ACN
-
QuEChERS extraction salts (AOAC formulation: 4g MgSO₄, 1g NaCl, 1g sodium citrate tribasic dihydrate, 0.5g sodium citrate dibasic sesquihydrate)
-
Dispersive SPE (dSPE) cleanup tubes containing MgSO₄ and PSA (and C18 if needed for the specific matrix)
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
3.2.2. Sample Preparation and Extraction
-
Place a 15 mL sample of orange juice into a 50 mL centrifuge tube.[15]
-
Add 15 mL of 1% acetic acid in acetonitrile.[15]
-
Shake the tube vigorously for 1 minute.[15]
-
Add the contents of the AOAC QuEChERS extraction salt pouch.[15]
-
Shake vigorously for another minute.[15]
-
Centrifuge the tube for 5 minutes at 3000 rpm.[15]
3.2.3. Dispersive SPE Cleanup
-
Transfer a 1 mL aliquot of the supernatant to a dSPE cleanup tube.[9]
-
Shake the tube for 1 minute.[9]
-
Centrifuge at 10,000 rpm for 5 minutes.[9]
-
Transfer the cleaned extract into an autosampler vial for subsequent analysis.[9] For UPLC-MS/MS analysis, a dilution of the supernatant with water may be sufficient without the need for a dSPE cleanup step.[15]
Visualized Experimental Workflow
The following diagram illustrates the general workflow of the QuEChERS method for sample preparation.
Caption: General workflow of the QuEChERS method for pesticide extraction.
References
- 1. QuEChERS approach for the determination of pesticide residues in soil | Separation Science [sepscience.com]
- 2. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 3. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 4. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 5. unitedchem.com [unitedchem.com]
- 6. weber.hu [weber.hu]
- 7. nucleus.iaea.org [nucleus.iaea.org]
- 8. benchchem.com [benchchem.com]
- 9. unitedchem.com [unitedchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. [Determination of this compound residue in orange and soil using high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. weber.hu [weber.hu]
- 15. waters.com [waters.com]
Application Notes and Protocols for Solid-Phase Extraction (SPE) Cleanup of Carbendazim in Complex Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the cleanup of the fungicide carbendazim from complex matrices using solid-phase extraction (SPE). The methodologies outlined are designed to yield high recovery rates and clean extracts suitable for downstream analysis by techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).
Introduction
This compound (methyl benzimidazol-2-ylcarbamate) is a widely used broad-spectrum benzimidazole fungicide. Its presence in environmental and food samples is a significant concern due to potential human health risks. Accurate quantification of this compound residues in complex matrices such as soil, water, and food products requires robust sample preparation to remove interfering substances. Solid-phase extraction has emerged as a highly effective technique for the selective isolation and concentration of this compound from these challenging samples. This document offers a comprehensive guide to SPE cleanup of this compound, including performance data, detailed experimental protocols, and visual workflows.
Data Presentation: Performance of SPE Sorbents for this compound Cleanup
The selection of the appropriate SPE sorbent is critical for achieving optimal cleanup and recovery of this compound. The following tables summarize the performance of various SPE sorbents in different sample matrices.
Table 1: SPE Performance for this compound in Food and Beverage Samples
| SPE Sorbent | Sample Matrix | Analytical Method | Recovery (%) | RSD (%) | LOD | LOQ | Reference |
| Oasis MCX | Apple Juice | LC-ESI/MS | 74 | 9 | - | 2 µg/L | [1][2] |
| Oasis MCX | Concentrated Fruit Juices | LC-DAD | 81-95 | <8 | 4 µg/kg | 10 µg/kg | [3] |
| SiliaPrepX SCX | Orange Juice | HPLC | >95 | - | - | - | [4] |
| β-cyclodextrin MIP | Apple, Banana, Orange, Peach | HPLC-UV | 81.33-97.23 | 1.49-4.66 | 0.03 mg/L | 0.10 mg/L | [5] |
| SAX/PSA dual-layer | Vegetables | HPLC-UV | 92.5-96.0 | 2.1-5.9 | 0.003 mg/kg | 0.030 mg/kg | [6] |
| C18/PSA/MgSO4 | Protaetia brevitarsis seulensis (insect) | LC-MS/MS | 77.9-80.8 | <5.5 | - | - | [7] |
Table 2: SPE Performance for this compound in Environmental Samples
| SPE Sorbent | Sample Matrix | Analytical Method | Recovery (%) | RSD (%) | LOD | LOQ | Reference |
| SDB-1 | Water | LC/LC-UV | 101 | <7 | - | 0.1 µg/L | [8] |
| SDB-1 | Soil | LC-UV | 80 | <7 | - | 10 µg/kg | [8] |
| SDB-1 | Sediment | LC-UV | 71 | <7 | - | 10 µg/kg | [8] |
| C18 | Water | HPLC | - | - | 0.05 mg/L | - | [9] |
Experimental Protocols
This section provides a generalized, step-by-step protocol for the solid-phase extraction of this compound from a complex matrix. This protocol is a composite of best practices from the cited literature and should be optimized for specific sample types.
Materials and Reagents:
-
SPE cartridges (e.g., Oasis MCX, SiliaPrepX SCX, C18)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Formic acid
-
Ammonium hydroxide
-
Hydrochloric acid
-
Deionized water
-
Sample extraction solvent (matrix-dependent, e.g., acidified methanol or ethyl acetate)
-
SPE vacuum manifold
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Protocol: Mixed-Mode Cation Exchange (MCX) SPE for this compound in Fruit Juice
This protocol is adapted from methods using Oasis MCX cartridges for fruit juice samples.[1][2][3]
-
Sample Preparation:
-
Centrifuge the juice sample to pellet suspended solids.
-
Dilute the supernatant with an acidic solution (e.g., 1% formic acid in water) to ensure this compound is protonated.
-
-
SPE Cartridge Conditioning:
-
Pass 3-5 mL of methanol through the MCX cartridge.
-
Pass 3-5 mL of deionized water through the cartridge.
-
Equilibrate the cartridge with 3-5 mL of the acidic solution used for sample dilution. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the prepared sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3-5 mL of the acidic solution to remove polar interferences.
-
Wash the cartridge with 3-5 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 3-5 mL of a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol). The basic pH neutralizes the this compound, disrupting its interaction with the sorbent.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for your analytical instrument (e.g., mobile phase for LC).
-
Visualizations
The following diagrams illustrate the experimental workflow and a decision-making process for SPE sorbent selection.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of a mixed-mode solid-phase extraction and cleanup procedure for LC/MS determination of thiabendazole and this compound in apple juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous analysis of thiabendazole, this compound and 2-aminobenzimidazole in concentrated fruit juices by liquid chromatography after a single mix-mode solid-phase extraction cleanup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. silicycle.com [silicycle.com]
- 5. Selective extraction of fungicide this compound in fruits using β-cyclodextrin based molecularly imprinted polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thaiscience.info [thaiscience.info]
- 7. Easy and effective analytical method of this compound, dimethomorph, and fenoxanil from Protaetia brevitarsis seulensis using LC-MS/MS | PLOS One [journals.plos.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Application Note: Development of an ELISA for Rapid Screening of Carbendazim Residues
Audience: Researchers, scientists, and drug development professionals.
Introduction Carbendazim (methyl 2-benzimidazole carbamate) is a widely utilized broad-spectrum benzimidazole fungicide used to control a range of plant diseases in fruits, vegetables, and cereals.[1][2] Its persistence and potential toxicity to humans and animals necessitate the development of rapid, sensitive, and cost-effective methods for monitoring its residues in food products and environmental samples.[3][4] Enzyme-Linked Immunosorbent Assay (ELISA) offers a powerful platform for this purpose, providing high throughput and sensitivity compared to conventional chromatographic methods.[2][5]
This document details the principles and protocols for the development of an indirect competitive ELISA (ic-ELISA) for the rapid screening of this compound residues. The methodology covers hapten synthesis, immunogen and coating antigen preparation, antibody production, and the final immunoassay procedure.
Principle of the Indirect Competitive ELISA (ic-ELISA)
The ic-ELISA is an immunoassay format designed for the detection of small molecules like this compound. The principle is based on the competition between the this compound in the sample (free antigen) and a this compound-protein conjugate (coating antigen) immobilized on the surface of a microtiter plate for a limited number of specific anti-carbendazim antibody binding sites.
The sample is pre-incubated with a primary antibody specific to this compound and then added to the coated plate. If this compound is present in the sample, it will bind to the antibody, reducing the amount of antibody available to bind to the coated antigen on the plate.[6] After a washing step, a secondary antibody conjugated to an enzyme (like Horseradish Peroxidase - HRP) is added, which binds to the primary antibody captured on the plate. Following another wash, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample.[6] A high concentration of this compound in the sample leads to a weak signal, and a low concentration results in a strong signal.[6]
Diagram: Principle of Indirect Competitive ELISA for this compound
Caption: Competitive binding principle in the ic-ELISA.
Experimental Protocols
Hapten Synthesis and Antigen Preparation
The development of a specific antibody requires the synthesis of a hapten, a small molecule that is chemically coupled to a larger carrier protein to become immunogenic.[7] Different haptens can be designed for use as the immunogen (to elicit an antibody response) and the coating antigen (for the ELISA plate), a strategy known as heterologous assay format, which can improve assay sensitivity.[1]
a. Synthesis of this compound Hapten (using Succinic Anhydride) [8]
-
Dissolve 1.05 g (10.5 mmol) of succinic anhydride in 100 mL of acetonitrile.
-
Add 1.33 g (10 mmol) of 2-aminobenzimidazole in portions while heating and refluxing the mixture.
-
Continue refluxing for 1 hour.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to obtain the solid hapten.
-
Wash the solid with acetonitrile and dry to yield the this compound hapten.[8]
b. Preparation of Immunogen (this compound-BSA Conjugate) [8][9]
-
Dissolve 15 mg of the synthesized this compound hapten in 1 mL of N,N-dimethylformamide (DMF).
-
Add 0.22 mL of oxalyl chloride and stir overnight to activate the hapten.[8]
-
Dissolve 50 mg of bovine serum albumin (BSA) in 3.6 mL of 0.05 M borate buffer (pH ~9.0).
-
Add the activated hapten solution dropwise to the BSA solution while stirring at 4°C.
-
Continue the reaction for 5 hours at 4°C.
-
Stop the reaction and dialyze the conjugate against 0.01 M PBS (pH 7.4) at 4°C for 3 days, changing the buffer three times daily.
-
Aliquot the prepared this compound-BSA immunogen and store at -20°C.[8]
c. Preparation of Coating Antigen (this compound-OVA Conjugate) The procedure is similar to the immunogen preparation, but ovalbumin (OVA) is used as the carrier protein instead of BSA.[9] This creates a heterologous system which often enhances assay sensitivity.
Diagram: Antigen Preparation Workflow
References
- 1. tandfonline.com [tandfonline.com]
- 2. htds.fr [htds.fr]
- 3. Fast and Sensitive Determination of the Fungicide this compound in Fruit Juices with an Immunosensor Based on White Light Reflectance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Competitive Assay Based on Dual-Mode Au@Pt-DNA Biosensors for On-Site Sensitive Determination of this compound Fungicide in Agricultural Products [frontiersin.org]
- 5. attogene.com [attogene.com]
- 6. Indirect Competitive Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Preparation method and application of this compound hapten and antigen - Eureka | Patsnap [eureka.patsnap.com]
- 9. [Synthesis of this compound artificial antigens and preparation of murine polyclonal antibodies] - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Methods for the Determination of Carbendazim in Fruits and Cereals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the determination of carbendazim in fruit and cereal matrices. This compound is a widely used broad-spectrum benzimidazole fungicide, and monitoring its residues in food products is crucial for ensuring consumer safety and regulatory compliance. The following sections detail various analytical techniques, including High-Performance Liquid Chromatography (HPLC) with different detectors, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Overview of Analytical Techniques
The choice of analytical method for this compound determination often depends on factors such as the required sensitivity, selectivity, sample throughput, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique. Coupled with an Ultraviolet (UV) detector, it offers a cost-effective solution for routine monitoring.[1][2] Fluorescence detectors can provide increased sensitivity and selectivity.[3]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method, capable of detecting and quantifying this compound at very low concentrations.[4][5][6] It is often considered the gold standard for confirmatory analysis.
-
Enzyme-Linked Immunosorbent Assay (ELISA) is a rapid screening method based on antigen-antibody reactions.[7][8][9] It is suitable for high-throughput analysis of a large number of samples and requires minimal sample cleanup.[8][9]
Quantitative Data Summary
The performance of different analytical methods for this compound determination is summarized in the tables below, providing a comparative overview of their key validation parameters.
Table 1: HPLC Methods - Performance Data
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| HPLC-UV | Vegetables | 0.003 mg/kg | 0.030 mg/kg | 92.5 - 96.0 | [1] |
| HPLC-UV | Tomatoes | 0.002 mg/kg | 0.02 mg/kg | 99.7 - 113.1 | [10] |
| HPLC-UV | Fruits, Vegetables, Cereals | - | 0.02 - 0.2 mg/kg | 68.7 - 92.6 | [3] |
| HPLC-UV | Primesep 100 Column | 40 ppb | - | - | [2] |
Table 2: LC-MS/MS Methods - Performance Data
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| LC-MS/MS | Fruit Juices | 0.03 ng/mL | 0.1 ng/mL | 82 - 102 | [5] |
| UPLC-MS/MS | Orange Juice | - | 10 µg/L (ppb) | - | |
| LC-MS/MS | Spinach, Rice, Mandarin | 0.00003 - 0.004 mg/kg | 0.0001 - 0.01 mg/kg | 101.3 - 105.8 (QuEChERS) | [6] |
| LC-MS/MS | Insect Larvae | - | - | 77.9 - 80.8 | [11] |
Table 3: ELISA Methods - Performance Data
| Method | Matrix | Limit of Detection (LOD) | Range | Recovery (%) | Reference |
| Multicolor ELISA | Canned citrus, citrus fruits, chives, cabbage | - | 0.08 - 100 ng/mL | Satisfactory | [7] |
| Competitive ELISA | Honey, milk, juice, feed, rice, mango puree | 5 ng/g | - | 75 - 105 | [8] |
| MaxSignal ELISA | Juice, Honey | 1 ppb | - | 80 - 95 | [9] |
| WLRS Immunosensor | Fruit Juices | 20 ng/mL | 50 ng/mL - 20 µg/mL | 89 - 110 | [12] |
Experimental Protocols
This section provides detailed methodologies for sample preparation and analysis.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[13]
Protocol for Fruits (e.g., Apples): [14]
-
Homogenization: Weigh and blend the apple samples to create a uniform mixture.
-
Extraction:
-
Place 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 5 g of acetonitrile and vortex for 2 minutes.
-
Add 2 g of anhydrous sodium sulfate (Na₂SO₄) and 0.75 g of sodium chloride (NaCl).
-
Vortex for an additional 2 minutes.
-
-
Centrifugation: Centrifuge the mixture at 5000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 1 mL of the supernatant (acetonitrile layer) to a microcentrifuge tube.
-
Add 150 mg of anhydrous magnesium sulfate (MgSO₄) and 50 mg of primary secondary amine (PSA).
-
Vortex for 2 minutes and centrifuge at 5000 rpm for 5 minutes.
-
-
Final Extract: Filter the resulting supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.
Protocol for Cereals (Modified): [13]
-
Milling and Hydration: Mill the cereal grain sample. Weigh 2.5-5 g of the milled sample into a 50 mL centrifuge tube. Add 20 mL of a 1:1 (v/v) water/acetonitrile mixture and shake for 1 hour to allow for simultaneous matrix swelling and analyte extraction.
-
Salting Out: Add a salt mixture of 4 g anhydrous magnesium sulfate (MgSO₄) and 1 g sodium chloride (NaCl) to induce phase separation.
-
Centrifugation: Shake vigorously and centrifuge.
-
d-SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing 150 mg of PSA, 50 mg of C18, and 150 mg of MgSO₄ for cleanup.
-
Final Extract: Vortex, centrifuge, and filter the supernatant for analysis.
Caption: QuEChERS workflow for sample preparation.
HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 70:30 v/v) or methanol and water, sometimes with a buffer like sulfuric acid.[2]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Set the UV detector to 279 nm or 200 nm.[2][3]
-
Injection Volume: 20 µL.
-
Quantification: Prepare a calibration curve using this compound standards of known concentrations. The concentration in the sample is determined by comparing its peak area with the calibration curve.
LC-MS/MS Analysis
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor for specific precursor-to-product ion transitions for this compound (e.g., m/z 192.0 → 160.2 and 192.0 → 132.1).[5]
-
-
Quantification: Use matrix-matched standards for calibration to compensate for matrix effects.
Caption: General analytical workflow for this compound.
Competitive ELISA
Protocol: [8]
-
Principle: This method is based on a competitive colorimetric ELISA assay. This compound coated on the microtiter plate wells competes with the this compound in the sample for a limited amount of primary antibody.
-
Procedure Overview:
-
Add sample and primary antibody to the coated wells.
-
If this compound is present in the sample, it will bind to the antibody, preventing the antibody from binding to the this compound on the well.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP). This secondary antibody binds to the primary antibody that is complexed to the this compound on the well.
-
Add a substrate that produces a color change in the presence of the enzyme.
-
-
Result Interpretation: The color intensity is inversely proportional to the concentration of this compound in the sample. A standard curve is used for quantification.
Caption: Principle of competitive ELISA.
Conclusion
The analytical methods described provide robust and reliable means for the determination of this compound in fruit and cereal matrices. The selection of the most appropriate method will depend on the specific requirements of the analysis. For high-throughput screening, ELISA is a valuable tool. For routine quantification, HPLC-UV offers a good balance of performance and cost. For confirmatory analysis and detection of trace levels, LC-MS/MS is the preferred technique. Proper validation of the chosen method within the user's laboratory is essential to ensure accurate and reliable results.
References
- 1. thaiscience.info [thaiscience.info]
- 2. HPLC Method for Analysis of this compound on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. journals.pan.pl [journals.pan.pl]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A multicolor enzyme-linked immunoassay method for visual readout of this compound - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. reagen.us [reagen.us]
- 9. ELISA facilitates this compound analysis in juice and honey | Laboratory Talk [laboratorytalk.com]
- 10. distantreader.org [distantreader.org]
- 11. Easy and effective analytical method of this compound, dimethomorph, and fenoxanil from Protaetia brevitarsis seulensis using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fast and Sensitive Determination of the Fungicide this compound in Fruit Juices with an Immunosensor Based on White Light Reflectance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pesticide multiresidue analysis in cereal grains using modified QuEChERS method combined with automated direct sample introduction GC-TOFMS and UPLC-MS/MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. envirobiotechjournals.com [envirobiotechjournals.com]
- 15. shimadzu.com [shimadzu.com]
effective application rates of carbendazim for controlling fungal diseases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the effective application rates and protocols for carbendazim, a broad-spectrum benzimidazole fungicide. The information is intended to guide laboratory, greenhouse, and field research for the control of a wide range of fungal phytopathogens.
This compound's primary mode of action is the inhibition of β-tubulin synthesis in fungi.[1] This disruption of microtubule assembly interferes with cell division, ultimately leading to fungal cell death.[1][2] It exhibits both protective and curative activity and is applied as a foliar spray, seed treatment, or soil drench to manage diseases in various crops.[1][3]
Quantitative Data on this compound Application Rates
The following tables summarize recommended application rates of this compound for controlling various fungal diseases across different crops and application methods. These rates are derived from a combination of agricultural extension recommendations and scientific studies. It is crucial to note that optimal application rates can vary depending on environmental conditions, disease pressure, and the specific formulation of this compound used.[4]
Table 1: Foliar Spray Application Rates
| Crop(s) | Target Fungal Disease(s) | This compound Formulation | Application Rate | Reference(s) |
| Melons, Tomato, Legumes, Rape | Powdery Mildew, Phytophthora, Early Blight, Anthracnose, Sclerotinia | 50% Wettable Powder (WP) | 100-200 g/acre | [3] |
| General | Fungal Diseases | 50% WP | 1:1000 dilution in water | [3] |
| Fruit trees (Pome, Stone, Grapes, Banana, Olives) | Powdery Mildew, Scab, Botrytis, Anthracnose, Black Rot | 50% Suspension Concentrate (SC) | 10 ml/20 L water | [5] |
| Grapes | Grey Mold, Powdery Mildew | 50% SC | 20 ml/20 L water | [5] |
| Field crops (Wheat, Barley, Corn) | Alternaria Spot, Septoria Leaf Spot, Powdery Mildew, Fusarium diseases | 50% SC | 250-500 ml/ha | [5] |
| Vegetables (Tomatoes, Potatoes, Squash, etc.) | Stem Rot, Leaf Spot, Damping off, Fruit Rot, Anthracnose, Fusarium Wilt, Powdery Mildew | 50% SC | 10-20 ml/20 L water | [5] |
| Chickpeas, Faba beans, Lentils, Vetch | Chocolate Spot (Botrytis fabae), Grey Mould (Botrytis cinerea) | 500 g/L SC | 500 mL/ha | [6] |
| Macadamia nuts | Macadamia Husk Spot (Pseudocercospera spp.) | 500 g/L SC | 50 mL/100L (1L/ha) + wetting agent | [6] |
| Mungbean | Anthracnose (Colletotrichum truncatum) | Seed treatment + Botanical Foliar Sprays | 2 g/kg seed (this compound) | [7] |
Table 2: Seed Treatment Application Rates
| Crop(s) | Target Fungal Disease(s) | This compound Formulation | Application Rate | Reference(s) |
| Tomato | Wilt Disease | 50% WP | 0.3-0.5% of seed weight | [3] |
| Beans | Wilt Disease | 50% WP | 0.5% of seed weight | [3] |
| Mungbean | Anthracnose | Not specified | 2 g/kg of seed | [7] |
| Lentil | Vascular Wilt (Fusarium oxysporum f. sp. lentis) | Not specified | 2 g/kg seeds | [8] |
| Black gram | Anthracnose (Colletotrichum lindemuthianum) | 50% WP | 2 g/kg seed | [9] |
Table 3: Soil Drench and Other Application Rates
| Crop(s) | Target Fungal Disease(s) | This compound Formulation | Application Rate | Reference(s) |
| General (root irrigation) | Root Rot | 50% WP | 0.25-0.5 kg of liquid medicine per plant | [3] |
| Vegetable seedlings | Damping off | 50% WP | 1 part 50% WP to 1000-1500 parts semi-dry fine soil | [3] |
| Banana | Panama Wilt (Fusarium oxysporum f. sp. cubense) | Not specified | 0.2% solution, 2-3 L/plant | [10] |
| Carnation | Wilt (Fusarium oxysporum f. sp. dianthi) | Not specified | 0.2% solution | [11] |
Signaling Pathway and Experimental Workflows
This compound's Mode of Action: Disruption of Microtubule Assembly
This compound targets the β-tubulin protein in fungal cells, a key component of microtubules. By binding to β-tubulin, this compound inhibits its polymerization into microtubules. This disruption prevents the formation of the mitotic spindle, which is essential for chromosome segregation during cell division. The inability of the fungal cell to complete mitosis leads to an arrest of the cell cycle and ultimately, cell death.
Experimental Workflow: In Vitro Antifungal Susceptibility Testing
The following diagram outlines a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound against a fungal isolate in the laboratory using the poisoned food technique.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Studies
Objective: To prepare a concentrated stock solution of this compound and subsequent serial dilutions for use in in vitro antifungal susceptibility assays.
Materials:
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Sterile distilled water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Stock Solution Preparation (e.g., 10 mg/mL):
-
Accurately weigh 10 mg of this compound powder and transfer it to a sterile vial.
-
Add 1 mL of DMSO to the vial.
-
Vortex thoroughly until the this compound is completely dissolved. This is your 10 mg/mL (10,000 µg/mL) stock solution. Store at -20°C for long-term storage.
-
-
Serial Dilutions:
-
Label sterile microcentrifuge tubes for each desired concentration.
-
To prepare a 1 mg/mL (1000 µg/mL) solution, add 100 µL of the 10 mg/mL stock solution to 900 µL of sterile distilled water. Vortex to mix.
-
To create a series of working solutions (e.g., 100, 10, 1, 0.1 µg/mL), perform serial 1:10 dilutions. For each dilution, transfer 100 µL of the higher concentration solution to 900 µL of sterile distilled water in a new labeled tube and vortex. Use a new sterile pipette tip for each transfer.
-
Protocol 2: In Vitro Antifungal Susceptibility Testing (Poisoned Food Technique)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific fungal pathogen.
Materials:
-
This compound working solutions (from Protocol 1)
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
Sterile Petri plates (90 mm)
-
Actively growing culture of the test fungus on PDA
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Preparation of Poisoned Media:
-
Prepare PDA according to the manufacturer's instructions and autoclave.
-
Allow the molten PDA to cool to approximately 45-50°C in a water bath.
-
Add the appropriate volume of each this compound working solution to separate flasks of molten PDA to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL). Ensure thorough mixing.
-
Also, prepare a control set of plates with PDA and the solvent (e.g., DMSO) at the highest concentration used in the test plates, and another control with only PDA.
-
Pour approximately 20 mL of the this compound-amended PDA into each sterile Petri plate and allow it to solidify.
-
-
Inoculation and Incubation:
-
Using a sterile 5 mm cork borer, cut mycelial plugs from the actively growing margin of the fungal culture.
-
Place one mycelial plug, mycelium-side down, in the center of each prepared PDA plate (both treated and control).
-
Seal the plates with parafilm and incubate them at the optimal growth temperature for the fungus (typically 25-28°C).
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the growth in the control plate reaches the edge of the plate.
-
Calculate the average colony diameter for each treatment.
-
Determine the percentage of mycelial growth inhibition for each this compound concentration using the following formula:
-
Percent Inhibition = [(C - T) / C] x 100
-
Where: C = Average diameter of the colony in the control plate, and T = Average diameter of the colony in the treated plate.
-
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the fungus. The EC50 (Effective Concentration 50%), the concentration that inhibits 50% of mycelial growth, can also be determined by plotting percent inhibition against the logarithm of the this compound concentration.
-
Protocol 3: Experimental Seed Treatment with this compound
Objective: To evaluate the efficacy of this compound as a seed treatment in preventing seed-borne or soil-borne fungal infections in a laboratory or greenhouse setting.
Materials:
-
This compound 50% Wettable Powder (WP)
-
Seeds of the desired crop
-
Distilled water
-
Airtight container (e.g., flask or plastic bag)
-
Shaker or roller
-
Pots or trays with sterile soil or potting mix
-
Growth chamber or greenhouse
Procedure:
-
Slurry Preparation:
-
Calculate the required amount of this compound 50% WP based on the seed weight (e.g., for a 2 g/kg seed application rate, use 2 g of this compound for 1 kg of seeds).[9]
-
Prepare a slurry by mixing the calculated amount of this compound powder with a small volume of water (e.g., 5-10 mL per kg of seed) to form a smooth paste. Gradually add more water to achieve a coatable consistency.
-
-
Seed Coating:
-
Place the seeds in an airtight container.
-
Add the this compound slurry to the seeds.
-
Seal the container and shake or roll it manually or using a mechanical shaker until the seeds are uniformly coated.
-
-
Drying and Sowing:
-
Spread the treated seeds in a thin layer on a clean, dry surface in a shaded and well-ventilated area to air-dry. Avoid direct sunlight.
-
Once the seeds are dry, they can be sown in pots or trays containing sterile soil.
-
Include an untreated control group of seeds for comparison.
-
-
Evaluation:
-
Maintain the pots or trays under optimal conditions for germination and plant growth.
-
Assess parameters such as germination percentage, seedling vigor, and the incidence and severity of the target fungal disease at regular intervals.
-
Protocol 4: Experimental Soil Drench Application of this compound
Objective: To assess the efficacy of this compound applied as a soil drench for the control of soil-borne fungal pathogens in a greenhouse experiment.
Materials:
-
This compound 50% Wettable Powder (WP) or Suspension Concentrate (SC)
-
Pots filled with sterile soil or potting mix
-
Test plants
-
Culture of the target soil-borne pathogen (e.g., Fusarium oxysporum)
-
Graduated cylinders or measuring flasks
Procedure:
-
Inoculation (if required):
-
If the experiment involves artificial inoculation, infest the soil with the target pathogen at a predetermined concentration before or at the time of planting.
-
-
Preparation of Drench Solution:
-
Prepare the desired concentration of the this compound drench solution. For example, to prepare a 0.2% solution from a 50% WP, dissolve 4 grams of the powder in 1 liter of water.[11]
-
Stir the solution thoroughly to ensure the fungicide is evenly suspended.
-
-
Application:
-
Apply a specific volume of the drench solution to the soil surface of each pot. The volume will depend on the pot size and the need to moisten the root zone (e.g., 50-100 mL per pot).
-
Apply the drench at a specified time, which could be pre-planting, at the time of planting, or post-emergence.
-
Include an inoculated, untreated control group and a non-inoculated, untreated control group.
-
-
Evaluation:
-
Monitor the plants for disease symptoms over a period of several weeks.
-
Assess disease incidence (percentage of infected plants) and disease severity (using a rating scale).
-
Other parameters such as plant height, root length, and fresh/dry weight can also be measured to evaluate phytotoxicity and overall plant health.
-
Disclaimer: this compound is a pesticide and should be handled with appropriate safety precautions, including the use of personal protective equipment (PPE). Always refer to the product label and Safety Data Sheet (SDS) for specific handling and safety information. The use of this compound may be restricted in certain regions; researchers should ensure compliance with all local regulations.
References
- 1. Microemulsion Formulation of this compound and Its In Vitro Antifungal Activities Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. titanag.com.au [titanag.com.au]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Adjuvants in fungicide formulations can be skin sensitizers and cause different types of cell stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fast and Sensitive Determination of the Fungicide this compound in Fruit Juices with an Immunosensor Based on White Light Reflectance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. mdpi.com [mdpi.com]
- 10. apparentag.com.au [apparentag.com.au]
- 11. 4farmers.com.au [4farmers.com.au]
Application Notes and Protocols for the Synthesis of Nanocarbendazim Using Polymeric Encapsulation Techniques
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbendazim, a widely used broad-spectrum benzimidazole fungicide, faces challenges such as low water solubility, potential environmental persistence, and the development of resistance in fungal pathogens. Polymeric encapsulation of this compound at the nanoscale offers a promising strategy to overcome these limitations. Nanothis compound formulations can enhance bioavailability, provide controlled and sustained release, improve fungal targeting, and reduce the overall environmental footprint. This document provides detailed application notes and experimental protocols for the synthesis of nanothis compound using three common polymeric encapsulation techniques: ionic gelation, emulsion solvent evaporation, and layer-by-layer assembly.
Data Presentation
The following tables summarize key quantitative data from various studies on nanothis compound formulations, providing a comparative overview of their physicochemical properties and performance.
Table 1: Physicochemical Characterization of Nanothis compound Formulations
| Polymeric System | Encapsulation Technique | Average Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |
| Chitosan/Pectin | Ionic Gelation | 70-90 | Not Reported | Not Reported | [1][2] |
| Chitosan | Ionic Gelation | ~130 | Not Reported | Not Reported | [3] |
| Poly(lactic-co-glycolic acid) (PLGA) | Emulsion Solvent Evaporation | 160-310 | ~0.2-0.5 | Not Reported | |
| Poly(ethylene glycol) (PEG) based copolymers | Not Specified | Not Reported | Not Reported | 92.60-96.82 | |
| Polycaprolactone (PCL) & Solid Lipid Nanoparticles | Not Specified | 317.6 - 713.0 | Not Reported | >99 | [3][4] |
Table 2: In Vitro Release Characteristics of Nanothis compound
| Polymeric System | Release Profile | Half-Release (t½) Days | Release Period | pH Dependence | Reference |
| Chitosan/Pectin | Sustained Release | Not Reported | >48 hours | Release varies with pH (4.0, 7.4, 10.0) | [5] |
| PEG-based copolymers | Controlled Release | 9.47 - 24.20 | 10 - 35 days | Not Reported | [6] |
| Chitosan-Carrageenan | Sustained Release | Not Reported | Up to 10 hours | Not Reported | [5] |
Table 3: Bio-efficacy of Nanothis compound Formulations
| Polymeric System | Target Fungi | Inhibition (%) | Comparison to Commercial Formulation | Reference |
| Chitosan/Pectin | Fusarium oxysporum | 100 | Higher | [1][2] |
| Chitosan/Pectin | Aspergillus parasiticus | 100 | Higher | [1][2] |
| Chitosan | Nigrospora oryzae | 61.1 | Higher | [3] |
| Chitosan | Fusarium ciceri | 67.8 | Higher | [3] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of nanothis compound using three distinct polymeric encapsulation techniques.
Protocol 1: Ionic Gelation of Chitosan for this compound Encapsulation
This method is based on the electrostatic interaction between the positively charged amino groups of chitosan and a negatively charged cross-linking agent, typically sodium tripolyphosphate (TPP), to form nanoparticles.
Materials:
-
This compound
-
Low molecular weight chitosan
-
Acetic acid (glacial)
-
Sodium tripolyphosphate (TPP)
-
Deionized water
-
Magnetic stirrer
-
Centrifuge
-
Ultrasonicator
Procedure:
-
Preparation of Chitosan Solution:
-
Prepare a 1% (v/v) acetic acid solution in deionized water.
-
Dissolve chitosan in the acetic acid solution to a final concentration of 0.5% (w/v) with continuous stirring overnight to ensure complete dissolution.
-
Filter the chitosan solution to remove any undissolved particles.
-
-
Dissolving this compound:
-
Disperse the desired amount of this compound in the chitosan solution. The drug-to-polymer ratio can be varied to optimize loading.
-
Sonnicate the mixture for 15-30 minutes to ensure a fine dispersion of this compound.
-
-
Preparation of TPP Solution:
-
Prepare a 0.25% (w/v) TPP solution in deionized water.
-
-
Nanoparticle Formation:
-
Place the chitosan-carbendazim solution on a magnetic stirrer at a moderate speed.
-
Add the TPP solution dropwise to the chitosan solution. The formation of opalescent suspension indicates the formation of nanoparticles.
-
Continue stirring for 30-60 minutes to allow for the stabilization of the nanoparticles.
-
-
Purification:
-
Centrifuge the nanoparticle suspension at 10,000-15,000 rpm for 30 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the washing step twice to remove any unreacted chitosan, TPP, and free this compound.
-
-
Lyophilization (Optional):
-
For long-term storage, the purified nanoparticle suspension can be freeze-dried to obtain a powder.
-
Protocol 2: Emulsion Solvent Evaporation for this compound Encapsulation
This technique is suitable for encapsulating hydrophobic drugs like this compound within a polymeric matrix. It involves the formation of an oil-in-water (o/w) emulsion followed by the evaporation of the organic solvent.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) or Poly(ethylene glycol) (PEG) derivatized polymer
-
Dichloromethane (DCM) or Ethyl acetate (organic solvent)
-
Poly(vinyl alcohol) (PVA) or another suitable surfactant
-
Deionized water
-
High-speed homogenizer or ultrasonicator
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Preparation of the Organic Phase (Oil Phase):
-
Dissolve a specific amount of the chosen polymer (e.g., PLGA) and this compound in an organic solvent like dichloromethane.
-
-
Preparation of the Aqueous Phase (Water Phase):
-
Prepare an aqueous solution of a surfactant (e.g., 1-5% w/v PVA) in deionized water.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase under high-speed homogenization or ultrasonication. The ratio of the organic to the aqueous phase is typically in the range of 1:5 to 1:10.
-
Continue the emulsification process for 5-10 minutes to form a stable oil-in-water emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a magnetic stirrer and stir at a moderate speed at room temperature for several hours (typically 3-4 hours) to allow the organic solvent to evaporate.
-
Alternatively, a rotary evaporator can be used at a reduced pressure and a controlled temperature (e.g., 40°C) for faster solvent removal.
-
-
Purification:
-
Once the solvent is completely evaporated, the nanoparticles are formed.
-
Collect the nanoparticles by centrifugation at 15,000-20,000 rpm for 30 minutes.
-
Wash the nanoparticle pellet with deionized water multiple times to remove the surfactant and any unencapsulated drug.
-
-
Lyophilization:
-
Freeze-dry the purified nanoparticles for storage.
-
Protocol 3: Layer-by-Layer (LbL) Assembly for Nanothis compound
This technique involves the sequential adsorption of oppositely charged polyelectrolytes onto a charged template, which can be a drug nanocrystal or a pre-formed nanoparticle core, to create a multilayered shell.
Materials:
-
This compound nanocrystals (or pre-formed nanoparticles as a core)
-
Positively charged polyelectrolyte (e.g., Chitosan, Poly(allylamine hydrochloride) - PAH)
-
Negatively charged polyelectrolyte (e.g., Pectin, Poly(styrene sulfonate) - PSS)
-
Deionized water
-
pH meter
-
Centrifuge
Procedure:
-
Preparation of Polyelectrolyte Solutions:
-
Prepare dilute solutions (e.g., 0.1-1 mg/mL) of the cationic and anionic polyelectrolytes in deionized water.
-
Adjust the pH of the polyelectrolyte solutions to ensure they are in their charged state (e.g., pH 4-5 for chitosan to be protonated).
-
-
Core Preparation:
-
Prepare a stable suspension of this compound nanocrystals or other suitable core nanoparticles in deionized water. The core material should have a surface charge.
-
-
First Layer Deposition:
-
Add the core suspension to the solution of the first polyelectrolyte with a charge opposite to that of the core surface.
-
Allow for an incubation period (e.g., 15-30 minutes) with gentle stirring to facilitate the adsorption of the polyelectrolyte onto the core.
-
-
Washing:
-
Separate the coated cores from the polyelectrolyte solution by centrifugation.
-
Remove the supernatant and resuspend the particles in deionized water to remove the excess, unadsorbed polyelectrolyte. Repeat this washing step.
-
-
Subsequent Layer Deposition:
-
Resuspend the washed, single-layered particles in the solution of the oppositely charged polyelectrolyte.
-
Incubate for 15-30 minutes with gentle stirring.
-
-
Repeat Washing and Deposition:
-
Repeat the washing and deposition steps (steps 4 and 5) with alternating cationic and anionic polyelectrolytes until the desired number of layers is achieved.
-
-
Final Purification:
-
After the final layer is deposited, wash the multilayered nanoparticles thoroughly with deionized water to remove any residual polyelectrolytes.
-
-
Storage:
-
The final nanothis compound formulation can be stored as an aqueous suspension or lyophilized for long-term stability.
-
Visualization of Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for the described synthesis protocols.
References
- 1. Preparation, characterization, and bio-efficacy evaluation of controlled release this compound-loaded polymeric nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Polymeric and Solid Lipid Nanoparticles for Sustained Release of this compound and Tebuconazole in Agricultural Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polymeric and Solid Lipid Nanoparticles for Sustained Release of this compound and Tebuconazole in Agricultural Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Fungicide Efficacy Testing Against Fusarium
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fusarium species are filamentous fungi responsible for a wide range of plant diseases, leading to significant economic losses in agriculture. They are also opportunistic pathogens of humans, causing infections that are often difficult to treat due to the intrinsic resistance of many Fusarium species to conventional antifungal agents. The development of new and effective fungicides requires robust and reproducible in vitro testing methods to determine their efficacy. This document provides detailed protocols for three common in vitro assays used to evaluate the efficacy of fungicides against Fusarium species: Broth Microdilution, Agar Dilution (Poisoned Food Technique), and Spore Germination Assay.
Data Presentation
The efficacy of a fungicide is typically quantified by determining the concentration that inhibits a certain percentage of fungal growth. Key metrics include the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a fungicide that prevents visible growth, and the Effective Concentration 50% (EC50), the concentration that causes a 50% reduction in fungal growth. The following table summarizes representative EC50 and MIC values for various fungicides against different Fusarium species, compiled from published research.
| Fungicide | Fusarium Species | Assay Type | Efficacy Metric (µg/mL) | Reference |
| Epoxiconazole | F. oxysporum | Mycelial Growth | EC50: 0.047 | [1][2] |
| Difenoconazole | F. oxysporum | Mycelial Growth | EC50: 0.078 | [1][2] |
| Carbendazim | F. oxysporum | Mycelial Growth | EC50: 0.445 | [1][2] |
| Azoxystrobin | F. oxysporum | Mycelial Growth | EC50: 35.089 | [1][2] |
| Epoxiconazole | F. oxysporum | Spore Germination | EC50: 0.088 | [1][2] |
| Pyraclostrobin | F. oxysporum | Spore Germination | EC50: 0.249 | [1][2] |
| Tricyclazole | F. oxysporum | Spore Germination | EC50: 42.720 | [1][2] |
| Metconazole | F. graminearum | Mycelial Growth | EC50: 0.18-2.9 | [3] |
| Prothioconazole | F. graminearum | Mycelial Growth | EC50: 2.2-22.9 | [3] |
| Tebuconazole | F. graminearum | Mycelial Growth | EC50: 2.6-25.6 | [3] |
| Amphotericin B | F. verticillioides | Broth Microdilution | ECV: 4 | [4] |
| Amphotericin B | F. oxysporum SC | Broth Microdilution | ECV: 8 | [4] |
| Amphotericin B | F. solani SC | Broth Microdilution | ECV: 8 | [4] |
| Posaconazole | F. verticillioides | Broth Microdilution | ECV: 2 | [4] |
| Posaconazole | F. oxysporum SC | Broth Microdilution | ECV: 8 | [4] |
| Posaconazole | F. solani SC | Broth Microdilution | ECV: 32 | [4] |
| Voriconazole | F. verticillioides | Broth Microdilution | ECV: 4 | [4] |
| Voriconazole | F. oxysporum SC | Broth Microdilution | ECV: 16 | [4] |
| Voriconazole | F. solani SC | Broth Microdilution | ECV: 32 | [4] |
| Itraconazole | F. oxysporum SC | Broth Microdilution | ECV: 32 | [4] |
| Itraconazole | F. solani SC | Broth Microdilution | ECV: 32 | [4] |
SC: Species Complex, ECV: Epidemiological Cutoff Value
Experimental Protocols
Detailed methodologies for the key experiments are provided below. It is crucial to maintain sterile conditions throughout these procedures to prevent contamination.
Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a fungicide in a liquid medium. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5]
a. Materials:
-
Fusarium isolate
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungicide stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile saline (0.85% NaCl) with 0.05% Tween 80
-
Hemocytometer or spectrophotometer for spore counting
b. Inoculum Preparation:
-
Culture the Fusarium isolate on PDA plates at 25-28°C for 5-7 days to promote sporulation.
-
Harvest conidia by flooding the plate with sterile saline-Tween 80 solution and gently scraping the surface with a sterile loop.
-
Filter the suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the conidial suspension to a final concentration of 1 x 10^6 to 5 x 10^6 CFU/mL using a hemocytometer or by adjusting the optical density at a specific wavelength (e.g., 530 nm).
-
Dilute this stock suspension in RPMI 1640 medium to the final inoculum concentration (typically 0.4 x 10^4 to 5 x 10^4 CFU/mL for CLSI, and 1 x 10^5 to 5 x 10^5 CFU/mL for EUCAST).[5]
c. Assay Procedure:
-
Prepare serial twofold dilutions of the fungicide in RPMI 1640 medium in the 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the adjusted fungal inoculum to each well, bringing the total volume to 200 µL.
-
Include a positive control (inoculum without fungicide) and a negative control (medium without inoculum) on each plate.
-
Incubate the plates at 35°C for 48-72 hours.
d. Data Analysis:
-
The MIC is determined as the lowest concentration of the fungicide that causes complete (100%) inhibition of visible growth compared to the positive control.[4]
-
For some fungicides, a reduction in turbidity rather than complete inhibition is used as the endpoint.
Agar Dilution (Poisoned Food) Technique
This method assesses the effect of a fungicide on the mycelial growth of Fusarium.
a. Materials:
-
Fusarium isolate
-
Potato Dextrose Agar (PDA)
-
Fungicide stock solution
-
Sterile petri dishes (90 mm)
-
Cork borer (5-6 mm diameter)
b. Assay Procedure:
-
Prepare PDA medium and sterilize it by autoclaving.
-
Cool the molten PDA to 45-50°C.
-
Add the appropriate volume of the fungicide stock solution to the molten PDA to achieve the desired final concentrations.[3] Mix well by swirling.
-
Pour the amended PDA into sterile petri dishes and allow it to solidify. Include a control plate with PDA without any fungicide.
-
From a 5-7 day old culture of the Fusarium isolate, take a 5-6 mm mycelial plug from the actively growing edge using a sterile cork borer.
-
Place the mycelial plug, mycelial side down, in the center of each PDA plate (both fungicide-amended and control).
-
Incubate the plates at 25-28°C for 5-7 days, or until the mycelium in the control plate reaches the edge of the plate.
c. Data Analysis:
-
Measure the colony diameter (in two perpendicular directions) of the fungal growth on both the control and treated plates.
-
Calculate the percentage of mycelial growth inhibition using the following formula:[2] Percentage Inhibition = [(C - T) / C] x 100 Where:
-
C = Average colony diameter of the control
-
T = Average colony diameter of the treatment
-
-
The EC50 value can be determined by plotting the percentage inhibition against the logarithm of the fungicide concentration and performing a regression analysis.
Spore Germination Assay
This assay evaluates the effect of a fungicide on the germination of Fusarium spores.
a. Materials:
-
Fusarium isolate
-
Water Agar (WA) or a minimal nutrient medium
-
Fungicide stock solution
-
Sterile microscope slides with cavities or sterile petri dishes
-
Hemocytometer
-
Microscope
b. Inoculum Preparation:
-
Prepare a conidial suspension as described in the Broth Microdilution Assay (section 1b).
-
Adjust the final spore concentration to 1 x 10^5 to 1 x 10^6 spores/mL.[6]
c. Assay Procedure:
-
Prepare different concentrations of the fungicide in sterile distilled water or a suitable buffer.
-
For the slide method, place a drop of the fungicide solution in the cavity of a sterile slide. For the plate method, spread a known volume of the fungicide solution onto the surface of the agar in a petri dish.
-
Add an equal volume of the spore suspension to the fungicide solution (on the slide or plate).
-
Include a control with spore suspension and sterile water (no fungicide).
-
Incubate the slides in a moist chamber or the petri dishes at 25-28°C for 12-24 hours.
d. Data Analysis:
-
Using a microscope, count the number of germinated and non-germinated spores in at least three different fields of view for each treatment and the control. A spore is considered germinated if the germ tube length is equal to or greater than the spore's length.
-
Calculate the percentage of spore germination inhibition using the following formula: Percentage Inhibition = [((G_c - G_t)) / G_c] x 100 Where:
-
G_c = Percentage of germination in the control
-
G_t = Percentage of germination in the treatment
-
-
The EC50 value can be determined by plotting the percentage inhibition against the logarithm of the fungicide concentration and performing a regression analysis.
Mandatory Visualizations
Signaling Pathway: Azole Fungicide Mode of Action
Azole fungicides are a major class of antifungals that target the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane. By inhibiting the enzyme lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene), azoles disrupt the production of ergosterol, leading to the accumulation of toxic sterols and ultimately, fungal cell death.[7]
References
- 1. In vitro activity of seven antifungal agents against Fusarium oxysporum and expression of related regulatory genes | PLOS One [journals.plos.org]
- 2. In vitro activity of seven antifungal agents against Fusarium oxysporum and expression of related regulatory genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Sensitivity Test of Fusarium Species from Weeds and Non-Gramineous Plants to Triazole Fungicides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Susceptibility Testing of Fusarium: A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. Ergosterol - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Determination of Carbendazim in Water Samples using Dispersive Liquid-Liquid Microextraction (DLLME)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the determination of the fungicide carbendazim in water samples utilizing Dispersive Liquid-Liquid Microextraction (DLLME). This technique is a simple, rapid, and efficient sample preparation method for the extraction and preconcentration of analytes from aqueous matrices.
Introduction
This compound (methyl benzimidazole-2-ylcarbamate) is a widely used broad-spectrum benzimidazole fungicide. Its persistence in the environment and potential health risks necessitate sensitive and efficient analytical methods for its monitoring in water sources.[1] Dispersive liquid-liquid microextraction has emerged as a powerful sample preparation technique, offering high enrichment factors, low consumption of organic solvents, and ease of operation.[2][3]
This document outlines two distinct DLLME-based methods for the determination of this compound in water samples, coupled with different analytical techniques: UV-Vis Spectrophotometry and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
Experimental Protocols
Method 1: DLLME Coupled with UV-Vis Spectrophotometry
This method is based on the reduction of Fe(III) to Fe(II) by this compound and its subsequent reaction with potassium ferricyanide to form a blue product, which is then extracted and quantified.[1][4][5]
Materials and Reagents:
-
This compound standard solution
-
Carbon tetrachloride (CCl4) (Extraction solvent)
-
Methyltrioctylammonium chloride (Aliquat 336) (Disperser agent)[1][4][5]
-
Iron(III) chloride (FeCl3) solution
-
Potassium ferricyanide (K3[Fe(CN)6]) solution
-
Hydrochloric acid (HCl)
-
Deionized water
Instrumentation:
-
UV-Vis Spectrophotometer
-
Centrifuge
-
pH meter
-
Vortex mixer
Protocol:
-
Take a 5.0 mL water sample in a 10 mL screw-cap glass centrifuge tube.
-
Add 0.5 mL of 1.0 M HCl.
-
Add 1.0 mL of potassium ferricyanide solution and 1.0 mL of FeCl3 solution.
-
Rapidly inject a mixture of 1.0 mL of methyltrioctylammonium chloride (disperser solvent) containing 80 µL of carbon tetrachloride (extraction solvent) into the sample solution using a syringe.[1][4][5]
-
A cloudy solution will be formed. Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge the mixture at 4000 rpm for 5 minutes.
-
The fine droplets of the extraction solvent will sediment at the bottom of the tube.
-
Remove the aqueous phase using a syringe.
-
Dissolve the sedimented phase in a suitable solvent and measure the absorbance at the wavelength of maximum absorption for the blue product.
Method 2: DLLME Coupled with HPLC-Fluorescence Detection
This method offers high sensitivity and selectivity for the determination of this compound.[6][7]
Materials and Reagents:
-
This compound standard solution
-
Sodium hydroxide (NaOH) solution (for pH adjustment)
-
Deionized water
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a fluorescence detector
-
Centrifuge
-
pH meter
-
Vortex mixer
Protocol:
-
Take a 5.0 mL water sample in a 10 mL screw-cap glass centrifuge tube.
-
Adjust the pH of the sample to 7.0 using a 2 mol L-1 NaOH solution.[6][7]
-
Rapidly inject a mixture of 1.0 mL of tetrahydrofuran (disperser solvent) containing 100 µL of chloroform (extraction solvent) into the sample solution using a syringe.[2][6][7]
-
A cloudy solution will be formed. Vortex for 30 seconds.
-
Centrifuge the mixture at 5000 rpm for 3 minutes.
-
The extraction solvent will be sedimented at the bottom of the tube.
-
Collect the sedimented phase (approximately 50 µL) using a microsyringe.
-
Evaporate the solvent and redissolve the residue in the mobile phase for HPLC analysis.
-
Inject an aliquot into the HPLC system for separation and quantification.
Quantitative Data Summary
The following tables summarize the quantitative performance data for the described DLLME methods for this compound determination in water samples.
Table 1: DLLME-UV-Vis Spectrophotometry
| Parameter | Value | Reference |
| Linearity Range | 5 - 600 ng mL⁻¹ | [1][4][5] |
| Limit of Detection (LOD) | 2.1 ng mL⁻¹ | [1][4][5] |
| Relative Standard Deviation (RSD) | 1.0% - 3.9% | [1][4][5] |
Table 2: DLLME-HPLC-Fluorescence Detection
| Parameter | Value | Reference |
| Linearity Range | 5 - 800 ng mL⁻¹ | [2][6][7] |
| Limit of Detection (LOD) | 0.5 - 1.0 ng mL⁻¹ | [2][6][7] |
| Enrichment Factor | 149 - 210 | [2][6][7] |
| Extraction Recovery | 50.8% - 70.9% | [2][6][7] |
| Relative Standard Deviation (RSD) | 3.5% - 6.8% | [6][7] |
| Spiked Recoveries in Water Samples | 84.0% - 94.0% | [6][7] |
Experimental Workflow Visualization
The following diagram illustrates the general experimental workflow for the Dispersive Liquid-Liquid Microextraction of this compound from water samples.
Caption: Experimental workflow for DLLME of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Determination of fungicide this compound in water and soil samples using dispersive liquid-liquid microextraction and microvolume UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dispersive liquid-liquid microextraction combined with high performance liquid chromatography-fluorescence detection for the determination of this compound and thiabendazole in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting poor peak resolution in carbendazim HPLC analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak resolution in carbendazim High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common causes of poor peak resolution in HPLC analysis?
Poor peak resolution in HPLC, where peaks are not well-separated, can stem from several factors.[1] These generally fall into categories related to the column, mobile phase, instrument, and sample.[2] Common issues include an inappropriate stationary phase, incorrect flow rate, a faulty or aging column, and a poorly optimized mobile phase composition.[1] Additionally, problems like inconsistent temperature, column overloading, and issues with the HPLC system itself (e.g., excessive dead volume) can contribute to poor resolution.[2][3]
Q2: My this compound peak is tailing. What are the likely causes and how can I fix it?
Peak tailing, where a peak is asymmetrical with a drawn-out trailing edge, is a common issue.[4][5] For a basic compound like this compound, this is often caused by secondary interactions with the stationary phase, particularly with acidic silanol groups on silica-based columns.[6] Other potential causes include using an incorrect mobile phase pH, low buffer strength, or column overload.[7]
Troubleshooting Steps:
-
Optimize Mobile Phase pH: Ensure the mobile phase pH is appropriate for this compound. Using a buffered mobile phase can help maintain a consistent pH and improve peak shape.[6] For example, a pH 3.7 ammonium formate buffer has been used successfully.
-
Use an End-Capped Column: Employing an end-capped C18 column can block the residual silanol groups, minimizing secondary interactions.[6]
-
Reduce Sample Concentration: Injecting too much sample can lead to column overload and peak tailing.[7] Try diluting your sample or reducing the injection volume to see if the peak shape improves.[7]
-
Check for Column Contamination: Contaminants from the sample or mobile phase can accumulate on the column, leading to poor peak shape.[4] Regularly flushing the column with a strong solvent can help remove these contaminants.[2]
Q3: My this compound peak is broad. What could be the problem?
Broad peaks can significantly reduce resolution and sensitivity.[5] Common causes for broad peaks include:
-
Column Inefficiency: This can be due to column aging, contamination, or damage to the packing material.[2][3][8]
-
Suboptimal Flow Rate: A flow rate that is too high may not allow for proper separation, leading to broader peaks.[3] Conversely, an excessively low flow rate can also cause peak broadening due to diffusion.
-
Mobile Phase Issues: An inadequate solvent strength or improper mobile phase composition can result in broad peaks.[5]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the peak to broaden.[7]
Troubleshooting Steps:
-
Evaluate Column Performance: If the column is old or has been used extensively, it may need to be replaced.[8] Using a guard column can help protect the analytical column from contaminants and extend its lifetime.[8]
-
Optimize Flow Rate: Adjust the flow rate to find the optimal balance between analysis time and peak resolution. Lowering the flow rate can often lead to narrower peaks.[9]
-
Adjust Mobile Phase Composition: Modifying the ratio of organic solvent to the aqueous phase can improve peak sharpness.[2] For this compound, mobile phases of methanol-water or acetonitrile-water are common.[10][11]
-
Ensure Sample Solvent Compatibility: Ideally, dissolve your sample in the initial mobile phase.[7] If solubility is an issue, use a solvent with a similar or weaker elution strength than the mobile phase.[7]
Q4: I'm observing split peaks for this compound. What should I investigate?
Split peaks, where a single compound appears as two or more peaks, can be caused by several factors.[8] These include:
-
Injection Problems: Issues with the autosampler or injection technique can lead to a split sample injection.
-
Partial Sample Dissolution: If the sample is not fully dissolved in the sample solvent, it can result in split peaks.
-
Column Voids or Clogging: A void at the head of the column or a partially clogged frit can cause the sample band to split.[8]
-
Mobile Phase Incompatibility: In some cases, the mobile phase composition can cause peak splitting. One study noted that a specific mobile phase gradient caused peak fronting and splitting for this compound.[12]
Troubleshooting Workflow for Split Peaks
Caption: Troubleshooting workflow for split peaks in HPLC.
Experimental Protocols
Protocol 1: Mobile Phase Optimization for this compound Analysis
This protocol describes a systematic approach to optimizing the mobile phase to improve peak resolution for this compound. A common starting point for this compound analysis is a C18 column with a mobile phase consisting of a mixture of methanol or acetonitrile and water.[10][11]
Objective: To achieve optimal separation and symmetrical peak shape for this compound.
Materials:
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
HPLC grade water
-
Buffer salts (e.g., ammonium formate)
-
Acid/base for pH adjustment (e.g., formic acid)
-
This compound standard
-
C18 HPLC column
Procedure:
-
Initial Conditions:
-
Start with a common mobile phase composition, for example, methanol:water (75:25, v/v) at a flow rate of 1.0 mL/min.[10]
-
Set the UV detector to the appropriate wavelength for this compound (e.g., 280 nm or 286 nm).[10][11]
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a standard solution of this compound and record the chromatogram.
-
-
Adjusting Organic Solvent Ratio:
-
If the retention time is too short (poor retention), decrease the percentage of the organic solvent (e.g., to 65% methanol).
-
If the retention time is too long, increase the percentage of the organic solvent (e.g., to 85% methanol).
-
Make adjustments in increments of 5-10% and re-equilibrate the column before each injection.
-
-
Optimizing pH (if peak tailing is observed):
-
Prepare a buffered mobile phase. For example, a 500 mM ammonium formate buffer at pH 3.7 can be used.
-
Prepare different mobile phases with varying pH values around the initial pH.
-
Analyze the this compound standard with each mobile phase to find the pH that provides the best peak symmetry.
-
-
Evaluation:
-
For each condition, evaluate the peak shape (asymmetry factor or tailing factor), retention time, and resolution from any interfering peaks. The goal is a tailing factor between 0.9 and 1.2.[6]
-
Data Presentation
Table 1: HPLC Method Parameters for this compound Analysis from Literature
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | LichroCART Purospher RP-18 (250 x 4 mm, 5µm)[10] | C18 (250 mm x 4.6 mm, 5 µm)[11] | Primesep 100 (150 x 4.6 mm, 5 µm)[13] |
| Mobile Phase | Water:Methanol (25:75, v/v)[10] | Methanol:Water (25:75, v/v)[11] | Acetonitrile:Water with 0.1% H₂SO₄ (70:30, v/v)[13] |
| Flow Rate | 1.0 mL/min[10] | 1.0 mL/min[11] | 1.0 mL/min[13] |
| Detection | 286 nm (Diode Array Detector)[10] | 280 nm (UV Detector)[11] | 200 nm (UV Detector)[13] |
| Column Temp. | 20°C[10] | Not Specified | Not Specified |
| Retention Time | 3.13 min[10] | Not Specified | Not Specified |
Table 2: Example Validation Data for this compound HPLC Methods
| Parameter | Value (Method A) | Value (Method B) |
| Linearity Range | 1 - 15 µg/ml[10] | Not Specified |
| Correlation Coefficient (r²) | 0.999[10] | 0.998[14] |
| LOD | 0.002 mg/kg[10] | 0.003 mg/kg[11] |
| LOQ | 0.02 mg/kg[10] | 0.030 mg/kg[11] |
| Recovery | 99.67% - 113.11%[10] | 92.5% - 96.0%[11] |
Logical Relationships in Troubleshooting
The following diagram illustrates the logical progression when troubleshooting poor peak resolution.
Caption: General troubleshooting logic for poor HPLC peak resolution.
References
- 1. Joomla: unsupported PHP version [omegascientific.com.sg]
- 2. uhplcs.com [uhplcs.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. uhplcs.com [uhplcs.com]
- 6. chromtech.com [chromtech.com]
- 7. benchchem.com [benchchem.com]
- 8. mastelf.com [mastelf.com]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. distantreader.org [distantreader.org]
- 11. thaiscience.info [thaiscience.info]
- 12. Easy and effective analytical method of this compound, dimethomorph, and fenoxanil from Protaetia brevitarsis seulensis using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC Method for Analysis of this compound on Primesep 100 Column | SIELC Technologies [sielc.com]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Minimizing Carbendazim Adsorption During Sample Preparation
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the adsorption of carbendazim to laboratory ware during sample preparation. Adsorption can lead to significant analyte loss, resulting in inaccurate quantification and unreliable experimental outcomes. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its adsorption to labware a concern?
This compound is a widely used, broad-spectrum benzimidazole fungicide. Its chemical structure confers a degree of hydrophobicity, which can lead to non-specific binding to the surfaces of common laboratory plastics and glassware. This adsorption is a significant concern as it can lead to the underestimation of this compound concentrations in a sample, impacting the accuracy and reliability of toxicological studies, environmental monitoring, and drug development research.
Q2: Which types of labware are most prone to this compound adsorption?
Both plastic and glassware can adsorb this compound, but the extent of adsorption can vary depending on the material. Hydrophobic plastics, such as polypropylene and polystyrene, are particularly susceptible to binding hydrophobic molecules like this compound. While glass is generally considered more inert than plastic, untreated borosilicate glass can also exhibit adsorption, especially at low analyte concentrations.
Q3: How does pH influence this compound adsorption?
The pH of the sample solution can significantly impact this compound's solubility and its interaction with labware surfaces. This compound is more soluble in acidic conditions (pH 2).[1] In neutral to alkaline conditions, its solubility decreases, which may increase its propensity to adsorb to surfaces. Studies on soil have shown that this compound adsorption is inversely correlated with pH in the range of 3 to 7, with lower pH leading to higher adsorption on clay minerals.[2] Therefore, maintaining an acidic pH can help keep this compound in solution and reduce its interaction with container walls.
Q4: Can the choice of solvent affect this compound adsorption?
Yes, the solvent used to dissolve this compound standards and samples plays a crucial role. Using a solvent that effectively solubilizes this compound can minimize its tendency to adsorb to surfaces. Methanol is a commonly used solvent for preparing this compound stock solutions.[3][4] When preparing working solutions, it is often beneficial to include a percentage of organic solvent in the aqueous buffer to maintain solubility. For HPLC analysis, dissolving the sample in the mobile phase whenever possible can help prevent peak distortion and potential loss of analyte.[5]
Troubleshooting Guides
This section addresses common issues encountered during sample preparation that may be related to this compound adsorption.
Issue 1: Low and Inconsistent Analyte Recovery
Possible Cause: Adsorption of this compound to labware surfaces.
Troubleshooting Steps:
-
Labware Selection:
-
Prefer Glassware: Whenever possible, use glass volumetric flasks and vials.
-
Silanize Glassware: For trace analysis and low concentration samples, silanizing glassware is highly recommended to create a hydrophobic surface that repels polar and "sticky" compounds.
-
Low-Binding Plastics: If plasticware is necessary, opt for commercially available low-binding microplates and tubes. These are often treated to have a hydrophilic surface that minimizes non-specific binding.
-
Material Testing: If experiencing significant loss, perform a simple recovery experiment by preparing a known concentration of this compound in your standard diluent, vortexing it in the suspect labware (e.g., polypropylene centrifuge tube), transferring the solution to a clean vial, and analyzing the concentration. Compare this to a standard prepared directly in an autosampler vial.
-
-
pH Adjustment:
-
Maintain an acidic pH (ideally between 2 and 4) for your aqueous samples and standard solutions to enhance the solubility of this compound.[1]
-
-
Solvent Composition:
-
Ensure your sample diluent has sufficient organic solvent (e.g., methanol or acetonitrile) to keep this compound solubilized.
-
For serial dilutions, prepare them in a solvent mixture that is compatible with your analytical method and maintains this compound solubility.
-
-
Use of Blocking Agents:
-
For assays where it will not interfere with downstream analysis, consider pre-rinsing the labware with a solution of a blocking agent like Bovine Serum Albumin (BSA). While commonly used for proteins, BSA can also coat surfaces and prevent the adsorption of small molecules.[6][7][8] A 0.1% to 1% BSA solution is typically used.
-
Issue 2: Poor Peak Shape in HPLC Analysis (Tailing or Fronting)
Possible Cause: While often related to chromatographic conditions, interaction with labware during sample preparation can contribute to this issue.
Troubleshooting Steps:
-
Sample Solvent: As a primary troubleshooting step for peak shape, ensure your sample is dissolved in a solvent that is of equal or weaker elution strength than your mobile phase.[5]
-
Pre-treatment of Vials: Use silanized glass or low-binding plastic autosampler vials to minimize interactions that can occur while the sample is waiting for injection.
Quantitative Data Summary
While specific quantitative data on this compound adsorption to different labware is not abundant in the literature, the following table summarizes recovery data from various studies. Low recovery percentages can be indicative of adsorption issues.
| Analyte | Sample Matrix | Labware Mentioned (if any) | Recovery (%) | Reference |
| This compound | Grains (spiked at 0.1 and 1.0 mg/kg) | Not specified | 82.6 - 94.6 | [9] |
| This compound | Vegetables (spiked at 0.05-0.30 mg/kg) | Not specified | 92.5 - 96.0 | [10] |
| This compound | Beewax (spiked at 0.1 and 0.2 mg/kg) | Not specified | 72 - 78 | [11] |
| This compound | Fruit Juices (spiked) | Not specified | 89 - 110 | [12] |
| This compound | Mouse Tissues | Not specified | 76.4 - 93.8 | [9] |
Experimental Protocols
Protocol 1: Silanization of Glassware
This protocol describes how to treat glassware with a silanizing agent to create a hydrophobic surface.
Materials:
-
Dimethyldichlorosilane solution (e.g., 5% in toluene or 2% in hexane)
-
Toluene
-
Methanol
-
Glassware to be treated (e.g., vials, flasks, beakers)
-
Fume hood
-
Appropriate personal protective equipment (gloves, safety glasses, lab coat)
-
Oven
Procedure:
-
Cleaning: Thoroughly clean and dry the glassware to be silanized.
-
Preparation: In a chemical fume hood, prepare a 5% solution of dimethyldichlorosilane in toluene.[7]
-
Treatment:
-
Pour the silanizing solution into the glassware, ensuring all surfaces are coated.
-
Shake or swirl for 10 minutes.[7]
-
-
Rinsing:
-
Decant the silanizing solution.
-
Rinse the glassware thoroughly with toluene.
-
Rinse with methanol.
-
Repeat the toluene and methanol rinses.[7]
-
-
Drying: Dry the glassware in an oven at 80°C for 20 minutes.[7]
Protocol 2: Evaluation of this compound Recovery from Labware
This protocol provides a method to quantify the loss of this compound due to adsorption to a specific type of labware.
Materials:
-
This compound standard
-
Appropriate solvent (e.g., methanol)
-
Labware to be tested (e.g., polypropylene tubes, borosilicate glass vials)
-
Control labware (e.g., silanized glass vials)
-
Analytical instrument (e.g., HPLC-UV)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 100 µg/mL in methanol).
-
Prepare a working solution at a relevant concentration (e.g., 1 µg/mL) in your typical sample diluent.
-
Aliquot the working solution into triplicate sets of the test labware and control labware.
-
Incubate under typical sample processing conditions (e.g., vortex for 1 minute, let stand for 30 minutes).
-
Transfer the solution from each piece of labware into a clean autosampler vial.
-
Prepare a fresh standard of the same concentration directly in an autosampler vial (this represents 100% recovery).
-
Analyze all samples by HPLC-UV or a similar quantitative method.
-
Calculate the percent recovery for each labware type by comparing the peak area to that of the freshly prepared standard.
Visualizations
Caption: Troubleshooting workflow for low this compound recovery.
Caption: Decision tree for selecting appropriate labware.
References
- 1. lume.ufrgs.br [lume.ufrgs.br]
- 2. mdpi.com [mdpi.com]
- 3. This compound trace analysis in different samples by using nanostructured modified carbon paste electrode as voltametric sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-Binding Assay Microplates | Fisher Scientific [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. Non-Specific Adsorption Reduction Methods in Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Easy and effective analytical method of this compound, dimethomorph, and fenoxanil from Protaetia brevitarsis seulensis using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Carbendazim Extraction from Complex Food Matrices
Welcome to the technical support center for optimizing carbendazim extraction. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges encountered during the extraction of this compound from complex food matrices. Here, you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your experimental success.
Troubleshooting Guide
This section addresses specific issues that may arise during this compound extraction experiments, providing potential causes and recommended solutions in a direct question-and-answer format.
Q1: Why am I observing low recovery of this compound from my sample matrix?
A1: Low recovery of this compound can stem from several factors related to the extraction and cleanup process. Inappropriate selection of the dispersive solid-phase extraction (d-SPE) sorbent is a common cause; for instance, graphitized carbon black (GCB) can strongly adsorb planar molecules like this compound, leading to significant losses.[1] The pH of the extraction solvent also plays a crucial role, as the efficiency of this compound extraction can be pH-dependent.[1][2] Inadequate homogenization of the sample or insufficient mixing during the extraction phase can also result in poor recovery.[1][3]
To improve recovery, avoid using GCB for cleanup if this compound is a target analyte.[1] A combination of primary secondary amine (PSA) to remove organic acids and C18 to remove nonpolar interferences is a recommended alternative.[1] Acidifying the extraction solvent, for example, using 1% acetic acid in acetonitrile, can improve the stability and extraction of this compound.[1] Furthermore, ensure thorough homogenization of the sample before subsampling and vigorous shaking or vortexing during the extraction step.[1][3]
Q2: My analytical results for this compound are inconsistent. What could be the reason?
A2: Inconsistent results are often due to sample heterogeneity or the degradation of this compound in the prepared extracts.[3] If the this compound is not evenly distributed throughout the sample, different subsamples will yield varying concentrations. Additionally, this compound may not be stable in the final extract solvent over time, especially if the extracts are not analyzed promptly.[3]
To address this, it is critical to thoroughly homogenize the entire sample before taking a portion for extraction.[3] It is also best practice to analyze extracts as soon as possible after preparation.[3] If storage is unavoidable, keep the extracts at low temperatures (e.g., -20°C) and protected from light to minimize degradation.[3]
Q3: I am encountering significant matrix effects in my LC-MS/MS analysis. How can I mitigate these?
A3: Matrix effects, which can cause signal suppression or enhancement, are a major challenge in LC-MS/MS analysis of complex matrices.[4][5] These effects arise from co-extracted components that interfere with the ionization of the target analyte.[2][5]
To mitigate matrix effects, several strategies can be employed. Improving the sample cleanup procedure is a primary approach to remove interfering compounds.[3] This can involve optimizing the d-SPE sorbents or employing a more rigorous cleanup technique like solid-phase extraction (SPE).[3][6] The use of matrix-matched calibration curves is a common and effective way to compensate for matrix effects.[3][4] This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed.
Q4: I am having trouble with the formation of emulsions during liquid-liquid extraction (LLE). How can I resolve this?
A4: Emulsion formation is a frequent issue in LLE, particularly with samples high in lipids or particulate matter.[3] To break an emulsion, you can centrifuge the sample at a high speed.[3] Filtering the emulsion through a bed of glass wool can also be an effective method to separate the layers.[3]
Frequently Asked Questions (FAQs)
What is the QuEChERS method and why is it commonly used for this compound extraction?
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that has become highly popular for the analysis of pesticide residues in food.[7] It involves an initial extraction with an organic solvent (commonly acetonitrile) and partitioning salts, followed by a cleanup step using d-SPE.[6][8] The method is favored for its simplicity, speed, and effectiveness in producing clean extracts from a wide variety of matrices.[6][7]
Which solvents are most effective for extracting this compound?
A variety of organic solvents have been successfully used for this compound extraction, including acetonitrile, methanol, ethyl acetate, and dichloromethane.[9] Acetonitrile is frequently used in the QuEChERS method.[6][8] The choice of solvent can be matrix-dependent, and in some cases, acidification of the solvent, such as with methanol-hydrochloric acid, can enhance extraction efficiency.[2]
How does pH affect this compound extraction?
The solubility and stability of this compound are influenced by pH.[2][10] Adjusting the pH of the sample or the extraction solvent can significantly improve extraction efficiency. For instance, using an acidic medium can enhance the partitioning of this compound into the organic solvent.[2][10]
What are the common analytical techniques used for this compound determination after extraction?
High-performance liquid chromatography (HPLC) is the most common analytical technique for this compound determination.[9] It is often coupled with various detectors, including ultraviolet (UV), diode-array (DAD), fluorescence, or mass spectrometry (MS/MS) for sensitive and selective detection.[9]
Data Presentation
The following tables summarize quantitative data from various studies on this compound extraction to provide a comparative overview of method performance across different food matrices.
Table 1: Recovery Rates of this compound Using Different Extraction Methods
| Food Matrix | Extraction Method | Spiking Level | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Orange Juice | QuEChERS | 10 ng/mL | 94.7 | 6.2 | [8] |
| Orange Juice | QuEChERS | 60 ng/mL | 91.4 | 3.3 | [8] |
| Orange Juice | QuEChERS | 100 ng/mL | 92.3 | 4.5 | [8] |
| Bean Sprouts | Acetonitrile Extraction with Low-Temp Partitioning | 0.1 mg/kg | 80.4 - 96.3 | 0.5 - 7.6 | [11] |
| Bean Sprouts | Acetonitrile Extraction with Low-Temp Partitioning | 0.5 mg/kg | 80.4 - 96.3 | 0.5 - 7.6 | [11] |
| Apple Juice | Solid-Phase Extraction (SPE) | 2 - 500 µg/L | 74 | 9 | [12] |
| Fruits (Apple, Banana, Orange, Peach) | Molecularly Imprinted Polymer SPE | - | 81.33 - 97.23 | 1.49 - 4.66 | [13] |
| Grains (Rice, Wheat) | Solid-Phase Extraction (SPE) | 0.1 and 1.0 mg/kg | 82.6 - 94.6 | - | [14] |
| Tomato | QuEChERS | - | >84.1 (at 0.1 mg/kg), >85.6 (at 1.0 mg/kg) | <10 | [15] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound
| Food Matrix | Analytical Method | LOD | LOQ | Reference |
| Complex Matrices (Water, Soil, Juice) | ESI-MS with Syringe Filter | 0.2 - 0.6 ng/mL | 3.5 - 8.6 ng/mL | [16] |
| Fruits (Apple, Banana, Orange, Peach) | HPLC-UV with Molecularly Imprinted Polymer SPE | 0.03 mg/L | 0.10 mg/L | [13] |
| Bean Sprouts | LC-ESI-MS/MS | - | 0.005 - 0.01 mg/kg | [11] |
| Grains (Rice, Wheat) | Micellar Electrokinetic Chromatography with UV | 0.05 ppm | - | [14] |
Experimental Protocols
Protocol 1: QuEChERS Method for this compound Extraction from Fruit Juice
This protocol is adapted from the methodology used for orange juice.[6][8]
-
Sample Preparation: Place a 15 mL aliquot of the fruit juice sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 15 mL of 1% acetic acid in acetonitrile to the centrifuge tube.
-
Shake the tube vigorously for 1 minute.
-
Add the contents of a QuEChERS extraction salt pouch (e.g., containing magnesium sulfate and sodium acetate).
-
Shake vigorously again for 1 minute.
-
-
Phase Separation: Centrifuge the tube for 5 minutes at approximately 3000 rpm.
-
Extract Collection: The upper acetonitrile layer contains the extracted this compound.
-
Cleanup (d-SPE):
-
Transfer a portion of the supernatant to a d-SPE tube containing a cleanup sorbent (e.g., PSA and C18).
-
Vortex for 30 seconds.
-
Centrifuge for 2 minutes.
-
-
Final Extract: The resulting supernatant is ready for analysis by LC-MS/MS or another suitable instrument.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Grains
This protocol is based on a method for determining this compound in grains.[14]
-
Sample Preparation: Homogenize a representative sample of the grain.
-
Extraction:
-
Weigh a 10 g subsample of the homogenized grain into a flask.
-
Add 50 mL of 0.1 M hydrochloric acid.
-
Shake for 30 minutes.
-
Filter the extract.
-
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.
-
Sample Loading: Load a specific volume of the filtered extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with deionized water to remove interfering substances.
-
Elution: Elute the this compound from the cartridge with a suitable organic solvent, such as methanol.
-
Final Extract: The eluate can be concentrated and reconstituted in a suitable solvent for analysis.
Visualizations
The following diagrams illustrate key workflows and relationships in the process of optimizing this compound extraction.
Caption: A troubleshooting workflow for common issues in this compound analysis.
Caption: A diagram of the QuEChERS experimental workflow for this compound extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Easy and effective analytical method of this compound, dimethomorph, and fenoxanil from Protaetia brevitarsis seulensis using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. thaiscience.info [thaiscience.info]
- 10. researchgate.net [researchgate.net]
- 11. Simple multiresidue extraction method for the determination of fungicides and plant growth regulator in bean sprouts using low temperature partitioning and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Selective extraction of fungicide this compound in fruits using β-cyclodextrin based molecularly imprinted polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Rapid determination of this compound in complex matrices by electrospray ionization mass spectrometry with syringe filter needle - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming matrix effects in carbendazim LC-MS/MS analysis
This guide provides troubleshooting advice and answers to frequently asked questions regarding matrix effects in the LC-MS/MS analysis of carbendazim.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis of this compound?
A1: In LC-MS/MS analysis, the "matrix" consists of all components in the sample other than the analyte of interest, this compound. Matrix effects happen when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[1][3] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of quantitative results.[2][4]
Q2: What are the common signs that my this compound assay is being affected by matrix effects?
A2: Common indicators of matrix effects include poor reproducibility of results, especially in quality control (QC) samples, inaccurate quantification, non-linear calibration curves, and reduced assay sensitivity.[1] You may also observe inconsistent peak shapes or areas for the same concentration across different sample batches.[5]
Q3: How can I definitively identify and quantify matrix effects in my analysis?
A3: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method used to identify at which points during a chromatographic run ion suppression or enhancement occurs.[1] A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any deviation in the this compound signal baseline indicates the presence of matrix effects at that specific retention time.[1]
-
Quantitative Assessment: This method compares the response of this compound in a pure solvent to its response in a blank matrix extract that has been spiked with the analyte after the extraction process.[1][2] The matrix factor (MF) is calculated, where an MF below 1 indicates ion suppression and an MF above 1 indicates ion enhancement.
Q4: What is the most effective way to compensate for matrix effects?
A4: The use of a stable isotope-labeled (SIL) internal standard, such as this compound-d4, is considered the gold standard for correcting matrix effects.[2][6] A SIL internal standard co-elutes with the target analyte and experiences the same ionization suppression or enhancement, allowing for reliable normalization and accurate quantification.[6]
Q5: What is a matrix-matched calibration curve and when should I use it?
A5: A matrix-matched calibration curve is prepared by spiking known concentrations of this compound into a blank matrix extract.[7][8] This method is used to compensate for matrix effects when a suitable SIL internal standard is not available. By preparing the standards in the matrix, the calibration standards and the samples experience similar matrix effects, leading to more accurate quantification.[8]
Troubleshooting Guide
Issue 1: Poor reproducibility and high variability in QC samples.
-
Possible Cause: Inconsistent matrix effects between different sample preparations or different lots of the biological matrix.[1] Co-eluting substances from these complex samples can interfere with the ionization of this compound, leading to ion suppression or enhancement.[5]
-
Troubleshooting Steps:
-
Enhance Sample Preparation: Focus on more rigorously cleaning the sample to remove interfering components like lipids and proteins. Techniques like Solid-Phase Extraction (SPE) or the QuEChERS method are highly effective.[9][10] For high-fat matrices, specific cleanup sorbents like C18 or Z-Sep can be investigated.[7]
-
Optimize Chromatography: Adjust the chromatographic method (e.g., gradient profile, mobile phase pH, or column chemistry) to separate the this compound peak from the regions of ion suppression.[1][2]
-
Implement a SIL Internal Standard: Use a stable isotope-labeled internal standard like this compound-d4.[11][12] This is the most robust way to correct for variability as the internal standard will be affected by the matrix in the same way as the analyte.[6]
-
Issue 2: Low signal intensity or poor sensitivity for this compound.
-
Possible Cause: Significant ion suppression caused by co-eluting matrix components.[3][5] This can also be caused by issues with the ion source or other instrument parameters.[5][13]
-
Troubleshooting Steps:
-
Assess Matrix Effect: Perform a quantitative matrix effect assessment (see Protocol 2) to confirm ion suppression.
-
Dilute the Sample: A simple "dilute-and-shoot" approach can be effective.[14] Diluting the sample extract reduces the concentration of interfering matrix components, thereby minimizing their impact on this compound ionization.[1]
-
Improve Sample Cleanup: Use a more effective sample cleanup method. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used and effective for pesticide analysis in various matrices.[7][15] For orange juice, a simple centrifugation and dilution may be sufficient, but for more complex matrices, SPE cleanup can provide a cleaner extract.[9][14]
-
Check Instrument Parameters: Ensure the ion source is clean and that MS settings (e.g., temperatures, gas flows) are optimized for this compound.[13]
-
Issue 3: Poor peak shape (tailing or broadening).
-
Possible Cause: Besides instrumental issues, poor peak shape can be caused by matrix effects interfering with the chromatography.[5][16] this compound's basic nature can also lead to interactions with residual silanol groups on C18 columns.[16]
-
Troubleshooting Steps:
-
Modify Mobile Phase: Use a mobile phase with a low pH (e.g., containing formic acid) to protonate the this compound molecule and minimize interactions with the stationary phase.[16]
-
Use an Appropriate Column: Employ a modern, end-capped HPLC column or one specifically designed for the analysis of basic compounds.[16]
-
Improve Sample Cleanup: A cleaner sample extract is less likely to cause peak shape issues. Re-evaluate your sample preparation method.[16]
-
Quantitative Data Summary
The choice of cleanup sorbent in sample preparation can significantly impact the degree of matrix effect. The following table summarizes the matrix effect observed for this compound in an insect matrix (Protaetia brevitarsis seulensis) using different cleanup procedures after a QuEChERS extraction.
| Cleanup Sorbent Combination (per mL of extract) | Matrix Effect (%) |
| 150 mg MgSO₄ / 50 mg PSA | -31.4 |
| 150 mg MgSO₄ / 50 mg PSA / 50 mg C18 | -35.9 |
| 150 mg MgSO₄ / 50 mg PSA / 50 mg Z-Sep | -37.2 |
| 150 mg MgSO₄ / 50 mg PSA / 50 mg Z-Sep+ | -43.1 |
| EMR-Lipid | -65.4 |
| Data sourced from a study on P. brevitarsis seulensis.[7] A negative value indicates ion suppression. PSA (Primary Secondary Amine), C18 (Octadecylsilane), Z-Sep/Z-Sep+ (Zirconia-based sorbents), EMR-Lipid (Enhanced Matrix Removal—Lipid). |
The data shows that for this particular matrix, all tested cleanup methods resulted in ion suppression for this compound, with the EMR-Lipid cleanup showing the most significant effect and the combination of MgSO₄/PSA showing the least.[7] The mixture of 150 mg MgSO₄ / 25 mg PSA / 25 mg C18 was ultimately selected in the referenced study for providing the best overall recovery.[7]
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for Fruit Juice
This protocol is a general guideline based on the QuEChERS methodology, which is effective for extracting this compound from fruit juice matrices.[9]
-
Sample Measurement: Place a 10 mL aliquot of the juice sample into a 50 mL centrifuge tube.
-
Acetonitrile Addition: Add 10 mL of acetonitrile to the tube.
-
Salt Addition: Add the contents of a DisQuE pouch for European Standard EN 15662 (containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate).
-
Extraction: Cap the tube tightly and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Supernatant Collection: The upper acetonitrile layer contains the extracted this compound. This extract can often be directly analyzed by LC-MS/MS.[9]
-
(Optional) Dispersive SPE (d-SPE) Cleanup: For matrices requiring further cleanup, transfer a portion of the supernatant to a d-SPE tube containing sorbents like PSA and C18. Vortex for 30 seconds and centrifuge. The resulting supernatant is a cleaner extract ready for analysis.[7]
Protocol 2: Quantitative Assessment of Matrix Effect
This protocol allows for the calculation of the Matrix Factor (MF) to quantify ion suppression or enhancement.[1]
-
Prepare Sample Sets:
-
Set A (Neat Solution): Prepare this compound standards at low, medium, and high concentrations in the final mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Obtain a blank matrix (e.g., orange juice known to be free of this compound). Process it using your validated sample preparation method (e.g., Protocol 1). Spike the final blank matrix extract with this compound at the same low, medium, and high concentrations as in Set A.
-
-
LC-MS/MS Analysis: Analyze both sets of samples using your LC-MS/MS method.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
Visualizations
Troubleshooting Workflow for Matrix Effects
Caption: Troubleshooting decision tree for addressing matrix effects.
General Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. nebiolab.com [nebiolab.com]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. zefsci.com [zefsci.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. Easy and effective analytical method of this compound, dimethomorph, and fenoxanil from Protaetia brevitarsis seulensis using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mail.inspecto.hr [mail.inspecto.hr]
- 9. waters.com [waters.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. tandfonline.com [tandfonline.com]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
- 14. sciex.com [sciex.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
improving carbendazim recovery during solid-phase extraction (SPE) cleanup
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the recovery of carbendazim during solid-phase extraction (SPE) cleanup.
Troubleshooting Guide
Question: Why is my this compound recovery low and inconsistent?
Answer: Low and variable recovery of this compound during SPE cleanup can stem from several factors related to its chemical properties and interactions with the sample matrix and SPE sorbent. Here are the most common causes and their solutions:
-
Suboptimal pH: this compound is a weak base with a pKa of approximately 4.2.[1][2][3] Its charge state, and therefore its retention on the SPE sorbent, is highly dependent on the pH of the sample and solutions.
-
Solution: To enhance retention on reversed-phase or cation-exchange sorbents, adjust the sample pH to be at least 2 units below the pKa (i.e., pH ≤ 2.2). This ensures that this compound is in its protonated, cationic form, which promotes strong interaction with the sorbent.
-
-
Incorrect Sorbent Selection: The choice of SPE sorbent is critical for effective this compound isolation.
-
Solution: For many sample types, particularly aqueous samples like fruit juices, mixed-mode sorbents combining reversed-phase and strong cation-exchange (SCX) functionalities have proven effective.[4][5] Standard reversed-phase (e.g., C18) or polymeric sorbents can also be used, but may require more rigorous method development.[6][7] Avoid using graphitized carbon black (GCB) in dispersive SPE (d-SPE), as it can irreversibly adsorb planar pesticides like this compound, leading to significant losses.[8]
-
-
Inefficient Elution: The elution solvent may not be strong enough to desorb this compound completely from the sorbent.
-
Solution: this compound is soluble in polar organic solvents like methanol and acetonitrile.[1][8] For elution from reversed-phase sorbents, use methanol or acetonitrile. For cation-exchange or mixed-mode sorbents, the elution solvent must be basic to neutralize the charge on the this compound molecule. A common approach is to use a small amount of a base, like ammonium hydroxide, in an organic solvent (e.g., 2-5% ammonium hydroxide in methanol).[4]
-
-
Matrix Effects: Components in the sample matrix (e.g., fats, pigments, sugars) can interfere with the binding of this compound to the sorbent or co-elute, causing ion suppression in LC-MS/MS analysis.[8]
-
Solution: Optimize the wash step to remove interferences without eluting the analyte. Use a wash solvent that is strong enough to remove matrix components but weak enough to leave this compound on the sorbent. For mixed-mode SPE, this might involve a sequence of aqueous and organic washes.[9] If matrix effects persist, consider a different cleanup strategy or the use of matrix-matched standards for calibration.[10]
-
-
Improper SPE Workflow: Errors in the SPE procedure, such as incorrect flow rates or premature cartridge drying, can lead to poor recovery.
-
Solution: Ensure the sorbent bed is properly conditioned and equilibrated before loading the sample.[11] Load the sample at a slow and consistent flow rate to allow for adequate interaction between this compound and the sorbent.[12] Avoid letting the cartridge dry out between the equilibration and sample loading steps.[13] Ensure the sorbent is thoroughly dried after the wash step and before elution, especially when using water-immiscible elution solvents.[14]
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for SPE? A1: The most important properties are its pKa of ~4.2 (weak base) and its solubility.[1][2] It is sparingly soluble in water, especially at neutral and alkaline pH, but its solubility increases in acidic conditions.[1] It is soluble in polar organic solvents like methanol, acetonitrile, and dimethylformamide.[1][8] This information is critical for selecting the appropriate pH for sample loading and the correct solvent for elution.
Q2: Which SPE sorbent is best for this compound? A2: The ideal sorbent depends on the sample matrix. Mixed-mode cartridges with both reversed-phase and strong cation-exchange (SCX) properties are highly effective for complex aqueous samples like fruit juices, often yielding recoveries greater than 80%.[5][15] For simpler matrices, traditional C18 or polymeric sorbents may be sufficient.[6]
Q3: How can I prevent this compound from being lost during the wash step? A3: To prevent analyte loss, ensure the pH of the wash solution maintains this compound in its retained state. If using a cation-exchange mechanism, the wash solvent should be acidic to keep this compound protonated. If using a reversed-phase mechanism, a moderately polar wash solvent (e.g., water or a low percentage of organic solvent in water) can remove polar interferences without eluting the more non-polar this compound.
Q4: My elution solvent is not recovering the this compound. What should I try? A4: If you are using a cation-exchange or mixed-mode sorbent, your elution solvent must be basic to neutralize this compound's positive charge, allowing it to be released from the sorbent. Try adding a small percentage of ammonium hydroxide to your organic elution solvent (e.g., methanol or acetonitrile).[4][9] If using a reversed-phase sorbent, ensure your elution solvent is strong enough (i.e., sufficiently non-polar) to disrupt the hydrophobic interactions. Methanol is a common and effective choice.[16][17]
Q5: Could matrix effects be misinterpreted as low recovery? A5: Yes, particularly with detection methods like LC-MS/MS. Co-eluting matrix components can suppress the ionization of this compound, leading to a lower signal and the appearance of poor recovery.[8] To check for this, you can analyze a post-extraction spiked blank sample and compare the response to a standard in a clean solvent. If the signal is suppressed, further optimization of the cleanup (wash) step or the use of matrix-matched calibration curves is necessary.[10]
Data & Protocols
Quantitative Data Summary
The following tables summarize this compound recovery data from various studies.
Table 1: this compound Recovery from Fruit Juices using Mixed-Mode SPE
| Fruit Juice | SPE Sorbent | Elution Solvent | Average Recovery (%) |
| Orange | Oasis MCX | 300mM NH4OH in Methanol | >80% |
| Apple | Oasis MCX | 300mM NH4OH in Methanol | >80% |
| Grape | Oasis MCX | 300mM NH4OH in Methanol | >80% |
| Data sourced from studies on mixed-mode SPE for fruit juices.[5][15][18] |
Table 2: this compound Recovery from Various Matrices
| Sample Matrix | SPE/Cleanup Method | Elution/Extraction Solvent | Average Recovery (%) |
| Water | SDB-1 Cartridges | Not Specified | 101% |
| Soil | Ultrasonic Extraction | Acetone-Ethyl Acetate | 80% |
| Sediment | Ultrasonic Extraction | Acetone-Ethyl Acetate | 71% |
| Insect Larvae | d-SPE (PSA/C18) | Acetonitrile (extraction) | 77.9 - 80.8% |
| Data compiled from various environmental and food sample analyses.[10][19] |
Experimental Protocol: Mixed-Mode SPE for this compound in Apple Juice
This protocol is adapted from methodologies demonstrating high recovery of this compound from fruit juices using a mixed-mode (reversed-phase and cation-exchange) sorbent.[4][5][20]
1. Sample Preparation:
-
Centrifuge the apple juice sample to remove suspended solids.
-
Acidify the supernatant to pH < 3.0 with an acid like HCl. This ensures this compound is protonated.
2. SPE Cartridge Conditioning:
-
Pass 5 mL of methanol through the mixed-mode SPE cartridge.
-
Pass 5 mL of deionized water (pH adjusted to < 3.0) through the cartridge. Do not allow the sorbent to go dry.
3. Sample Loading:
-
Load 10 mL of the acidified apple juice sample onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
4. Washing:
-
Wash 1 (Remove polar interferences): Wash the cartridge with 5 mL of 0.1N HCl.
-
Wash 2 (Remove non-polar interferences): Wash the cartridge with 5 mL of methanol. This step helps remove compounds strongly retained by reversed-phase interactions.
5. Elution:
-
Elute the this compound from the cartridge with 5 mL of a solution of 5% ammonium hydroxide in methanol. The base neutralizes the this compound, releasing it from the cation-exchange sites. Collect the eluate.
6. Final Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-45°C.
-
Reconstitute the residue in 1.0 mL of the initial mobile phase for your LC analysis.
Visual Guides
Diagrams
Caption: Workflow for Mixed-Mode SPE of this compound.
Caption: Troubleshooting Decision Tree for Low Recovery.
References
- 1. This compound | C9H9N3O2 | CID 25429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (Ref: BAS 346F) [sitem.herts.ac.uk]
- 3. fao.org [fao.org]
- 4. scispace.com [scispace.com]
- 5. Mixed-mode solid-phase extraction and cleanup procedures for the liquid chromatographic determination of thiabendazole and this compound in fruit juices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pesticide monitoring of drinking water with the help of solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thaiscience.info [thaiscience.info]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Easy and effective analytical method of this compound, dimethomorph, and fenoxanil from Protaetia brevitarsis seulensis using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. specartridge.com [specartridge.com]
- 12. Factors Affecting Solid Phase Extraction - Raykol Group (XiaMen) Corp., Ltd. [raykolgroup.com]
- 13. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 14. Drying SPE sorbent before elution | Phenomenex [phenomenex.com]
- 15. [PDF] Mixed-mode solid-phase extraction and cleanup procedures for the liquid chromatographic determination of thiabendazole and this compound in fruit juices. | Semantic Scholar [semanticscholar.org]
- 16. benchchem.com [benchchem.com]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. Application of a mixed-mode solid-phase extraction and cleanup procedure for LC/MS determination of thiabendazole and this compound in apple juice - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing peak tailing for carbendazim in reversed-phase HPLC columns
Welcome to our dedicated support center for troubleshooting challenges in the analysis of carbendazim using reversed-phase high-performance liquid chromatography (HPLC). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues, particularly peak tailing, encountered during their experiments.
Troubleshooting Guide: Addressing Peak Tailing for this compound
Peak tailing is a common chromatographic problem that can significantly impact the accuracy and precision of quantification. This guide addresses the primary causes of peak tailing for this compound and provides systematic solutions.
Q1: Why is my this compound peak exhibiting significant tailing in my reversed-phase HPLC analysis?
A1: Peak tailing for this compound, a basic compound, in reversed-phase HPLC is primarily caused by secondary interactions between the analyte and the stationary phase. The most common cause is the interaction of the basic this compound molecule with acidic residual silanol groups on the surface of silica-based columns.[1][2][3][4][5][6] These interactions lead to a portion of the analyte being retained more strongly, resulting in a skewed peak shape. Other contributing factors can include mobile phase pH, column overload, and issues with the HPLC system itself.[3][7]
Q2: How can I mitigate peak tailing by modifying the mobile phase?
A2: Mobile phase optimization is a critical first step in addressing peak tailing.
-
pH Adjustment: The pH of the mobile phase plays a crucial role in the ionization state of both this compound and the silanol groups on the column.[2][8][9]
-
Low pH: Operating at a low pH (e.g., 2.5-3.5) using an acidic modifier like formic acid or phosphoric acid ensures that this compound is fully protonated (positively charged) and the silanol groups are largely unionized, minimizing secondary interactions.[5][10][11]
-
High pH: Alternatively, a high pH (e.g., > 8) can be used to deprotonate the this compound, rendering it neutral. However, it's important to use a pH-stable column, as traditional silica-based columns can degrade at high pH.[11]
-
-
Use of Buffers: Employing a buffer in your mobile phase is essential for maintaining a consistent pH throughout the analysis, which leads to more reproducible retention times and peak shapes.[3]
-
Addition of a Competing Base: Introducing a small concentration of a competing base, such as triethylamine (TEA), into the mobile phase can help to saturate the active silanol sites on the stationary phase, thereby reducing their interaction with this compound.[10][12]
Q3: What role does the HPLC column play in this compound peak tailing, and how do I choose the right one?
A3: The choice of HPLC column is critical for achieving symmetrical peaks for basic compounds like this compound.
-
End-Capped Columns: Modern reversed-phase columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, significantly reducing their potential for undesirable interactions.[2]
-
Base-Deactivated and Polar-Embedded Columns: For challenging basic compounds, consider using columns specifically designed for this purpose. Base-deactivated columns have a highly inert surface, while polar-embedded columns have a polar group incorporated into the stationary phase that helps to shield the silanol groups.[2][7]
-
Polymer-Based Columns: As an alternative to silica-based columns, polymer-based columns do not have silanol groups and can be an excellent choice for eliminating peak tailing caused by silanol interactions.[4]
Q4: Can my sample preparation or injection technique be causing peak tailing?
A4: Yes, issues related to the sample itself or the injection process can lead to poor peak shape.
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak distortion, including tailing.[3][7] If you suspect this, try diluting your sample and reinjecting.
-
Sample Solvent: The solvent used to dissolve your sample should ideally be weaker than or of similar strength to your mobile phase.[7] Dissolving the sample in a much stronger solvent can cause the initial band of analyte to spread, resulting in a broader and potentially tailing peak.
-
Sample Matrix Effects: Complex sample matrices can contain components that interact with the column and affect the peak shape of your analyte.[7] A thorough sample clean-up, for instance, using solid-phase extraction (SPE), can help to remove these interfering substances.[2]
Q5: How do I troubleshoot instrumental factors that may contribute to peak tailing?
A5: Problems within the HPLC system can also manifest as peak tailing.
-
Extra-Column Volume: Excessive dead volume in the tubing and connections between the injector, column, and detector can cause band broadening and peak tailing.[2] Ensure that you are using tubing with a narrow internal diameter and that all connections are made correctly to minimize dead volume.
-
Column Contamination and Voids: Over time, columns can become contaminated with strongly retained sample components, or a void can form at the head of the column.[1][3] This can be addressed by flushing the column with a strong solvent or, if necessary, replacing the column. Using a guard column is a good practice to protect your analytical column from contamination.[1]
Frequently Asked Questions (FAQs)
Q: What is a good tailing factor to aim for?
A: An ideal, perfectly symmetrical peak has a tailing factor (Tf) or asymmetry factor (As) of 1.0. In practice, a tailing factor between 0.9 and 1.2 is generally considered very good. Many regulatory methods require a tailing factor of less than 1.5. A value greater than 1.2 indicates significant tailing that should be addressed.[1][7]
Q: Can the mobile phase organic modifier affect peak shape?
A: Yes, the choice of organic modifier (e.g., acetonitrile vs. methanol) can influence peak shape.[2] While both are common in reversed-phase HPLC, they have different properties that can affect selectivity and interactions with the stationary phase. It may be beneficial to experiment with both to see which provides better peak symmetry for this compound.
Q: My peak shape for this compound is good, but the retention time is not stable. What could be the cause?
A: Unstable retention times are often due to a lack of equilibration of the column with the mobile phase, fluctuations in mobile phase composition or temperature, or an improperly buffered mobile phase.[13] Ensure your HPLC system is thoroughly equilibrated before starting your analytical run and that your mobile phase is well-mixed and degassed.
Quantitative Data Summary
The following table summarizes the typical effects of different troubleshooting strategies on the peak tailing factor for this compound. The values presented are illustrative and can vary depending on the specific column, mobile phase, and HPLC system used.
| Troubleshooting Strategy | Initial Tailing Factor (Tf) | Expected Tailing Factor (Tf) after Optimization |
| Mobile Phase pH Adjustment | ||
| Lowering pH to ~3.0 | > 1.8 | 1.1 - 1.3 |
| Addition of Mobile Phase Modifier | ||
| Adding 0.1% Triethylamine (TEA) | > 1.8 | 1.2 - 1.4 |
| Column Selection | ||
| Switching to a Base-Deactivated Column | > 1.8 | 1.0 - 1.2 |
Experimental Protocols
Protocol 1: Standard HPLC Method for this compound Analysis with Peak Tailing Issues
-
Column: Standard C18 silica-based column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: 50:50 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm.
-
Expected Observation: Significant peak tailing for this compound.
Protocol 2: Optimized HPLC Method to Mitigate this compound Peak Tailing
-
Column: Base-deactivated C18 column or a polar-embedded column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Aqueous Component (A): 0.1% Formic Acid in Water.
-
Organic Component (B): Acetonitrile.
-
-
Gradient: 30% B to 70% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm.
-
Expected Outcome: Improved peak shape with a tailing factor approaching 1.0.
Visualizations
Caption: A logical workflow for troubleshooting this compound peak tailing.
Caption: Interaction pathways leading to peak tailing and their solutions.
References
- 1. waters.com [waters.com]
- 2. chromtech.com [chromtech.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. uhplcs.com [uhplcs.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. agilent.com [agilent.com]
- 10. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 11. support.waters.com [support.waters.com]
- 12. researchgate.net [researchgate.net]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
pH adjustment for enhancing carbendazim solubility in extraction solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the solubility of carbendazim in various extraction solvents through pH adjustment.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in aqueous and organic solvents?
A1: this compound is a benzimidazole fungicide with low aqueous solubility, especially in neutral and alkaline conditions.[1][2] Its solubility in water at 24°C is 8 mg/L at pH 7 but increases to 29 mg/L at pH 4.[3] this compound is soluble in various organic solvents to different extents. For instance, its solubility is high in dimethylformamide (5000 mg/L) and lower in solvents like ethanol (300 mg/L), acetone (300 mg/L), and chloroform (100 mg/L).[3]
Q2: How does pH affect the solubility of this compound?
A2: this compound is a weak base with a pKa of approximately 4.2.[1][3][4] In acidic solutions with a pH below its pKa, this compound becomes protonated, forming a more soluble cationic species.[5][6] This is why its solubility in water is significantly higher at a lower pH. For example, at pH 2, the solubility of this compound can increase by as much as 250 times compared to its solubility at pH 7.[6]
Q3: Why is pH adjustment important for this compound extraction?
A3: Adjusting the pH of the sample matrix to be acidic (pH < 4.2) before extraction can significantly improve the recovery of this compound. By converting this compound to its more soluble protonated form, its partitioning into the extraction solvent is enhanced.[5][7] This is a common strategy used in analytical methods for determining this compound residues in various samples.[5][8]
Q4: What are common solvents used for extracting this compound?
A4: A variety of organic solvents are used for the extraction of this compound residues. These include ethyl acetate, acetone, acetonitrile, methanol, and dichloromethane.[8] The choice of solvent often depends on the sample matrix and the subsequent analytical technique being employed, such as High-Performance Liquid Chromatography (HPLC).[7][8]
Troubleshooting Guide
Issue: Low recovery of this compound during extraction.
-
Possible Cause 1: Incorrect pH of the sample matrix.
-
Possible Cause 2: Inappropriate choice of extraction solvent.
-
Solution: While pH adjustment is crucial, the choice of solvent also plays a significant role. Refer to the data table below for the solubility of this compound in various solvents.[3] For highly aqueous samples, an immiscible solvent like ethyl acetate may be effective after acidification.[8] For other matrices, polar solvents like methanol or acetonitrile might be more suitable.[9]
-
-
Possible Cause 3: Adsorption of this compound to materials during sample cleanup.
-
Solution: this compound can adsorb to certain materials, which can lead to losses during the cleanup phase of extraction.[7] Be mindful of the sorbents used in solid-phase extraction (SPE).
-
Issue: Precipitation of this compound in the final extract.
-
Possible Cause: Change in pH or solvent composition.
-
Solution: If an acidic extract containing protonated this compound is neutralized or diluted with a less polar solvent, the this compound may precipitate out of solution.[6] It is important to maintain the acidic conditions or ensure the final solvent system can accommodate the desired concentration of this compound. If dissolving in an aqueous buffer for analysis, it is recommended to first dissolve the this compound in a small amount of an organic solvent like dimethylformamide (DMF) before diluting with the buffer.[10]
-
Data Presentation
Table 1: Solubility of this compound in Water at Different pH Values.
| pH | Solubility (mg/L) at 24°C |
| 4 | 29 |
| 7 | 8 |
| 8 | 1.49 |
Data sourced from MacBean C, ed; e-Pesticide Manual.[3]
Table 2: Solubility of this compound in Various Organic Solvents at 20°C.
| Solvent | Solubility (mg/L) |
| Dimethylformamide | 5000 |
| Ethanol | 300 |
| Acetone | 300 |
| Chloroform | 100 |
| Dichloromethane | 68 |
| Benzene | 36 |
| Hexane | 0.5 |
Data sourced from O'Neil, M.J. (ed.). The Merck Index.[3]
Experimental Protocols
Methodology for Enhancing this compound Extraction from a Solid Matrix using pH Adjustment
This protocol provides a general procedure for the extraction of this compound from a solid sample matrix, such as soil or plant tissue, by leveraging pH adjustment.
-
Sample Preparation:
-
Homogenize a representative sample of the solid matrix.
-
Weigh a suitable amount of the homogenized sample (e.g., 5-10 g) into a centrifuge tube.
-
-
Acidification:
-
Add a specific volume of an acidic solution, such as 0.1 M hydrochloric acid (HCl), to the sample in the tube. The volume will depend on the sample size and its buffering capacity. The target pH should be between 2 and 4.
-
Vortex the mixture thoroughly for 1-2 minutes to ensure complete acidification of the sample.
-
-
Solvent Extraction:
-
Add a measured volume of the chosen organic extraction solvent (e.g., ethyl acetate, acetonitrile) to the acidified sample slurry.
-
Shake or vortex the mixture vigorously for an extended period (e.g., 30-60 minutes) to allow for the efficient partitioning of the protonated this compound into the organic phase.
-
For improved extraction efficiency, sonication can be employed.[8]
-
-
Phase Separation:
-
Centrifuge the sample at a high speed (e.g., 4000-5000 rpm) for 10-15 minutes to separate the solid matrix from the liquid extract.
-
-
Extract Collection:
-
Carefully decant or pipette the supernatant (the organic solvent layer) into a clean collection tube.
-
-
Further Processing:
-
The collected extract can then be concentrated, filtered, or subjected to a cleanup procedure (e.g., solid-phase extraction) as required for the subsequent analysis (e.g., HPLC-UV).[8]
-
Mandatory Visualization
Caption: Workflow for enhancing this compound solubility through pH adjustment.
References
- 1. This compound (Ref: BAS 346F) [sitem.herts.ac.uk]
- 2. This compound (HSG 82, 1993) [inchem.org]
- 3. This compound | C9H9N3O2 | CID 25429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fao.org [fao.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Solubilization and preformulation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. thaiscience.info [thaiscience.info]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
selection of appropriate cleanup sorbents for carbendazim analysis
Welcome to our dedicated support center for troubleshooting and guidance on the selection of appropriate cleanup sorbents for carbendazim analysis. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common cleanup methods for this compound analysis?
A1: The most prevalent and effective cleanup methods for this compound analysis are Solid-Phase Extraction (SPE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. Both techniques utilize sorbents to remove interfering matrix components from the sample extract before instrumental analysis, commonly performed by liquid chromatography (LC) coupled with UV or mass spectrometry (MS) detectors.
Q2: I am experiencing low recovery of this compound after the cleanup step. What are the potential causes and solutions?
A2: Low recovery of this compound is a frequent issue that can stem from several factors:
-
Inappropriate Sorbent Selection: this compound, being a planar molecule, can be strongly adsorbed by certain sorbents like graphitized carbon black (GCB), leading to significant losses. It is advisable to avoid GCB when this compound is a target analyte.[1]
-
Incorrect pH: The extraction and cleanup efficiency of this compound, a basic compound, is highly dependent on the pH of the solution. Acidifying the sample extract, for instance with 1% acetic acid in acetonitrile, can enhance its stability and extraction.[1]
-
Insufficient Elution Strength: The solvent used for eluting this compound from the SPE cartridge may not be strong enough. Increasing the organic solvent concentration or using a more potent eluent can improve recovery. For ion-exchange sorbents, adjusting the pH of the eluting solvent to neutralize the charge of this compound is crucial for its release.[2][3]
-
Inadequate Mixing: During the QuEChERS d-SPE (dispersive SPE) step, ensure vigorous shaking or vortexing to guarantee thorough interaction between the extract and the sorbents for effective cleanup.[1]
Q3: My analytical results show significant matrix effects. How can I mitigate this?
A3: Matrix effects, which can cause ion suppression or enhancement in LC-MS analysis, are a common challenge. Here are some strategies to minimize them:
-
Optimize Sorbent Combination: For complex matrices, a combination of sorbents is often necessary. For example, in fatty matrices, a mixture of C18 (to remove non-polar lipids), Primary Secondary Amine (PSA) (to remove fatty acids, sugars, and organic acids), and magnesium sulfate (to remove excess water) can be effective.[4][5][6]
-
Utilize Mixed-Mode Sorbents: Mixed-mode SPE cartridges, such as those with both reversed-phase and strong cation-exchange (SCX) functionalities (e.g., Oasis MCX), are highly effective for cleaning up basic compounds like this compound from various matrices, including fruit juices.[7][8][9][10] These sorbents can reduce matrix effects and provide a cleaner extract.[9]
-
Consider Zirconia-Based Sorbents: Sorbents like Z-Sep (containing zirconia) can be effective in removing fats and pigments.[4][5][11]
-
Employ EMR-Lipid: For matrices with high lipid content, the Enhanced Matrix Removal-Lipid (EMR-Lipid) sorbent has shown promising results in effectively removing lipids.[4][5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Recovery | Sorbent choice is not optimal (e.g., use of GCB). | Avoid using Graphitized Carbon Black (GCB). A combination of PSA and C18 is a recommended alternative.[1] For cleaner extracts, consider Oasis MCX SPE cleanup.[9] |
| pH of the extraction solvent is not suitable. | Add a small amount of acid, such as 1% acetic acid in acetonitrile, to improve stability and extraction.[1] | |
| Incomplete elution from the SPE cartridge. | Increase the strength of the elution solvent or adjust its pH to ensure this compound is in a non-ionized state for reversed-phase or efficiently displaced from ion-exchange sites.[2][3] | |
| Poor Reproducibility | Inconsistent sample processing. | Ensure uniform and thorough vortexing/shaking during d-SPE steps. Maintain consistent flow rates during cartridge SPE. |
| SPE cartridge bed drying out. | Ensure the sorbent bed does not dry out between the conditioning, loading, and washing steps, unless specified by the protocol. | |
| High Matrix Effects | Insufficient removal of co-extractive interferences. | Use a combination of sorbents tailored to your sample matrix (e.g., PSA and C18 for general food matrices; Z-Sep or EMR-Lipid for fatty samples).[4][5][6] Utilize mixed-mode SPE cartridges like Oasis MCX.[7][8][9][10] |
| Clogged SPE Cartridge | Particulate matter in the sample extract. | Centrifuge and filter the sample extract before loading it onto the SPE cartridge. |
Sorbent Selection and Performance Data
The selection of an appropriate sorbent is critical for achieving high recovery and effective cleanup. The following table summarizes the performance of various sorbents for this compound analysis in different matrices.
| Sorbent/Method | Matrix | Recovery of this compound (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Mixed-Mode SPE (Oasis MCX) | Fruit Juices (Orange, Apple, Grape) | >80 | <5 | [7][10] |
| Mixed-Mode SPE (Oasis MCX) | Apple Juice | 74 | 9 | [12] |
| QuEChERS with d-SPE (MgSO₄/PSA/C18) | Fatty Matrices (e.g., Protaetia brevitarsis seulensis) | 77.9 - 80.8 | <5.5 | [4][5] |
| QuEChERS with d-SPE (PSA/C18) | Orange Juice | High recoveries reported | Not specified | [13] |
| Strong Cation Exchange (SCX) SPE | Orange Juice | High recoveries reported | Not specified | [14] |
| d-SPE (Z-sep) | Fatty Matrices | 25.0 - 35.9 | 2.4 - 5.6 | [4] |
| d-SPE (Z-sep+) | Fatty Matrices | 23.4 - 37.7 | 2.1 - 4.9 | [4] |
| SPE (PRiME HLB) | Fatty Matrices | 27.9 - 44.9 | 1.6 - 4.5 | [4] |
Experimental Protocols
Protocol 1: Mixed-Mode SPE Cleanup for this compound in Fruit Juices
This protocol is adapted from studies using Oasis MCX cartridges for the cleanup of fruit juice extracts.[7][10]
-
Sample Pre-treatment: Centrifuge the fruit juice sample to remove pulp and other solids.
-
Cartridge Conditioning: Condition the Oasis MCX SPE cartridge with methanol followed by acidified water (e.g., 0.01 M HCl).
-
Sample Loading: Dilute the supernatant of the juice extract with acidified water and load it onto the conditioned cartridge.
-
Washing:
-
Wash the cartridge with acidified water to remove polar interferences.
-
Wash with methanol to remove non-polar interferences.
-
-
Elution: Elute the retained this compound using a methanolic solution of ammonium hydroxide (e.g., 5% NH₄OH in methanol).
-
Final Processing: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC analysis.
Protocol 2: QuEChERS with d-SPE Cleanup for this compound
This is a general protocol based on the QuEChERS methodology.
-
Extraction:
-
Homogenize the sample (e.g., 10-15 g) with water.
-
Add acetonitrile (typically with 1% acetic acid) and a packet of QuEChERS extraction salts (e.g., containing MgSO₄, NaCl, and citrate buffers).
-
Shake vigorously for 1 minute and centrifuge.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Take an aliquot of the upper acetonitrile layer and transfer it to a d-SPE tube.
-
The d-SPE tube contains a sorbent mixture, commonly anhydrous MgSO₄ and PSA. For fatty matrices, C18 may also be included. For highly pigmented samples, a GCB alternative like Z-sep might be considered, though its effect on this compound recovery must be validated.
-
Vortex for 1 minute and centrifuge.
-
-
Analysis: The resulting supernatant can be directly injected into the LC system or may require a solvent exchange step.
Sorbent Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate cleanup sorbent for this compound analysis based on the sample matrix.
Caption: Sorbent selection workflow for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. hawach.com [hawach.com]
- 3. welch-us.com [welch-us.com]
- 4. Easy and effective analytical method of this compound, dimethomorph, and fenoxanil from Protaetia brevitarsis seulensis using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. academic.oup.com [academic.oup.com]
- 9. waters.com [waters.com]
- 10. Mixed-mode solid-phase extraction and cleanup procedures for the liquid chromatographic determination of thiabendazole and this compound in fruit juices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of various clean-up sorbents in kale followed by LC-MS/MS analysis of pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. silicycle.com [silicycle.com]
strategies for managing low recovery of carbendazim in sample extracts
Welcome to the Technical Support Center for carbendazim analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental analysis of this compound, particularly concerning low recovery in sample extracts.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low this compound recovery during sample extraction?
Low and variable recovery of this compound can be attributed to several factors during sample preparation and extraction.[1] Key causes include:
-
Degradation: this compound is susceptible to degradation under alkaline (high pH) conditions and at high temperatures.[2]
-
Adsorption: this compound, being a planar molecule, can adsorb to certain sorbents used in the cleanup process, most notably graphitized carbon black (GCB).[3] It can also adsorb to labware.
-
Incomplete Extraction: The choice of an inappropriate extraction solvent or insufficient extraction time and agitation can lead to incomplete extraction from the sample matrix.[1]
-
Matrix Effects: Complex sample matrices can interfere with the analytical signal, leading to ion suppression or enhancement in LC-MS/MS analysis, which can be misinterpreted as low recovery.[4]
Q2: How does pH affect this compound stability and extraction efficiency?
The pH of the extraction solvent is a critical factor. This compound is more stable in acidic to neutral conditions. Alkaline conditions can lead to its degradation.[2] Acidifying the extraction solvent, for instance, with 1% acetic acid in acetonitrile, can improve the stability and extraction of this compound.[5]
Q3: Which extraction solvents are recommended for this compound?
The choice of extraction solvent is matrix-dependent. Commonly used and effective solvents include acetonitrile, methanol, and ethyl acetate.[1] For the widely used QuEChERS method, acetonitrile is the most common choice. Acidification of the solvent is often recommended to improve recovery.[5][6]
Q4: I am using the QuEChERS method and experiencing low this compound recovery. What should I check?
If you are facing low recovery with the QuEChERS method, consider the following troubleshooting steps:
-
d-SPE Sorbent Selection: Avoid using graphitized carbon black (GCB) for the dispersive solid-phase extraction (d-SPE) cleanup step, as this compound can adsorb to it, leading to significant losses. A combination of primary secondary amine (PSA) to remove organic acids and C18 to remove non-polar interferences is a recommended alternative.[3]
-
pH of Extraction Solvent: Ensure the extraction solvent is acidified. The addition of 1% acetic acid to acetonitrile is a common practice to improve this compound stability and extraction efficiency.[5]
-
Thorough Mixing: Inadequate shaking or vortexing during the extraction and cleanup steps will result in poor extraction efficiency. Ensure vigorous and sufficient mixing.[7]
Q5: When should I consider using Solid-Phase Extraction (SPE) for this compound analysis?
Solid-Phase Extraction (SPE) is a powerful cleanup technique that is particularly useful for complex matrices or when low detection limits are required. For this compound, which is a basic compound, mixed-mode cation-exchange SPE cartridges (e.g., Oasis MCX) are highly effective.[8] SPE can significantly reduce matrix effects, leading to cleaner extracts and improved analytical performance, especially for LC-UV analysis.[5][9]
Troubleshooting Guides
Low Recovery of this compound
This guide will help you troubleshoot and address issues of low this compound recovery in your sample extracts.
Problem: Consistently low recovery of this compound across multiple samples.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate d-SPE Sorbent (QuEChERS) | Avoid using Graphitized Carbon Black (GCB). Use a combination of Primary Secondary Amine (PSA) and C18 sorbents for cleanup.[3] |
| Alkaline pH of Extraction Solvent | Acidify the extraction solvent. For example, use acetonitrile with 1% acetic acid.[5] |
| Suboptimal Extraction Solvent | Evaluate different extraction solvents such as acetonitrile, methanol, or ethyl acetate. The efficiency can be matrix-dependent.[1] |
| Insufficient Agitation | Ensure vigorous shaking or vortexing during both the extraction and d-SPE cleanup steps to ensure thorough mixing.[7] |
| Analyte Adsorption to Labware | Silanize glassware to minimize adsorption. Pre-rinsing glassware with the extraction solvent can also be beneficial. |
| Analyte Degradation | Avoid high temperatures during extraction and solvent evaporation steps. Use a gentle stream of nitrogen for evaporation if possible.[2] |
| Strong Matrix Effects | Improve sample cleanup to remove interfering compounds. Consider using Solid-Phase Extraction (SPE) with a mixed-mode cation-exchange cartridge.[5][9] Utilize matrix-matched calibration curves to compensate for signal suppression or enhancement.[4] |
Experimental Protocols
Protocol 1: Modified QuEChERS Method for this compound in Fruits and Vegetables
This protocol is adapted from the AOAC Official Method 2007.01 and is suitable for the extraction of this compound from fruit and vegetable samples.[6]
1. Sample Homogenization:
- Weigh a representative portion of the sample (e.g., 10-15 g) and homogenize it using a high-speed blender. For samples with low water content, it may be necessary to add a small amount of water to facilitate homogenization.
2. Extraction:
- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[3]
- Add 10 mL of acetonitrile containing 1% acetic acid.[3]
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate - AOAC formulation).
- Shake vigorously for 1 minute.
3. Centrifugation:
- Centrifuge the tube at ≥3000 rpm for 5 minutes.
4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg PSA, and 150 mg C18. Note: Do not use GCB.
- Vortex for 30 seconds.
5. Final Centrifugation and Analysis:
- Centrifuge the d-SPE tube for 5 minutes.
- Take the final supernatant, filter through a 0.22 µm filter, and inject it into the LC-MS/MS system.
Protocol 2: Mixed-Mode Solid-Phase Extraction (SPE) for this compound in Fruit Juices
This protocol is suitable for the cleanup and concentration of this compound from fruit juice samples, particularly for LC-UV analysis.[5][10]
1. Sample Preparation:
- Start with a fruit juice sample. If it is from a QuEChERS extract, take a 2 mL aliquot of the supernatant and add 6 mL of 0.01 M aqueous HCl.[5] If starting from the juice directly, acidify the sample.
2. SPE Cartridge Conditioning:
- Use a mixed-mode cation-exchange SPE cartridge (e.g., Oasis MCX, 3 cc).
- Condition the cartridge sequentially with 5 mL of methanol followed by 5 mL of water. Do not allow the cartridge to go dry.
3. Sample Loading:
- Load the prepared sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
4. Washing:
- Wash the cartridge with 5 mL of 0.1 M HCl to remove acidic and neutral interferences.
- Follow with a wash of 5 mL of methanol to remove non-polar interferences.
5. Elution:
- Elute the this compound from the cartridge with 5 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.
6. Evaporation and Reconstitution:
- Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
- Reconstitute the residue in a suitable volume of the mobile phase for LC analysis.
Data Presentation
Table 1: Recovery of this compound using QuEChERS with Different d-SPE Sorbents
| Matrix | d-SPE Sorbent | Spiking Level (mg/kg) | Recovery (%) | RSD (%) | Reference |
| Insect | 150mg MgSO₄/25mg PSA/25mg C18 | 0.01 | 77.9 | <5.5 | [4] |
| Insect | 150mg MgSO₄/25mg PSA/25mg C18 | 0.05 | 80.8 | <5.5 | [4] |
| Orange Juice | Not specified (AOAC QuEChERS) | 0.01 | 92-110 | <7 | [9] |
| Vegetables | SAX/PSA dual-layer | 0.05-0.30 | 92.5-96.0 | 2.1-5.9 | [11] |
Table 2: Recovery of this compound using Solid-Phase Extraction (SPE)
| Matrix | SPE Sorbent | Spiking Level (µg/L) | Recovery (%) | RSD (%) | Reference |
| Orange Juice | Mixed-Mode Cation Exchange | 20 | >80 | N/A | [10] |
| Apple Juice | Mixed-Mode Cation Exchange | 20 | >80 | N/A | [10] |
| Grape Juice | Mixed-Mode Cation Exchange | 20 | >80 | N/A | [10] |
| Apple Juice | Mixed-Mode Cation Exchange | 2-500 | 74 | 9 | [12] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Easy and effective analytical method of this compound, dimethomorph, and fenoxanil from Protaetia brevitarsis seulensis using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. benchchem.com [benchchem.com]
- 7. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 8. waters.com [waters.com]
- 9. waters.com [waters.com]
- 10. Mixed-mode solid-phase extraction and cleanup procedures for the liquid chromatographic determination of thiabendazole and this compound in fruit juices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. thaiscience.info [thaiscience.info]
- 12. researchgate.net [researchgate.net]
improving linearity for carbendazim calibration curve in quantitative analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal results for carbendazim quantitative analysis, with a focus on improving the linearity of calibration curves.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound calibration curve not linear?
A non-linear calibration curve for this compound can stem from several factors throughout the analytical process. Key areas to investigate include the preparation of standards, injection technique, chromatographic conditions, and detector response. Errors in dilution, degradation of the standard, or evaporation can all lead to inaccuracies in the standard concentrations.[1] Injection-related issues such as inconsistent volumes or changes in the split ratio can also introduce non-linearity.[1] Furthermore, the detector itself has a specific linear range, and concentrations exceeding this range will result in a non-linear response.[1][2]
Q2: What is the typical linear range for this compound analysis?
The linear range for this compound analysis is dependent on the specific analytical method and instrumentation used. However, studies have reported good linearity across various concentration ranges. For instance, in High-Performance Liquid Chromatography (HPLC) with UV detection, linearity has been demonstrated in ranges such as 1.0 - 15.0 µg/mL and 0.05 - 0.30 mg/kg in spiked samples.[3][4] In another study using UHPLC-MS/MS, good linearity was achieved from low ppb levels up to 500 ppb.[2] It is crucial to determine the linear range for your specific system during method validation.
Q3: How can I improve the peak shape for this compound?
Poor peak shape, often observed as tailing, is a common issue in the analysis of this compound by reversed-phase HPLC. This is frequently caused by the interaction of the basic nitrogen atoms in this compound's benzimidazole ring with acidic residual silanol groups on the silica-based column packing. To mitigate this, consider the following:
-
Mobile Phase Modification: The addition of a competing base, like triethylamine, or the use of an acidic buffer (e.g., formic acid) can help to reduce unwanted interactions with the stationary phase.[5]
-
Column Selection: Employing a column with end-capping or a base-deactivated stationary phase is highly recommended for the analysis of basic compounds like this compound.[5]
-
pH Adjustment: Controlling the mobile phase pH, typically in the lower range of 2.5-3.5, can improve peak shape by ensuring the analyte is in a single ionic form.[5]
-
Sample Solvent: Whenever feasible, dissolving your sample in the mobile phase can prevent peak distortion.[5]
Q4: My this compound recovery is low and inconsistent. What are the potential causes?
Low and variable recovery of this compound is often linked to the sample preparation and extraction steps. The choice of extraction solvent is critical and can be matrix-dependent. Commonly used solvents include methanol, acetonitrile, and ethyl acetate. The pH of the extraction medium is also a significant factor, as this compound's solubility is pH-dependent. Acidifying the extraction solvent, for example by using methanol with hydrochloric acid, can enhance extraction efficiency.
Q5: Should I use a matrix-matched calibration curve?
Yes, using a matrix-matched calibration curve is highly recommended, especially when analyzing complex samples.[6] The sample matrix can enhance or suppress the analytical signal, leading to inaccurate quantification if a solvent-based calibration curve is used.[7][8] To prepare matrix-matched standards, you would spike a blank sample extract (known to be free of this compound) with known concentrations of the analyte.[7][8]
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve
This guide will walk you through a systematic approach to troubleshooting a non-linear calibration curve for this compound.
Troubleshooting Steps:
-
Verify Standard Preparation:
-
Recalculate all dilutions.
-
Prepare a fresh stock solution from a certified reference standard.[9]
-
Ensure the purity of the standard is accounted for in concentration calculations.[9]
-
Protect standard solutions from light and store them at the recommended temperature (e.g., 4°C) to prevent degradation.[9]
-
-
Evaluate Injection Process:
-
Assess Chromatographic System:
-
Check Detector Response:
Experimental Protocols
Protocol 1: Preparation of this compound Standard Solutions for HPLC
This protocol outlines the preparation of a stock solution and subsequent working standards for generating a calibration curve.
Materials:
-
This compound certified reference standard (purity ≥ 96%)[9]
-
HPLC-grade methanol[9]
-
Class A volumetric flasks (10 mL, 100 mL)
-
Analytical balance
-
TFE-fluorocarbon-sealed screw-cap vials[9]
Procedure:
-
Stock Standard Solution (e.g., 100 µg/mL): a. Accurately weigh approximately 10.0 mg of pure this compound.[9] b. Quantitatively transfer the weighed this compound to a 100-mL volumetric flask. c. Dissolve the this compound in a small amount of HPLC-grade methanol and then dilute to the mark with methanol.[9] d. Stopper the flask and sonicate for 10-15 minutes to ensure complete dissolution. e. Transfer the stock solution to a TFE-fluorocarbon-sealed screw-cap vial and store at 4°C, protected from light. This solution should be replaced after 6 months or if check standards indicate a problem.[9]
-
Working Standard Solutions: a. Prepare a series of at least five calibration standards by making serial dilutions of the stock solution with the mobile phase or a solvent matching the sample matrix.[3][9] b. For example, to prepare a 10 µg/mL standard, pipette 10 mL of the 100 µg/mL stock solution into a 100-mL volumetric flask and dilute to the mark with the appropriate solvent.
Data Presentation
Table 1: Example HPLC Parameters for this compound Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | LichroCART Purospher RP-18 (250 x 4 mm, 5µm)[4] | C18 |
| Mobile Phase | Water:Methanol (25:75, v/v)[4] | Methanol/water (1+1)[9] |
| Flow Rate | 1 mL/min | Not Specified |
| Injection Volume | 20 µL | Not Specified |
| Detector | UV | UV[9] |
| Wavelength | Not Specified | Not Specified |
Table 2: Reported Linearity for this compound Calibration Curves
| Concentration Range | Correlation Coefficient (R²) | Analytical Technique | Reference |
| 1.0 - 15.0 µg/mL | 0.999092 | HPLC-DAD | [4] |
| 0.05 - 0.30 mg/kg | 0.999 | HPLC-UV | [3] |
| 0.8 - 8 µg/mL | 0.9993 | HPLC-UV | [11] |
| 1 - 1000 ppb | Good Linearity up to 500 ppb | UHPLC-MS/MS | [2] |
| 0.001 - 0.025 mg/kg | > 0.99 | LC-MS/MS | [7] |
Visualizations
Caption: Troubleshooting workflow for a non-linear this compound calibration curve.
Caption: General workflow for preparing and analyzing a this compound calibration curve.
References
- 1. academic.oup.com [academic.oup.com]
- 2. shimadzu.com [shimadzu.com]
- 3. thaiscience.info [thaiscience.info]
- 4. distantreader.org [distantreader.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Easy and effective analytical method of this compound, dimethomorph, and fenoxanil from Protaetia brevitarsis seulensis using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. epa.gov [epa.gov]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Carbendazim Residue in Food Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of carbendazim residue in food products. The following sections detail the experimental protocols and performance data of commonly employed techniques, offering an objective assessment to aid in method selection and validation for researchers, scientists, and drug development professionals.
Introduction to this compound and the Need for Residue Analysis
This compound is a widely used broad-spectrum benzimidazole fungicide that is effective against a range of fungal diseases in fruits, vegetables, and cereals.[1][2][3] However, its potential toxicity and persistence in the environment and food products have raised health concerns.[4] Consequently, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in various food commodities. Accurate and reliable analytical methods are crucial for monitoring these residues to ensure food safety and compliance with regulations.
This guide focuses on the validation of several key analytical techniques for this compound residue analysis, including High-Performance Liquid Chromatography (HPLC) with different detectors, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Sample Preparation: The Foundation of Accurate Analysis
The choice of sample preparation technique is critical for the accurate determination of this compound residues, as it aims to efficiently extract the analyte from the complex food matrix while minimizing interferences. The two most common methods employed are the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach and Solid-Phase Extraction (SPE).
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method has gained widespread popularity for pesticide residue analysis due to its simplicity, speed, and low solvent consumption.[1][5][6]
Experimental Protocol for QuEChERS Extraction of this compound from Fruits and Vegetables:
-
Homogenization: A representative sample of the food product (e.g., 10-15 g) is homogenized to ensure uniformity. For dry samples, a specific amount of water is added to improve extraction efficiency.[7]
-
Extraction: The homogenized sample is weighed into a centrifuge tube. Acetonitrile (typically 10-15 mL), often acidified with 1% acetic acid, is added as the extraction solvent.[1] The tube is shaken vigorously for 1 minute.
-
Salting Out: A mixture of salts, commonly anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or sodium acetate, is added to induce phase separation between the aqueous and organic layers.[1][7] The tube is again shaken vigorously for 1 minute.
-
Centrifugation: The sample is centrifuged (e.g., at 3000-5000 rpm for 5 minutes) to separate the acetonitrile layer containing the this compound from the solid food matrix and aqueous phase.[1][7]
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (the acetonitrile extract) is transferred to a smaller centrifuge tube containing a d-SPE sorbent mixture. This mixture typically includes a primary secondary amine (PSA) sorbent to remove organic acids, sugars, and other polar interferences, and C18 to remove non-polar interferences.[1] Anhydrous MgSO₄ is also added to remove any remaining water. The tube is shaken for 30 seconds to 1 minute and then centrifuged.
-
Final Extract: The resulting supernatant is the cleaned-up extract, which can be directly analyzed or further diluted before injection into the analytical instrument.
Solid-Phase Extraction (SPE)
SPE is a more traditional but highly effective technique for sample cleanup, particularly for complex matrices or when a higher degree of purification is required.[8]
Experimental Protocol for SPE Cleanup of this compound from Food Samples:
-
Initial Extraction: this compound is first extracted from the homogenized food sample using a suitable solvent, similar to the initial steps of the QuEChERS method.
-
Cartridge Conditioning: An SPE cartridge (e.g., a mixed-mode cation-exchange cartridge) is conditioned by passing specific solvents through it to activate the sorbent.[8]
-
Sample Loading: The initial extract is loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge is washed with a specific solvent or a series of solvents to remove co-extracted interferences while the this compound remains bound to the sorbent.[8]
-
Elution: The retained this compound is then eluted from the cartridge using a small volume of a strong solvent.[8]
-
Final Extract: The eluate is collected, and it may be evaporated and reconstituted in a suitable solvent for analysis.
Comparative Performance of Analytical Methods
The choice of analytical instrumentation is a critical factor that influences the sensitivity, selectivity, and throughput of this compound residue analysis. This section compares the performance of the most commonly used analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most prevalent technique for this compound analysis due to the compound's thermal instability, which makes direct analysis by Gas Chromatography (GC) challenging without derivatization.[3] HPLC can be coupled with various detectors, each offering different levels of sensitivity and selectivity.
-
HPLC with UV-Visible (UV-Vis) Detection (HPLC-UV): This is a widely available and cost-effective method. It offers good performance for many applications, although it may lack the sensitivity and selectivity required for detecting very low residue levels in complex matrices.[2][4]
-
HPLC with Fluorescence Detection (HPLC-FD): This method provides higher sensitivity and selectivity for this compound compared to UV detection, as this compound is a fluorescent molecule.[1]
-
HPLC with Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for pesticide residue analysis, offering the highest sensitivity and selectivity.[9] It allows for the unambiguous identification and quantification of this compound even at very low concentrations in complex food matrices.
Table 1: Comparison of HPLC-Based Methods for this compound Residue Analysis
| Method | Food Matrix | LOD (mg/kg) | LOQ (mg/kg) | Recovery (%) | Precision (RSD %) | Citation(s) |
| HPLC-UV | Vegetables (pooled) | 0.003 | 0.030 | 92.5 - 96.0 | 2.1 - 5.9 | [4][9] |
| Tomatoes | 0.002 | 0.02 | 99.7 - 113.1 | 3.5 - 4.8 | [2] | |
| Fruits, Vegetables, Cereals | - | 0.02 - 0.2 | 68.7 - 92.6 | 2.9 - 6.3 | [3] | |
| HPLC-FD | Fruits and Vegetables | - | 0.073 (as mg/L) | 84.2 - 106.5 | < 0.45 | [1] |
| LC-MS/MS | Cabbage | 0.0005 | 0.0015 | 78.9 - 104.9 | - | |
| Orange Juice | 0.0004 (as ng/mL) | 0.0014 (as ng/mL) | 96.6 - 103.7 | 2.1 - 4.5 | ||
| Fruit Juices | 0.00003 (as ng/mL) | 0.0001 (as ng/mL) | 82 - 102 | ≤ 12 | [7] |
LOD: Limit of Detection; LOQ: Limit of Quantitation; RSD: Relative Standard Deviation.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a rapid and high-throughput screening method based on antigen-antibody reactions. It can be a cost-effective alternative to chromatographic methods for the preliminary screening of a large number of samples. However, positive results from ELISA often require confirmation by a more selective method like LC-MS/MS.
Table 2: Performance of ELISA for this compound Residue Analysis
| Food Matrix | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | Precision (RSD %) | Citation(s) |
| Tomato | - | - | - | - | - |
| Spiked Samples | 0.026 | 0.083 | 88.1 - 96.9 | 1.22 (reproducibility) | - |
Gas Chromatography (GC)
Direct analysis of this compound by GC is generally not feasible due to its thermal decomposition in the GC inlet. While derivatization can make the compound more amenable to GC analysis, validated methods with performance data for food matrices are not commonly reported in the literature, suggesting that HPLC-based methods are the preferred approach.
Workflow and Logical Relationships
The following diagrams illustrate the general workflows for sample preparation and the overall validation process of an analytical method for this compound residue.
Conclusion
The selection of an appropriate analytical method for this compound residue in food depends on various factors, including the required sensitivity and selectivity, the complexity of the food matrix, sample throughput needs, and available resources.
-
LC-MS/MS stands out as the most sensitive and selective method, making it ideal for regulatory compliance and trace-level quantification.[9]
-
HPLC with UV or FD offers a balance of performance and cost-effectiveness, suitable for routine monitoring where extremely low detection limits are not always necessary.[1][2][4]
-
ELISA serves as a valuable high-throughput screening tool, enabling the rapid analysis of a large number of samples, with the caveat that positive findings should be confirmed by a chromatographic method.
The QuEChERS method is a highly efficient and effective sample preparation technique for a wide range of food matrices.[1][5][6] For particularly complex matrices, SPE can provide a more thorough cleanup.[8] Ultimately, a well-validated method, encompassing both robust sample preparation and a suitable analytical technique, is paramount for the reliable determination of this compound residues in food, thereby ensuring consumer safety.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sciex.com [sciex.com]
- 3. thaiscience.info [thaiscience.info]
- 4. Optimization of a Multi-Residue Analytical Method during Determination of Pesticides in Meat Products by GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of this compound residues in fruit juices by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chromatographic Methods for Detection and Quantification of this compound in Food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Easy and effective analytical method of this compound, dimethomorph, and fenoxanil from Protaetia brevitarsis seulensis using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Carbendazim and Thiophanate-Methyl Efficacy Against Fungal Pathogens
Carbendazim and its precursor, thiophanate-methyl, are two widely utilized benzimidazole fungicides in global agriculture for the management of a broad spectrum of fungal diseases. Both fungicides exhibit systemic, preventive, and curative properties.[1][2][3][4] A critical distinction between them is that thiophanate-methyl acts as a pro-fungicide, which is converted into this compound within the plant's tissues.[3][5][6] this compound is, therefore, the primary active compound responsible for the fungicidal activity of both substances. This guide provides a detailed comparison of their efficacy against key fungal pathogens, supported by experimental data, and outlines the methodologies used in these assessments.
Mechanism of Action
Both this compound and thiophanate-methyl share the same mode of action, which involves the disruption of fungal cell division, specifically mitosis.[5][6] The active compound, this compound, binds to the β-tubulin protein, a subunit of microtubules.[7] This binding inhibits the polymerization of tubulin into microtubules. Microtubules are essential components of the cytoskeleton and are crucial for the formation of the mitotic spindle during cell division. By interfering with microtubule assembly, this compound effectively halts nuclear division, thereby inhibiting the growth and proliferation of the fungal pathogen.[5][6]
The following diagram illustrates the signaling pathway and mechanism of action:
Comparative Efficacy Data
The in vitro efficacy of this compound and thiophanate-methyl has been evaluated against a variety of fungal pathogens. The following tables summarize the results from several comparative studies. Efficacy is often measured by the half-maximal effective concentration (EC50), which is the concentration of a fungicide that inhibits 50% of the pathogen's growth, or by the percentage of mycelial growth inhibition at specific concentrations.
Table 1: Efficacy against Botrytis cinerea (Gray Mold)
| Fungicide | Isolate Type | EC50 (µg/mL) | Mycelial Growth Inhibition (%) at Discriminatory Dose | Reference |
| This compound | Sensitive | < 1 | > 90% | [7] |
| Moderately Resistant | - | 20% - 90% | [7] | |
| Highly Resistant | > 100 | < 20% | [7] | |
| Thiophanate-Methyl | Sensitive | < 1 | > 90% | [7] |
| Low Resistant | 1 - 10 | 20% - 90% | [7] | |
| Highly Resistant | > 100 | < 20% | [7] |
Table 2: Efficacy against Fusarium oxysporum
| Fungicide | Fungal Species/Isolate | Concentration (ppm) | Mycelial Growth Inhibition (%) | ED50 (mg/L) | Reference |
| This compound | F. oxysporum f. sp. ciceri | 500 | 100% | - | |
| F. oxysporum f. sp. ciceri | 1000 | 100% | - | ||
| F. oxysporum isolates | - | - | 0.62 - 0.97 | [8] | |
| Thiophanate-Methyl | F. oxysporum f. sp. ciceri | 500 | 100% | - | |
| F. oxysporum f. sp. ciceri | 1000 | 100% | - | ||
| F. oxysporum isolates | - | - | 12.5 - 30.6 | [8] |
Table 3: Efficacy against Sclerotium rolfsii (Stem Rot)
| Fungicide | Concentration (ppm) | Average Mycelial Growth Inhibition (%) | Reference |
| This compound | 500, 1000, 1500 | 56.13% | |
| - | 90.72% | [9] | |
| 2000 | 47.4% | ||
| Thiophanate-Methyl | 500, 1000, 1500 | 18.49% | |
| - | 70.02% | [9] | |
| 2000 | 71.48% |
Experimental Protocols
The data presented above were primarily generated using the poisoned food technique , a standard in vitro method for evaluating the efficacy of fungicides.[8][10]
Objective: To determine the effect of different concentrations of a fungicide on the mycelial growth of a target fungal pathogen.
Materials:
-
Pure culture of the target fungal pathogen
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes
-
Fungicide stock solutions of known concentrations
-
Sterile distilled water
-
Cork borer (5-10 mm diameter)
-
Incubator
Procedure:
-
Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize it by autoclaving.
-
Fungicide Incorporation: Cool the molten PDA to approximately 45-50°C. Add the required volume of the fungicide stock solution to the molten PDA to achieve the desired final concentrations. For the control, an equal volume of sterile distilled water is added to the PDA.
-
Pouring Plates: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, cut a mycelial disc from the periphery of an actively growing culture of the target fungus. Place the mycelial disc, mycelium-side down, in the center of each PDA plate (both fungicide-amended and control).
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25 ± 2°C) until the mycelial growth in the control plate almost covers the entire plate.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:
Percentage Inhibition = [(C - T) / C] x 100
Where:
-
C = Average diameter of the fungal colony in the control plate
-
T = Average diameter of the fungal colony in the treated plate
-
The following diagram outlines the typical workflow for the poisoned food technique:
Conclusion
Both this compound and thiophanate-methyl are effective systemic fungicides that operate through the same active compound, this compound, by inhibiting fungal mitosis.[3][5][6] Experimental data indicates that their efficacy can vary depending on the target pathogen and the specific experimental conditions. In many cases, this compound demonstrates higher intrinsic activity at lower concentrations, which is expected as thiophanate-methyl requires conversion to become active. The choice between these two fungicides may, therefore, depend on factors such as formulation, cost, and specific crop-pathogen system. It is also crucial to consider the potential for fungicide resistance, which has been reported for benzimidazoles in various fungal populations.[7] The methodologies outlined provide a standardized approach for the continued evaluation and comparison of these and other fungicidal compounds.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Distinguish between chlorothalonil, this compound and thiophanate-methyl - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. Exploring the Efficacy and Applications of Thiophanate Methyl and this compound in Agriculture [cnagrochem.com]
- 6. pomais.com [pomais.com]
- 7. A growing threat: Investigating the high incidence of benzimidazole fungicides resistance in Iranian Botrytis cinerea isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijcmas.com [ijcmas.com]
- 9. phytojournal.com [phytojournal.com]
- 10. Poisoned food technique: Significance and symbolism [wisdomlib.org]
A Comparative Environmental Impact Analysis of Benzimidazole Fungicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the environmental impact of several key benzimidazole fungicides: benomyl, carbendazim, thiabendazole, and fuberidazole. The information is intended to assist researchers and professionals in making informed decisions by presenting objective data on their environmental fate and ecotoxicity. Benomyl and thiophanate-methyl are known to convert to this compound in the environment, making this compound the primary residue of environmental concern for these fungicides.[1]
Data Presentation: Quantitative Comparison
The following tables summarize the environmental impact of these fungicides based on their toxicity to non-target organisms and their persistence in the environment.
Table 1: Acute Toxicity to Non-Target Organisms
| Fungicide | Organism | Endpoint | Value (mg/L or mg/kg) | Reference |
| Benomyl | Fish (Rainbow Trout) | 96-hr LC50 | 0.17 | [2] |
| Fish (Bluegill Sunfish) | 96-hr LC50 | 0.37 | [2] | |
| Aquatic Invertebrate (Daphnia magna) | 48-hr EC50 | 0.64 | [3] | |
| Earthworm (Eisenia fetida) | 14-day LC50 | 0.4 | [2] | |
| Honey Bee (Apis mellifera) | Acute Contact LD50 | >0.011 mg/bee | [4] | |
| This compound | Fish (Channel Catfish) | 96-hr LC50 | 0.007 - >0.56 | [1] |
| Fish (Rainbow Trout) | 96-hr LC50 | 0.1 - >1.8 | [1] | |
| Aquatic Invertebrate (Daphnia magna) | 48-hr EC50 | 0.087 - 0.46 | [1] | |
| Algae (Green Algae) | EC50 | 0.34 - 419 | [1] | |
| Earthworm | - | Highly Toxic | [5] | |
| Thiabendazole | Fish | 96-hr LC50 | Low Toxicity | [6] |
| Aquatic Invertebrate (Daphnia magna) | 48-hr EC50 | 0.8436 | [7] | |
| Earthworm (Eisenia fetida) | LD50 | ~0.02 mg/worm | [6] | |
| Honey Bee (Apis mellifera) | Acute Contact LD50 | >0.034 mg/bee | [8] | |
| Fuberidazole | Aquatic Life | - | Very Toxic | [9] |
LC50 (Lethal Concentration 50): The concentration of a chemical which kills 50% of a test population. EC50 (Effective Concentration 50): The concentration of a chemical that causes a specified effect in 50% of a test population. LD50 (Lethal Dose 50): The dose of a chemical which kills 50% of a test population.
Table 2: Environmental Persistence
| Fungicide | Medium | Half-life | Reference |
| Benomyl | Soil | 6 to 12 months | [10] |
| Water (pH 7) | ~1.5 hours (degrades to this compound) | [11] | |
| This compound | Soil | 6 to 12 months | [1] |
| Water-Sediment System | 1 to 2 months (aerobic) | [1] | |
| Thiabendazole | Soil | 403 days | [6] |
| Water | Stable in aqueous suspension | [6] | |
| Fuberidazole | Soil | 88.7 days | [12] |
Half-life: The time it takes for the concentration of a substance to be reduced by half.
Experimental Protocols
The ecotoxicity and environmental fate data presented in this guide are typically generated following standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.[13] These guidelines are internationally recognized and ensure data quality and comparability.[13]
Key OECD Test Guidelines for Ecotoxicity Assessment:
-
Acute Fish Toxicity (OECD 203): This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour exposure period.[13][14]
-
Daphnia sp. Acute Immobilisation Test (OECD 202): This guideline evaluates the acute toxicity to Daphnia magna by determining the concentration that immobilizes 50% of the organisms (EC50) within a 48-hour period.
-
Alga, Growth Inhibition Test (OECD 201): This test assesses the effect of a substance on the growth of freshwater algae, typically over 72 hours, by measuring the inhibition of cell division (EC50).
-
Earthworm, Acute Toxicity Test (OECD 207): This protocol determines the lethal concentration (LC50) of a substance to earthworms in an artificial soil over a 14-day period.
-
Honeybee, Acute Contact Toxicity Test (OECD 214): This guideline is used to determine the dose of a substance that is lethal to 50% of honeybees (LD50) upon direct contact.
Key OECD Test Guidelines for Environmental Fate Assessment:
-
Aerobic and Anaerobic Transformation in Soil (OECD 307): This guideline is used to determine the rate of degradation of a chemical in soil under both aerobic and anaerobic conditions, which allows for the calculation of its half-life.
-
Aerobic and Anaerobic Transformation in Aquatic Systems (OECD 308): This test simulates the degradation of a chemical in a water-sediment system to determine its persistence in aquatic environments.
Mandatory Visualization
Signaling Pathway
Benzimidazole fungicides exert their primary toxic effect by interfering with the assembly of microtubules, which are essential components of the cytoskeleton in eukaryotic cells.[15] They bind to the β-tubulin protein, a subunit of microtubules, preventing its polymerization into functional microtubules.[15][16][17] This disruption of the cytoskeleton leads to an arrest of mitosis (cell division) and ultimately cell death.[15]
Caption: Mechanism of action of benzimidazole fungicides.
Experimental Workflow
The following diagram illustrates a generalized workflow for assessing the environmental impact of a fungicide, based on the principles of the OECD Test Guidelines.
References
- 1. 907. This compound (Pesticide residues in food: 1995 evaluations Part II Toxicological & Environmental) [inchem.org]
- 2. EXTOXNET PIP - BENOMYL [extoxnet.orst.edu]
- 3. maguires.co [maguires.co]
- 4. canr.msu.edu [canr.msu.edu]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. EXTOXNET PIP - THIABENDAZOLE [extoxnet.orst.edu]
- 7. Ecological hazard assessment of major veterinary benzimidazoles: acute and chronic toxicities to aquatic microbes and invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. Fuberidazole | C11H8N2O | CID 19756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 256. Benomyl (WHO Pesticide Residues Series 3) [inchem.org]
- 11. fao.org [fao.org]
- 12. Environmental Detoxification of Benzimidazole Fungicide Fuberidazole via Microbial Action in Liquid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oecd.org [oecd.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Benzimidazole Fungicides: Mechanism of Action and Biological Impact | Annual Reviews [annualreviews.org]
- 16. researchgate.net [researchgate.net]
- 17. Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Carbendazim in Combination with Mancozeb Against Plant Diseases
For Researchers, Scientists, and Drug Development Professionals
The combination fungicide formulation of carbendazim and mancozeb has long been a staple in disease management programs for a wide range of agricultural crops. This guide provides an objective comparison of its performance against various plant diseases, supported by experimental data from multiple studies. It aims to offer researchers and scientists a consolidated resource for evaluating the efficacy of this combination and its place alongside other fungicidal alternatives.
Mechanism of Action: A Two-Pronged Attack
The strength of the this compound and mancozeb combination lies in its dual mode of action, which provides both systemic and contact protection to the plant. This synergistic effect helps in managing a broad spectrum of fungal pathogens and can delay the development of fungicide resistance.
-
This compound , a member of the benzimidazole class, is a systemic fungicide. It is absorbed by the plant and translocated within its tissues, providing curative action against existing infections. Its primary mode of action is the inhibition of β-tubulin synthesis, a crucial component of microtubules. This disruption interferes with cell division and fungal growth.
-
Mancozeb , a dithiocarbamate fungicide, provides contact and protective action. It forms a protective barrier on the plant surface, inhibiting spore germination and preventing the initial infection. Mancozeb has a multi-site mode of action, interfering with various enzymatic processes within fungal cells.
Comparative Efficacy Data
The following tables summarize quantitative data from various field and laboratory studies, comparing the efficacy of the this compound + mancozeb combination with other fungicides against specific plant diseases.
Table 1: Efficacy Against Anthracnose of Chilli (Colletotrichum capsici)
| Fungicide Treatment | Concentration | Mean Disease Intensity (%) | Per Cent Disease Control | Fruit Yield (q/ha) | Reference |
| This compound 12% + Mancozeb 63% WP | 0.1% | - | - | - | [1] |
| Propiconazole | 0.1% | - | - | - | [1] |
| Hexaconazole | 0.1% | - | - | - | [1] |
| Captan | 0.25% | - | - | - | [1] |
| Copper Oxychloride | 0.25% | - | - | - | [1] |
| Untreated Control | - | - | - | - | [1] |
| This compound 12% + Mancozeb 63% WP | - | - | - | - | [2] |
| Difenconazole | 0.025% | 21.13 | - | - | [2] |
| Pyraclostrobin 85g/L + Epoxiconazole 62.5g/L | - | - | - | - | [2] |
| Zineb 68% + Hexaconazole 4% | - | - | - | - | [2] |
| Untreated Control | - | - | - | - | [2] |
| This compound 12% + Mancozeb 63% WP | 1000 ppm | - | 97.35 | - | [3] |
| Captan 70% + Hexaconazole 5% | 1000 ppm | - | 97.35 | - | [3] |
| Propiconazole 25% EC | 1000 ppm | - | 96.59 | - | [3] |
| Copper Oxychloride 50% WP | 2500 ppm | - | 95.83 | - | [3] |
Data not available in the provided search results is denoted by '-'.
Table 2: Efficacy Against Leaf Spot of Groundnut (Cercospora arachidicola and Phaeoisariopsis personata)
| Fungicide Treatment | Concentration | Early Leaf Spot PDI (%) | Late Leaf Spot PDI (%) | Pod Yield (q/ha) | Reference |
| This compound 12% + Mancozeb 63% WP | 0.15% | 30.76 | 59.38 | - | [4] |
| Hexaconazole 5% SC | 0.005% | 31.95 | 60.79 | - | [4] |
| Azoxystrobin 11% + Tebuconazole 18.3% SC | 0.015% | 36.70 | 67.81 | - | [4] |
| Mancozeb 75% WP | 0.2% | 40.78 | 71.66 | - | [4] |
| This compound 50% WP | 0.025% | 44.23 | 73.43 | - | [4] |
| Untreated Control | - | - | - | - | [4] |
| This compound 12% + Mancozeb 63% WG (Seed Treatment) | 3.0 g/kg seed | 1.66 | - | - | [5] |
| Carboxin 37.5% + Thiram 37.5% DS | 3.0 g/kg seed | 2.19 | - | - | [5] |
| Tebuconazole 2% DS | 1.25 g/kg seed | 2.20 | - | - | [5] |
| This compound 50% WP | 2.0 g/kg seed | - | - | - | [5] |
| Mancozeb 75% WP | 2.5 g/kg seed | - | - | - | [5] |
| Untreated Control | - | - | - | - | [5] |
| This compound + Mancozeb | 0.2% | - | 37.72 | 1907 | [6] |
| Tebuconazole | 0.1% | - | 37.25 | 1871 | [6] |
| This compound | 0.1% | - | 37.44 | 1910 | [6] |
| Hexaconazole | 0.2% | - | 37.26 | 1737 | [6] |
| Propiconazole | 0.1% | - | 38.12 | 1743 | [6] |
| Untreated Control | - | - | - | - | [6] |
PDI: Percent Disease Index
Table 3: Efficacy Against Sheath Blight of Rice (Rhizoctonia solani)
| Fungicide Treatment | Concentration | Disease Severity (%) | Disease Control (%) | Yield (q/ha) | Reference |
| Mancozeb 50% + this compound 25% WS | - | - | - | - | [7] |
| Azoxystrobin 11% + Tebuconazole 18.3% w/w SC | - | - | - | - | [7] |
| Flusilazole 12.5% + this compound 25% SC | - | - | - | - | [7] |
| Azoxystrobin 18.2% w/w + Difenoconazole 11.4% w/w SC | - | - | - | - | [7] |
| Untreated Control | - | - | - | - | [7] |
| This compound 50% WP | - | - | - | - | [8] |
| Azoxystrobin 23% SC | - | 41.06 | 46.03 | 69.93 | [8] |
| Propiconazole 25% EC | - | 45.76 | 41.37 | 67.72 | [8] |
| Hexaconazole 5% EC | - | - | - | - | [8] |
| Untreated Control | - | 80.97 | - | - | [8] |
| Azoxystrobin + Difenoconazole 325 SC | 1 mL/L | - | 82 | 53.3 | [9] |
| Thifluzamide 24 SC | 0.8 ml/l | 12.96 (PDI) | - | 51.2 | [9] |
| Propineb 70% WP | 3 g/l | 20.49 (PDI) | - | - | [9] |
| Difenoconazole 25% EC | 0.5 ml/l | 20.99 (PDI) | - | - | [9] |
| Untreated Control | - | - | - | - | [9] |
Data not available in the provided search results is denoted by '-'.
Table 4: Efficacy Against Alternaria Leaf Blight of Sunflower (Alternaria helianthi)
| Fungicide Treatment | Application | Disease Incidence/Severity (%) | Disease Control (%) | Seed Yield ( kg/ha ) | Reference |
| This compound + Mancozeb (SAAF) | Seed Treatment (3 g/kg) + 2 Sprays (0.2%) | 9.22 (Severity) | 82.82 | 1686 | [10] |
| This compound + Mancozeb (SAAF) | Seed Treatment (3 g/kg) + 2 Sprays of Mancozeb (0.25%) | 11.55 (Severity) | 78.50 | 1595 | [10] |
| This compound 12% + Mancozeb 63% WP (Seed Treatment) | 2 g/kg seed + 2 sprays of Trifloxystrobin 25% + Tebuconazole 50% (0.25 g/l) | 24.68 (PDI) | - | 1743 | [11] |
| This compound + Mancozeb (SAAF) | Foliar Spray | 34.7 (Year 1), 30.6 (Year 2) | - | - | [12] |
| Propiconazole | Foliar Spray | - | - | - | [12] |
| Untreated Control | - | - | - | - | [12] |
| This compound + Mancozeb | 2.0 g/l | - | 55.7, 32.7, 48.6 (3 experiments) | - | [13] |
| Untreated Control | - | - | - | - | [13] |
PDI: Percent Disease Index
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols based on the cited studies for evaluating fungicide efficacy.
Field Trial for Anthracnose of Chilli
-
Experimental Design: Randomized Block Design (RBD) with three replications.
-
Plot Size: 5 m x 3 m with a spacing of 70 cm x 40 cm.[14]
-
Variety: A susceptible local variety (e.g., 'Bullet').[14]
-
Inoculation: Natural epiphytotic conditions or artificial inoculation with a spore suspension of Colletotrichum capsici. For artificial inoculation, the inoculum is sprayed on the plants, and adequate moisture is maintained for disease development.[15]
-
Fungicide Application: The first spray is typically initiated after the first appearance of disease symptoms, with subsequent sprays at 15-day intervals.[14][15]
-
Disease Assessment: Disease severity is recorded using a 0-9 rating scale, where 0 indicates no disease, and 9 represents the highest level of infection on leaves and fruits.[14] The Percent Disease Index (PDI) is calculated from these ratings.
-
Data Collection: Disease intensity and fruit yield (q/ha) are recorded for each treatment.
Efficacy Trial for Sheath Blight of Rice
-
Experimental Design: Randomized Block Design (RBD) with three replications.[7]
-
Plot Size: 5.0m X 2.0 m with a spacing of 15cm X 20 cm.[8]
-
Variety: A susceptible rice variety (e.g., 'Tapaswini').[8]
-
Inoculation: Natural infection or artificial inoculation with the Rhizoctonia solani pathogen.
-
Fungicide Application: Fungicides are typically sprayed at the onset of the disease, often around 60 days after transplanting (DAT), with subsequent sprays at 10-15 day intervals.[8][9]
-
Disease Assessment: Disease severity is often measured using the Relative Lesion Height (RLH) method. The Percent Disease Index (PDI) is then calculated.[8]
-
Data Collection: Disease severity, percent disease control, and grain yield (q/ha) are recorded.
Visualizing Experimental and Logical Workflows
General Experimental Workflow for Fungicide Efficacy Trials
Caption: Generalized workflow for conducting fungicide efficacy field trials.
Signaling Pathway of Combined Fungicide Action
Caption: Dual mode of action of the this compound and mancozeb combination.
Conclusion
The combination of this compound and mancozeb demonstrates broad-spectrum efficacy against a variety of fungal plant diseases, as supported by the presented data. Its dual-action mechanism, combining systemic and contact properties, offers both curative and preventative control.[15] This often results in significant disease reduction and corresponding yield increases.[4][10]
However, the comparative data indicates that in some instances, newer generation fungicides, such as those from the strobilurin and triazole groups (e.g., azoxystrobin, tebuconazole, propiconazole), may offer equivalent or superior control for specific diseases.[7][8][12] The choice of fungicide should, therefore, be based on the target pathogen, local resistance patterns, and integrated pest management (IPM) strategies.
For researchers and drug development professionals, the data underscores the continued relevance of combination fungicides while also highlighting the performance benchmarks that new fungicidal compounds must meet or exceed. Future research should focus on long-term resistance management strategies and the environmental impact of these fungicidal combinations.
References
- 1. Field management of anthracnose of chilli (Capsicum annuum) caused by Colletotrichum capsici | Indian Phytopathology [epubs.icar.org.in]
- 2. phytojournal.com [phytojournal.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. chemijournal.com [chemijournal.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. journalijpss.com [journalijpss.com]
- 8. ijrti.org [ijrti.org]
- 9. researchgate.net [researchgate.net]
- 10. academicjournals.org [academicjournals.org]
- 11. Management of Alternaria Leaf Spot using Available Fungicides (Combi Products) in Sunflower [arccjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. bioinfopublication.org [bioinfopublication.org]
- 15. chemijournal.com [chemijournal.com]
Detecting Carbendazim: A Comparative Guide to ELISA and Chromatographic Methods
For researchers, scientists, and drug development professionals, the accurate detection and quantification of the fungicide carbendazim is crucial for ensuring food safety and environmental monitoring. This guide provides a detailed comparison of two primary analytical techniques: Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC), offering insights into their respective performance, protocols, and applications.
This compound, a widely used broad-spectrum benzimidazole fungicide, has raised concerns due to its potential health risks.[1] Consequently, robust and sensitive analytical methods are essential for its monitoring in various matrices, including food and environmental samples.[2] This guide explores the strengths and weaknesses of both ELISA and chromatographic methods to assist researchers in selecting the most appropriate technique for their specific needs.
Performance Comparison at a Glance
A summary of the key performance parameters for ELISA and HPLC in the detection of this compound is presented below. The data highlights the superior sensitivity of ELISA in terms of lower detection and quantification limits, while HPLC offers high accuracy and precision.
| Performance Parameter | ELISA | Chromatographic Methods (HPLC) | Reference |
| Limit of Detection (LOD) | 0.026 ± 0.001 µg/L | 0.61 ± 0.02 µg/L | [1][3] |
| Limit of Quantification (LOQ) | 0.083 ± 0.003 µg/L | 1.85 ± 0.07 µg/L | [1][3] |
| Recovery Rate | 88.1 ± 4.3% to 96.9 ± 1.9% | 85.7 ± 4.2% to 98.1 ± 1.3% | [3] |
| Analysis Time | Rapid, significant time saving (e.g., 54% less than HPLC) | More time-consuming | [4][5] |
| Solvent Consumption | Minimal (e.g., 12% of that used for HPLC) | Higher | [4][5] |
| Specificity | Can have cross-reactivity with similar structures (e.g., thiabendazole) | High | [4][5] |
| Cost | Generally lower cost per sample | Higher initial investment and running costs | [6] |
Experimental Workflows
The fundamental principles and procedural steps for both ELISA and HPLC methods for this compound detection are distinct. The following diagrams illustrate the typical experimental workflows for each technique.
Caption: General workflow for a competitive ELISA for this compound detection.
Caption: General workflow for HPLC-based this compound detection.
Detailed Experimental Protocols
Competitive ELISA Protocol for this compound Detection
This protocol is a generalized procedure based on common practices for competitive ELISA.[6]
-
Antigen Coating: ELISA plates are coated with a this compound-protein conjugate and incubated overnight at 4°C.
-
Washing: The plates are washed with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound antigen.
-
Blocking: A blocking buffer (e.g., 1% BSA in PBS) is added to each well and incubated for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: The plates are washed again as described in step 2.
-
Competitive Reaction: this compound standards or samples are mixed with a specific anti-carbendazim antibody and added to the wells. The plate is then incubated for a specified time (e.g., 1-2 hours) at room temperature. During this step, free this compound in the sample competes with the coated this compound-protein conjugate for binding to the antibody.
-
Washing: The plates are washed to remove unbound antibodies and this compound.
-
Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) is added to each well and incubated for 1 hour at room temperature.
-
Washing: The plates are washed to remove the unbound secondary antibody.
-
Substrate Addition: A substrate solution (e.g., TMB) is added to each well, and the plate is incubated in the dark for a short period (e.g., 15-30 minutes). The enzyme converts the substrate into a colored product.
-
Stopping the Reaction: A stop solution (e.g., sulfuric acid) is added to each well to stop the color development.
-
Data Acquisition: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of this compound in the samples is inversely proportional to the color intensity.
HPLC Protocol for this compound Detection
This protocol outlines a general procedure for the analysis of this compound using HPLC with UV detection.[7][8]
-
Sample Preparation:
-
Extraction: A representative sample (e.g., homogenized fruit or vegetable) is extracted with an organic solvent such as methanol or acetonitrile.[5][7]
-
Cleanup: The extract may require a cleanup step to remove interfering matrix components. Solid-Phase Extraction (SPE) with a C18 cartridge is a common technique.[9]
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, injector, column oven, and a UV or Diode Array Detector (DAD) is used.
-
Column: A C18 reversed-phase column is typically employed for the separation.[7]
-
Mobile Phase: The mobile phase is usually a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) in isocratic or gradient elution mode.[7][9]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[7]
-
Column Temperature: The column is often maintained at a constant temperature (e.g., 30°C) to ensure reproducible retention times.
-
Injection Volume: A small volume of the prepared sample extract (e.g., 10-20 µL) is injected into the HPLC system.
-
Detection: this compound is detected by its absorbance in the UV region, typically around 280 nm.[7]
-
-
Quantification:
-
A calibration curve is constructed by injecting a series of this compound standards of known concentrations.
-
The peak area of this compound in the sample chromatogram is compared to the calibration curve to determine its concentration.
-
Logical Comparison of Methods
The choice between ELISA and chromatographic methods often depends on the specific requirements of the analysis, such as the need for high throughput screening versus confirmatory analysis.
Caption: A logical comparison of ELISA and HPLC for this compound detection.
Conclusion
Both ELISA and chromatographic methods offer valuable tools for the detection of this compound. ELISA stands out as a rapid, cost-effective, and highly sensitive screening method, ideal for analyzing a large number of samples.[4][5] Its main limitation is the potential for cross-reactivity, which may require confirmation by a more specific method.[4][5]
On the other hand, chromatographic techniques like HPLC provide high specificity, accuracy, and precision, making them the gold standard for confirmatory analysis and regulatory purposes.[2][7] While more time-consuming and expensive, HPLC can distinguish this compound from structurally similar compounds and can be adapted for the simultaneous analysis of multiple pesticides.
Ultimately, the choice of method will depend on the analytical objective, the number of samples, available resources, and the required level of data quality. For large-scale screening and routine monitoring, ELISA is an excellent first-line approach, with positive results being confirmed by a chromatographic method like HPLC.
References
- 1. Determination of this compound residues in Moroccan tomato samples using local enzyme-linked immunosorbent assay and comparison with liquid chromatography | Journal of Experimental Biology and Agricultural Sciences [jebas.org]
- 2. Chromatographic Methods for Detection and Quantification of this compound in Food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Fast and Sensitive Determination of the Fungicide this compound in Fruit Juices with an Immunosensor Based on White Light Reflectance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. distantreader.org [distantreader.org]
- 8. thaiscience.info [thaiscience.info]
- 9. researchgate.net [researchgate.net]
A Comparative Environmental Risk Assessment: Carbendazim vs. its Precursor Benomyl
An objective comparison of the environmental fate and toxicological profiles of the fungicide carbendazim and its parent compound, benomyl, supported by experimental data.
This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals, summarizing quantitative data, detailing experimental methodologies, and visualizing key pathways to facilitate a thorough understanding of the environmental risks associated with these two fungicides.
Executive Summary
Benomyl, a widely used benzimidazole fungicide, rapidly transforms into its primary and more persistent metabolite, this compound, in the environmental matrices of soil and water.[1][2] Consequently, the environmental risk assessment of benomyl is intrinsically linked to the fate and effects of this compound.[2] Both compounds function by inhibiting the assembly of microtubules in fungi, a mechanism that can also affect non-target organisms.[3] This comparison reveals that while benomyl is the initial chemical introduced into the environment, this compound is the compound of greater environmental persistence and, therefore, of primary concern in long-term risk assessments. Regulatory bodies in numerous countries have banned or restricted the use of benomyl due to these environmental and associated health concerns.[4]
Data Presentation: A Quantitative Comparison
The following tables summarize key environmental and toxicological parameters for benomyl and this compound based on experimental data.
Table 1: Environmental Persistence
| Parameter | Benomyl | This compound | Reference(s) |
| Soil Half-life (Aerobic) | 19 hours | 6 to 12 months | [1][5] |
| Water Half-life (Aerobic) | 2 hours | 61 days to 2 months | [1][6][7] |
| Hydrolysis Half-life (pH 7) | ~1.5 hours | Stable (no appreciable decline at 22°C) | [8][9] |
Table 2: Aquatic Toxicity
| Organism | Endpoint | Benomyl (µg/L) | This compound (µg/L) | Reference(s) |
| Fish (various species) | 96-hr LC50 | 50 - 14,000 | 7 - >560 | [1][7] |
| Channel Catfish (Ictalurus punctatus) | 96-hr LC50 | 41 | 26 | [6] |
| Aquatic Invertebrates (Daphnia magna) | 48-hr EC50 | - | 40 | [1] |
| Green Algae | NOEC | - | 500 | [1] |
Table 3: Terrestrial Ecotoxicity
| Organism | Endpoint | Benomyl | This compound | Reference(s) |
| Earthworm (Eisenia fetida) | 14-day LC50 | 0.4 mg/L | 5.7 - 9.3 mg/kg soil | [7][10] |
| Bobwhite Quail | Acute Oral LD50 | >2250 mg/kg bw | >2250 mg/kg bw | [1] |
| Mallard Duck | 5-day Dietary LC50 | >10,000 ppm | >10,000 ppm | [1][7] |
Table 4: Bioaccumulation Potential
| Organism | Parameter | Benomyl | This compound | Reference(s) |
| Rainbow Trout | BCF | 159 | - | [6] |
| Bluegill Sunfish | BCF | 460 | - | [6] |
Experimental Protocols
The data presented in this guide are derived from studies following standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).
Soil Persistence Studies (Adapted from OECD Guideline 307)
The determination of the aerobic and anaerobic transformation of benomyl and this compound in soil is conducted in laboratory settings under controlled conditions.
-
Soil Selection and Preparation: A representative soil type (e.g., sandy loam) is collected and sieved. Its physicochemical properties, including pH, organic carbon content, and microbial biomass, are characterized.
-
Test Substance Application: The test substance (either benomyl or this compound, often radiolabelled for tracking) is applied to the soil samples at a concentration relevant to agricultural application rates.
-
Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content. For aerobic studies, a continuous flow of air is maintained. For anaerobic studies, an inert atmosphere (e.g., nitrogen) is established after an initial aerobic phase.
-
Sampling and Analysis: At predetermined intervals, soil samples are collected and extracted using appropriate organic solvents. The concentrations of the parent compound and its transformation products are quantified using High-Performance Liquid Chromatography (HPLC).[1][4]
-
Data Analysis: The rate of degradation and the half-life (DT50) of the test substance are calculated from the decline in its concentration over time.
Aquatic Toxicity Testing (Adapted from OECD Guideline 203)
The acute toxicity of benomyl and this compound to fish is determined through short-term exposure studies.
-
Test Organism: A standard fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio), is selected.
-
Test Conditions: Fish are exposed to a range of concentrations of the test substance in water under controlled conditions of temperature, light, and dissolved oxygen for a period of 96 hours.
-
Observation: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The median lethal concentration (LC50), the concentration that is lethal to 50% of the test organisms, is calculated for each observation period.
Earthworm Toxicity Testing (Adapted from OECD Guideline 207)
The acute toxicity to soil-dwelling invertebrates is assessed using the earthworm Eisenia fetida.
-
Artificial Soil Preparation: A standardized artificial soil mixture is prepared.
-
Test Substance Application: The test chemical is thoroughly mixed into the artificial soil at various concentrations.
-
Exposure: Adult earthworms are introduced into the treated soil and maintained under controlled temperature and light conditions for 14 days.
-
Assessment: Mortality is assessed at 7 and 14 days.
-
Data Analysis: The LC50 is determined from the mortality data.
Bioaccumulation in Fish (Adapted from OECD Guideline 305)
The potential for a chemical to accumulate in fish tissues is evaluated through a bioconcentration factor (BCF) study.
-
Exposure Phase: Fish are exposed to a constant, sublethal concentration of the test substance in the water for an extended period (e.g., 28 days).
-
Depuration Phase: Following the exposure phase, the fish are transferred to clean water and observed for a period to allow for the elimination of the substance.
-
Sampling and Analysis: Water and fish tissue samples are collected at regular intervals during both phases and analyzed for the concentration of the test substance.
-
Data Analysis: The BCF is calculated as the ratio of the concentration of the chemical in the fish tissue to the concentration in the water at steady-state.
Mandatory Visualizations
The following diagrams illustrate key pathways and relationships relevant to the environmental risk assessment of benomyl and this compound.
Caption: Degradation pathway of benomyl in the environment.
Caption: Mechanism of action of this compound on fungal cells.
Caption: Workflow for determining soil persistence of fungicides.
References
- 1. epa.gov [epa.gov]
- 2. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]
- 3. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. biotecnologiebt.it [biotecnologiebt.it]
- 6. oecd.org [oecd.org]
- 7. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 8. shop.fera.co.uk [shop.fera.co.uk]
- 9. oecd.org [oecd.org]
- 10. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
A Comparative Guide to the In vitro Efficacy of Carbendazim and Other Systemic Fungicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of carbendazim against other systemic fungicides, supported by experimental data from various scientific studies. The information is intended to assist researchers in making informed decisions for the development and evaluation of antifungal agents.
Mechanism of Action: Benzimidazole Fungicides
This compound belongs to the benzimidazole class of fungicides. Its primary mode of action is the inhibition of microtubule formation in fungal cells.[1][2] Specifically, it binds to the β-tubulin protein, preventing its polymerization into microtubules.[2] This disruption of the cytoskeleton interferes with cell division (mitosis), leading to the inhibition of fungal growth.[1][2] Benomyl, another systemic fungicide, acts as a pro-fungicide, as it is converted to its active metabolite, this compound, within the plant or soil.[1]
Caption: Mechanism of action of this compound.
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of this compound and other systemic fungicides against various phytopathogenic fungi. The data is presented as the percentage of mycelial growth inhibition and the half-maximal effective concentration (EC50).
Table 1: Mycelial Growth Inhibition of Various Fungicides against Phytopathogenic Fungi
| Fungus | Fungicide | Concentration (ppm) | Mycelial Inhibition (%) | Reference |
| Colletotrichum gloeosporoides | This compound 50 WP | 1000 | 87.23 | [3] |
| Difenconazole 25 EC | 1000 | 85.74 | [3] | |
| Benomyl 50 WP | 1000 | 85.66 | [3] | |
| Tebuconazole 25.9 EC | 1000 | 83.08 | [3] | |
| Thiophanate methyl 70 WP | 1000 | 83.03 | [3] | |
| Hexaconazole 5 EC | 1000 | 81.81 | [3] | |
| Propiconazole 25 EC | 1000 | 74.66 | [3] | |
| Alternaria brassicicola | Mancozeb 63% + this compound 12% | 100 µg/mL | 94 | [4][5] |
| Metalaxyl-M 6% | 100 µg/mL | 30 | [4][5] | |
| Fusarium oxysporum f. sp. ciceri | This compound 50% WP | 500 & 1000 | 100 | [6] |
| Tebuconazole 25.9% EC | 500 & 1000 | 100 | [6] | |
| Thiophanate methyl 70% WP | 500 & 1000 | 100 | [6] | |
| Propiconazole 25% EC | 1000 | 92.96 | [6] | |
| Difenconazole 25% EC | 1000 | 90.37 | [6] | |
| Hexaconazole 5% EC | 1000 | 85.74 | [6] | |
| Fusarium moniliforme | This compound 50 WP | 50 | 100 | [7] |
| Thiophanate methyl 70% WP | 50 | 100 | [7] | |
| Trifloxystrobin 25% + Tebuconazole 50% WG | 50 | 100 | [7] | |
| This compound 12% + Mancozeb 63% WP | 50 | 100 | [7] | |
| Tebuconazole 250 EC | 100 | 100 | [7] | |
| Propiconazole 25% EC | 100 | 100 | [7] | |
| Curvularia lunata | This compound | 0.50 | 33.8 | [8] |
| Fusarium chlamydosporum | This compound | 0.50 | 44.5 | [8] |
| Fusarium incarnatum | This compound | 0.50 | 55.9 | [8] |
Table 2: EC50 Values of this compound and Other Fungicides
| Fungus | Fungicide | EC50 (mg/L or ppm) | Reference |
| Fusarium avenaceum | This compound | 2.1 | [9] |
| Propiconazole | 2.6 | [9] | |
| Alternaria brassicicola | Mancozeb 63% + this compound 12% | 57.22 | [4][5] |
| Metalaxyl-M 6% | 125.52 | [4][5] | |
| Rhizoctonia solani AG1-IA | This compound microemulsion | ~0.8 mL/L | [10] |
| Aqueous this compound solution | ~80 mL/L | [10] | |
| Alternaria alternata | This compound microemulsion | 0.81 | [10] |
| Aqueous this compound solution | 79.73 | [10] | |
| Colletotrichum capsici | Tebuconazole 25.9 % EC | 18 µg/ml | [11] |
| Difenoconazole 25 % EC | 115 µg/ml | [11] | |
| This compound 12 % + Mancozeb 63 % WP | 316 µg/ml | [11] | |
| Sclerotinia sclerotiorum | Tebuconazole | 0.003 - 0.177 µg/ml | [12] |
Experimental Protocols
The most common in vitro method for evaluating the efficacy of fungicides is the poisoned food technique .[3][7][13][14] This method assesses the inhibitory effect of a chemical compound on the mycelial growth of a fungus.
Generalized Protocol for Poisoned Food Technique:
-
Media Preparation: A suitable culture medium, such as Potato Dextrose Agar (PDA), is prepared and sterilized by autoclaving.[14]
-
Fungicide Incorporation: The test fungicide is added to the molten agar at a desired concentration. For fungicides dissolved in organic solvents, a corresponding control with the solvent alone is also prepared.[9]
-
Plating: The amended agar is poured into sterile Petri dishes and allowed to solidify.[14]
-
Inoculation: A small disc of mycelium from an actively growing culture of the target fungus is placed at the center of each plate.[15]
-
Incubation: The plates are incubated at a specific temperature (e.g., 25-28°C) in the dark for a defined period, or until the mycelial growth in the control plate reaches the edge of the plate.[9][16]
-
Data Collection: The radial growth of the fungal colony is measured.[16]
-
Calculation: The percentage of mycelial growth inhibition is calculated using the following formula:
% Inhibition = [(C - T) / C] x 100
Where:
-
C = Average diameter of the fungal colony in the control plate
-
T = Average diameter of the fungal colony in the treated plate
-
Caption: Experimental workflow for the poisoned food technique.
Summary of Findings
Based on the compiled data, this compound consistently demonstrates high in vitro efficacy against a broad spectrum of fungal pathogens, often achieving complete inhibition at relatively low concentrations.[6][7] For instance, against Fusarium oxysporum f. sp. ciceri and Fusarium moniliforme, this compound showed 100% mycelial growth inhibition at concentrations as low as 50 ppm.[6][7]
In comparative studies, this compound's performance is often on par with or superior to other systemic fungicides like benomyl and thiophanate methyl.[3][6] However, the efficacy can be pathogen-specific. For example, while this compound was highly effective against Colletotrichum gloeosporoides, difenconazole and benomyl also showed strong inhibitory effects.[3]
It is also noteworthy that combination fungicides, such as this compound paired with mancozeb, can exhibit enhanced efficacy.[4][5] Furthermore, formulation can significantly impact performance, as demonstrated by the substantially lower EC50 value of a this compound microemulsion compared to an aqueous solution against Rhizoctonia solani.[10]
This guide serves as a starting point for researchers. For specific applications, it is crucial to consult the primary literature and conduct targeted in vitro studies to determine the most effective fungicidal agents and concentrations for the pathogen of interest.
References
- 1. nbinno.com [nbinno.com]
- 2. Exploring the Effects of Benomyl and this compound on Plant Health and Disease Management [cnagrochem.com]
- 3. ijcmas.com [ijcmas.com]
- 4. mdpi.com [mdpi.com]
- 5. "Comparative Efficacy of Systemic and Combination Fungicides for the Co" by Patience U. Ishieze, Chinedu F. Amuji et al. [scholarsmine.mst.edu]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. researchtrend.net [researchtrend.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Biological characterization and in vitro fungicide screenings of a new causal agent of wheat Fusarium head blight in Tibet, China [frontiersin.org]
- 10. Microemulsion Formulation of this compound and Its In Vitro Antifungal Activities Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aatcc.peerjournals.net [aatcc.peerjournals.net]
- 12. researchgate.net [researchgate.net]
- 13. scialert.net [scialert.net]
- 14. researchgate.net [researchgate.net]
- 15. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. botanyjournals.com [botanyjournals.com]
cross-validation of carbendazim detection by SERS and HPLC methods
A detailed analysis of Surface-Enhanced Raman Spectroscopy (SERS) and High-Performance Liquid Chromatography (HPLC) for the quantification of the fungicide carbendazim in food samples.
For researchers and professionals in drug development and food safety, the accurate detection and quantification of pesticide residues like this compound are of paramount importance. This compound is a widely used broad-spectrum benzimidazole fungicide, but its potential health risks necessitate sensitive and reliable analytical methods for its monitoring. This guide provides a comprehensive comparison of two powerful techniques for this compound detection: Surface-Enhanced Raman Spectroscopy (SERS) and High-Performance Liquid Chromatography (HPLC).
This guide will delve into the experimental protocols for both methods and present a side-by-side comparison of their performance based on experimental data, enabling an informed decision on which method is best suited for specific analytical needs.
Performance Comparison
The choice between SERS and HPLC for this compound detection often depends on the specific requirements of the analysis, such as the need for speed, sensitivity, or adherence to established regulatory methods. While HPLC is a well-established and robust technique, SERS is an emerging method that offers the potential for rapid, on-site analysis.
The following table summarizes the key performance metrics for this compound detection using SERS and HPLC, based on data from various studies.
| Performance Metric | SERS | HPLC/HPLC-MS |
| Limit of Detection (LOD) | 0.01 mg/L[1], ~8.5 x 10⁻⁴ ppm | 0.002 mg/kg[2], 0.61 µg/L, 0.005 mg/kg[3] |
| Limit of Quantification (LOQ) | Not explicitly stated | 0.02 mg/kg[2], 1.85 µg/L, 0.030 mg/kg[4] |
| Linearity Range | 0.1–10 mg/L[1] | 1 to 15 µg/ml[2], 0.01-1 mg/kg[3], 0.05 to 0.30 mg/kg[4] |
| Recovery (%) | 86-116% | 99.67-113.11%[2], 85.7-98.1%, 91.5-96.1%[3], 92.5-96.0%[4] |
| Analysis Time | Rapid | Slower, involves chromatographic separation |
| Sample Preparation | Often simpler | Can be more complex (e.g., QuEChERS) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. Below are representative experimental protocols for the detection of this compound using SERS and HPLC.
Surface-Enhanced Raman Spectroscopy (SERS) Protocol
The SERS method involves the use of nanostructured metallic surfaces to amplify the Raman signal of the analyte.
1. SERS Substrate Preparation: A common SERS substrate involves the synthesis of silver nanoparticles (AgNPs). For instance, a three-dimensional SERS substrate can be fabricated using silver nanoparticles on a polyacrylonitrile (PAN) nanohump array. This provides a high density of "hot spots" for signal enhancement.
2. Sample Preparation: A stock solution of this compound (e.g., 50 mg/L) is prepared in an ethanol/water mixture (1:1 v/v). This stock solution is then serially diluted to create a range of standard solutions (e.g., 0.1, 0.5, 1, 5, 10, 20, and 50 mg/L)[1]. For real samples like apples, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method can be used. This involves homogenizing the sample with acetonitrile, followed by the addition of salts like anhydrous MgSO₄ and NaCl to induce phase separation. The resulting supernatant is then filtered[5].
3. SERS Measurement: A small volume of the prepared sample or standard solution is deposited onto the SERS substrate. The Raman spectra are then collected using a Raman spectrometer. Typical parameters might include a specific laser excitation wavelength, power, and acquisition time.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a classic chromatographic technique used to separate, identify, and quantify components in a mixture.
1. Sample Preparation: Similar to SERS, a QuEChERS-based extraction is often employed for complex matrices like fruits and vegetables. The final extract is typically dissolved in the mobile phase for injection into the HPLC system.
2. HPLC-UV/MS Conditions: A variety of HPLC configurations can be used. A common setup includes:
-
Column: A C18 column (e.g., LichroCART Purospher RP-18) is frequently used for separation[6].
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile is common. For example, a mobile phase of water and methanol (25:75 v/v) has been used[6]. Another study utilized 70% ammonium acetate and 30% acetonitrile (v/v)[5].
-
Detection: Detection can be achieved using a UV detector (e.g., at 286 nm)[6] or a mass spectrometer (MS) for higher sensitivity and specificity[5]. The retention time for this compound under specific conditions can be as short as 1.57 minutes[5] or 3.13 minutes[2].
Cross-Validation Workflow
The process of cross-validating SERS and HPLC methods for this compound detection can be visualized as a structured workflow. This ensures that the results from the newer method (SERS) are comparable and reliable relative to the established method (HPLC).
Conclusion
Both SERS and HPLC are highly capable methods for the detection and quantification of this compound in food samples. HPLC, particularly when coupled with mass spectrometry, remains a gold standard for its high accuracy and established validation protocols. It is well-suited for laboratory settings where high throughput may not be the primary concern.
On the other hand, SERS presents a compelling alternative, especially for applications requiring rapid screening and portability. The simplification of sample preparation and the speed of analysis make SERS a promising tool for on-site testing and for reducing the analytical burden in centralized laboratories.[2] The development of robust and reproducible SERS substrates is key to its wider adoption.
Ultimately, the choice between SERS and HPLC will be guided by the specific analytical challenge, including the required level of sensitivity, the sample matrix, cost considerations, and the desired analysis time. Cross-validation studies, as outlined in this guide, are essential to ensure that any new, rapid method like SERS provides results that are comparable to well-established techniques like HPLC.
References
- 1. mdpi.com [mdpi.com]
- 2. distantreader.org [distantreader.org]
- 3. A sensitive determination method for this compound and thiabendazole in apples by solid-phase microextraction-high performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thaiscience.info [thaiscience.info]
- 5. Rapid Detection of this compound Residue in Apple Using Surface-Enhanced Raman Scattering and Coupled Chemometric Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
Nanocarbendazim Demonstrates Enhanced Antifungal Efficacy Over Commercial Formulations
A comprehensive analysis of recent studies indicates that nanocarbendazim formulations exhibit superior antifungal activity compared to conventional commercial this compound products. This enhanced efficacy is attributed to the unique properties of nanoparticles, which allow for improved solubility, controlled release, and greater penetration into fungal cells.
Recent research highlights that nanoformulations of this compound, a widely used benzimidazole fungicide, are significantly more effective at inhibiting the growth of various fungal pathogens.[1][2] The smaller particle size of nanothis compound, typically in the range of 60-90 nm, is a key factor in its heightened bioactivity.[1][2] This allows for a larger surface area-to-volume ratio, leading to increased interaction with fungal cells and more efficient delivery of the active ingredient.
Comparative Antifungal Performance
Quantitative data from in vitro studies consistently show that nanothis compound formulations outperform their commercial counterparts, even at lower concentrations. For instance, one study found that a nanoformulation of this compound achieved 100% inhibition of Fusarium oxysporum and Aspergillus parasiticus at concentrations of 0.5 and 1.0 ppm.[2] In contrast, pure this compound at the same concentrations only achieved 80% and 97.2% inhibition against F. oxysporum, and 86% and 100% inhibition against A. parasiticus, respectively.[2] A commercial formulation (WP 50) was even less effective, showing significantly lower inhibition percentages at the same concentrations.[2]
Another study focusing on Aspergillus niger also concluded that encapsulated nanothis compound demonstrated "extraordinary function" and better results in inhibiting fungal growth compared to bulk or unformulated commercial this compound.[1][3] Similarly, this compound-conjugated silver nanoparticles have shown to be as effective at a concentration of 0.1% as the fungicide alone at a 1% concentration against Colletotrichum gloeosporioides, the causative agent of anthracnose in mangoes.[4]
| Formulation | Fungal Species | Concentration (ppm) | Mycelial Growth Inhibition (%) |
| Nanothis compound | Fusarium oxysporum | 0.5 | 100%[2] |
| 1.0 | 100%[2] | ||
| Aspergillus parasiticus | 0.5 | 100%[2] | |
| 1.0 | 100%[2] | ||
| Pure this compound | Fusarium oxysporum | 0.5 | 80%[2] |
| 1.0 | 97.2%[2] | ||
| Aspergillus parasiticus | 0.5 | 86%[2] | |
| 1.0 | 100%[2] | ||
| Commercial this compound (WP 50) | Fusarium oxysporum | 0.5 | 50.5%[2] |
| 1.0 | 70%[2] | ||
| Aspergillus parasiticus | 0.5 | 42%[2] | |
| 1.0 | 58%[2] |
Mechanism of Action: Disruption of Fungal Cell Division
This compound belongs to the benzimidazole class of fungicides and its primary mode of action is the inhibition of microtubule formation in fungal cells.[5][6] It specifically targets β-tubulin, a protein subunit of microtubules.[5] By binding to β-tubulin, this compound disrupts the assembly of microtubules, which are essential for critical cellular processes such as mitosis (cell division) and intracellular transport.[5][7] This disruption ultimately leads to the cessation of fungal growth and cell death.[5] The enhanced efficacy of nanothis compound is likely due to its ability to more effectively deliver this compound to its intracellular target.
Experimental Protocols
The assessment of the antifungal efficacy of nanothis compound and commercial formulations typically involves standard in vitro assays. The following are detailed methodologies for key experiments cited in the research.
Preparation of Nanothis compound
One common method for synthesizing nanothis compound involves encapsulation within a polymeric matrix. For example, polycaprolactone can be used as a carrier.[3]
-
Dissolution: Ground commercial this compound is dissolved in an organic solvent such as acetone. A separate solution of polycaprolactone in water is also prepared.
-
Mixing and Dispersion: The two solutions are mixed in an ultrasonic bath for approximately 40 minutes to ensure the dispersion of this compound particles within the polymer.
-
Stirring and Solvent Evaporation: The resulting solution is stirred continuously for several hours (e.g., 6 hours at 1200 rpm) to facilitate the formation of nanocapsules. The excess solvent is then removed using a rota-evaporator.
-
Characterization: The resulting nano-encapsulated this compound is characterized using techniques like Dynamic Light Scattering (DLS) to determine particle size distribution and Transmission Electron Microscopy (TEM) to observe the morphology of the nanoparticles.[3]
Antifungal Activity Assays
1. Disc Diffusion Method
The disc diffusion method is a qualitative assay used to assess the antifungal activity of different formulations.
-
Media Preparation: A suitable growth medium, such as Potato Dextrose Agar (PDA), is prepared and sterilized.[1]
-
Inoculation: The surface of the agar plates is uniformly inoculated with a suspension of the target fungal species (e.g., Aspergillus niger).
-
Disc Application: Sterile filter paper discs are dipped into different concentrations (e.g., 5, 10, 15 ppm) of the test samples (nanothis compound and commercial this compound).[1]
-
Incubation: The prepared discs are placed on the surface of the inoculated PDA plates. The plates are then incubated at a suitable temperature (e.g., 37°C) for a specific period (e.g., 10 days).[1]
-
Observation: The antifungal activity is determined by measuring the diameter of the inhibition zone (the clear area around the disc where fungal growth is prevented). A larger inhibition zone indicates greater antifungal efficacy.[1]
2. Minimum Inhibitory Concentration (MIC) Analysis
The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
-
Broth Preparation: A liquid growth medium, such as Potato Dextrose Broth (PDB), is used.
-
Serial Dilutions: Serial dilutions of the test compounds (nanothis compound and commercial this compound) are prepared in the broth to create a range of concentrations.
-
Inoculation: Each dilution is inoculated with a standardized suspension of the fungal phytopathogen.
-
Incubation: The inoculated tubes or microplates are incubated under appropriate conditions.
-
Observation: The MIC is determined by visual inspection for the lowest concentration that shows no turbidity or visible fungal growth.
References
- 1. Synthesis, Characterization and Bioassay of Nanothis compound – An Ecofriendly Benzimidazole Fungicide – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. biotech-asia.org [biotech-asia.org]
- 4. researchgate.net [researchgate.net]
- 5. pomais.com [pomais.com]
- 6. youtube.com [youtube.com]
- 7. This compound | C9H9N3O2 | CID 25429 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Field Study of Carbendazim and Propiconazole for Disease Control
A comprehensive guide for researchers, scientists, and drug development professionals on the field performance and mechanisms of action of two widely used fungicides.
This guide provides an objective comparison of the efficacy of carbendazim and propiconazole in controlling various plant diseases, supported by experimental data from field studies. Detailed methodologies of key experiments are presented to aid in the replication and further development of disease control strategies.
I. Executive Summary
This compound and propiconazole are two systemic fungicides extensively used in agriculture to manage a broad spectrum of fungal diseases. This compound, a benzimidazole fungicide, is highly effective against a range of diseases in crops like rice and wheat.[1] Propiconazole, a triazole fungicide, also demonstrates significant efficacy against numerous fungal pathogens.[1][2] Field studies consistently show that both fungicides can significantly reduce disease severity and increase crop yields. However, their performance can vary depending on the target pathogen, crop, and environmental conditions. Propiconazole has often been reported to provide superior control for certain diseases like rice sheath rot and wheat stem rust when compared to this compound.[3][4]
II. Quantitative Performance Data
The following tables summarize the comparative efficacy of this compound and propiconazole from various field studies.
Table 1: Efficacy against Rice Diseases
| Disease | Fungicide | Application Rate | Disease Severity Reduction (%) | Yield Increase (%) | Reference |
| Sheath Rot | Propiconazole | 0.1% | 46.8 | 8.7 | [3] |
| Sheath Rot | This compound | 0.1% | Not specified, but less effective than Propiconazole | Not specified | [3] |
| Sheath Blight | Propiconazole 25EC | 0.1% | 83.95 (based on RLH) | Not specified | [5] |
| Sheath Blight | This compound 50WP | 0.1% | 63.41 (based on RLH) | Not specified | [5] |
| Brown Spot | Propiconazole 25EC | 0.1% | 81.44 | Not specified | [1] |
| Brown Spot | This compound 50WP | 0.1% | 31.55 | Not specified | [1] |
RLH: Relative Lesion Height
Table 2: Efficacy against Wheat Diseases
| Disease | Fungicide | Application Rate | Disease Incidence/Severity Reduction (%) | Yield Increase (%) | Reference |
| Stem Rust | Propiconazole 25% EC | 0.1% | Statistically similar to Tebuconazole | 171.77 (vs. Local red check) | [4] |
| Stem Rust | Tebuconazole 50% EC (for comparison) | 0.1% | Up to 74.92 | 185.48 (vs. Local red check) | [4] |
| Leaf Blight | Propiconazole 25% EC | 0.1% | 73.35 (vs. control) | 27.40 (vs. control) | [6] |
| Leaf Blight | This compound 50% WP + Mancozeb 75% WP | 0.1% + 0.2% | 65.55 (vs. control) | 20.35 (vs. control) | [6] |
| Yellow Rust | Propiconazole 25% EC | Not specified | Significant reduction | 77 (over a six-year period) | [7] |
III. Experimental Protocols
The data presented in this guide are derived from field experiments adhering to established scientific protocols. A generalized experimental workflow is outlined below, followed by specific methodologies for key diseases.
A. General Experimental Workflow
A typical field trial to evaluate fungicide efficacy follows a structured workflow to ensure reliable and reproducible results.
B. Protocol for Rice Sheath Blight Efficacy Trial
-
Experimental Design: The experiment is typically laid out in a Randomized Complete Block Design (RCBD) with three to four replications.
-
Plot Size and Crop Management: Standard plot sizes (e.g., 5m x 3m) are used. Rice varieties susceptible to sheath blight are chosen to ensure adequate disease pressure. Standard agronomic practices for rice cultivation are followed.
-
Inoculation: The field is artificially inoculated with the sheath blight pathogen, Rhizoctonia solani. This is often done by placing cultured sclerotia or mycelial mats near the base of the rice plants at the maximum tillering stage.
-
Fungicide Application: Fungicides are applied as foliar sprays at recommended dosages at specific growth stages, often at the first appearance of disease symptoms and followed by a second spray after a defined interval (e.g., 15 days). A control plot is maintained without any fungicide application.
-
Disease Assessment: Disease severity is recorded periodically using a 0-9 scale, where 0 indicates no infection and 9 indicates severe infection covering a large portion of the plant. The Percent Disease Index (PDI) is calculated from these scores.
-
Yield Data: At maturity, grain yield and other yield-contributing parameters (e.g., 1000-grain weight) are recorded from a designated area within each plot.
-
Statistical Analysis: The collected data on disease severity and yield are subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the differences between treatments.
C. Protocol for Wheat Rust Efficacy Trial
-
Experimental Design and Crop Management: Similar to the rice trial, an RCBD with replications is commonly used. A wheat variety susceptible to the target rust (e.g., stem rust, yellow rust) is selected.
-
Inoculation: Natural infection is often relied upon in areas known for high rust incidence. However, artificial inoculation can be performed by spraying a suspension of uredospores onto the plants.
-
Fungicide Application: Fungicides are typically applied as a foliar spray at the flag leaf stage or upon the initial appearance of rust pustules.
-
Disease Assessment: Disease severity is assessed using the modified Cobb's scale, which estimates the percentage of leaf area covered by rust pustules.
-
Data Collection and Analysis: Data on disease severity, grain yield, and thousand-kernel weight are collected and statistically analyzed to compare the efficacy of the different fungicide treatments.
IV. Mechanism of Action
The distinct modes of action of this compound and propiconazole at the cellular level explain their fungicidal properties.
A. This compound: Inhibition of Microtubule Assembly
This compound is a benzimidazole fungicide that targets the β-tubulin protein in fungal cells. By binding to β-tubulin, it disrupts the assembly of microtubules, which are essential components of the mitotic spindle. This interference with microtubule formation inhibits nuclear division (mitosis), thereby arresting cell division and ultimately leading to the death of the fungal pathogen.
B. Propiconazole: Inhibition of Ergosterol Biosynthesis
Propiconazole belongs to the triazole class of fungicides, which act as demethylation inhibitors (DMIs). Its primary target is the enzyme lanosterol 14α-demethylase, which is encoded by the CYP51 gene. This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of the fungal cell membrane that regulates its fluidity and integrity. By inhibiting this enzyme, propiconazole disrupts the production of ergosterol, leading to the accumulation of toxic sterol precursors. This ultimately compromises the structure and function of the fungal cell membrane, inhibiting fungal growth and development.
V. Conclusion
Both this compound and propiconazole are effective systemic fungicides for the management of a wide range of plant diseases. The choice between these two fungicides should be based on the specific target pathogen, the crop, local resistance management guidelines, and cost-effectiveness. The data from field trials indicate that propiconazole may offer superior efficacy against certain diseases, particularly in rice and wheat. A thorough understanding of their respective mechanisms of action is crucial for developing integrated disease management programs that minimize the risk of fungicide resistance and maximize crop protection. Researchers are encouraged to utilize the provided experimental protocols as a foundation for further comparative studies and the development of novel disease control strategies.
References
- 1. Performance of different fungicides against multiple diseases of rice | Indian Phytopathology [epubs.icar.org.in]
- 2. scispace.com [scispace.com]
- 3. saulibrary.edu.bd [saulibrary.edu.bd]
- 4. sawbar.in [sawbar.in]
- 5. ijcmas.com [ijcmas.com]
- 6. imskolkata.org [imskolkata.org]
- 7. phytojournal.com [phytojournal.com]
Safety Operating Guide
Safeguarding Your Laboratory and Environment: Proper Carbendazim Disposal Procedures
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring both personal safety and environmental protection. Carbendazim, a widely used benzimidazole fungicide, is classified as a hazardous substance requiring stringent disposal protocols due to its potential for environmental toxicity and its classification as a possible mutagen and reproductive toxin.[1][2][3] Adherence to these procedures is not only a matter of best practice but also a legal requirement.
This guide provides a direct, step-by-step operational plan for the safe handling and disposal of this compound waste in a laboratory setting.
Immediate Safety and Disposal Plan
This compound and any materials contaminated with it must be treated as hazardous waste.[1] Under no circumstances should this chemical be disposed of via standard laboratory waste streams, down the drain, or in regular trash.[1][4] The primary directive is to comply with all local, state, and federal regulations governing hazardous waste.[4][5]
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Before handling this compound waste, all personnel must be equipped with appropriate PPE. This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4][6] If there is a risk of generating dust or aerosols, a respirator should be used.[4]
-
Waste Containment: Securely seal all this compound waste (solid, liquid, or contaminated labware) in a non-reactive container that is in good condition.[4] The container must be clearly labeled with the words "Hazardous Waste" and the chemical name "this compound".[4][7]
-
Waste Segregation: Store the sealed container in a designated hazardous waste accumulation area.[4] This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents.[4][7]
-
Consult Authorities: Contact your institution's Environmental Health and Safety (EHS) department or your local hazardous waste disposal authority.[4] They will provide specific guidance and schedule a pickup.
-
Professional Disposal: Arrange for the collection of the waste by a licensed hazardous waste disposal company.[4][8] This is the standard and required method of disposal. In the United States, this compound is assigned the EPA Waste Number U372 when discarded as a commercial chemical product.[7][9]
Spill Management
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the area and evacuate if necessary.[4]
-
Control and Contain: Wearing appropriate PPE, prevent the spill from spreading or entering drains or waterways.[7]
-
Absorb: For liquid spills, use an inert absorbent material like vermiculite, sand, or clay.[4][10] For solid spills, carefully sweep or use dry clean-up procedures to avoid generating dust.[2][7] Moisten the material slightly first, if appropriate, to minimize dust.[2]
-
Collect: Shovel or sweep the contained material into a new, sealable container labeled "Hazardous Waste" with the chemical name.[4][7]
-
Decontaminate: Clean the spill area, tools, and equipment.[10] All cleaning materials should also be treated as hazardous waste.[11]
-
Ventilate: Ensure the area is well-ventilated.[4]
Quantitative Data for this compound
The following table summarizes key data for this compound to aid in risk assessment and proper handling.
| Property | Value |
| Chemical Formula | C₉H₉N₃O₂ |
| Molecular Weight | 191.19 g/mol |
| Melting Point | >300 °C (decomposes)[8] |
| Water Solubility | 8 mg/L (at pH 7, 25 °C)[1] |
| Soil Half-Life | 6 - 12 months[5][10] |
| EPA Waste Number | U372[7][9] |
| Aquatic Toxicity (Rainbow Trout) | LC50 (96 hr): 0.87 mg/L[10] |
| Aquatic Toxicity (Daphnia) | EC50 (48 hr): 0.22 mg/L[10] |
Experimental Protocols for Waste Treatment
While research into microbial biodegradation and other degradation methods for this compound exists, these are not suitable for routine laboratory disposal.[4][12] The established, safe, and regulatory-compliant protocol does not involve chemical deactivation by the researcher. The required procedure is the segregation and containment of the waste, followed by disposal via a licensed professional service that may use high-temperature incineration with appropriate scrubbers or other approved methods.[8] Do not attempt to treat this compound waste chemically in the laboratory for disposal purposes.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper and safe disposal of this compound waste from a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. This compound (HSG 82, 1993) [inchem.org]
- 2. echemi.com [echemi.com]
- 3. agromec-international.com [agromec-international.com]
- 4. benchchem.com [benchchem.com]
- 5. titanag.com.au [titanag.com.au]
- 6. albaugh.com [albaugh.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. This compound | C9H9N3O2 | CID 25429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdn.chemservice.com [cdn.chemservice.com]
- 10. apparentag.com.au [apparentag.com.au]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Safeguarding Your Research: A Comprehensive Guide to Handling Carbendazim
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for handling Carbendazim. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This compound is a chemical that may cause genetic defects, damage fertility or the unborn child, and is very toxic to aquatic life with long-lasting effects.[1][2][3][4][5][6] Therefore, a comprehensive safety plan is not just recommended; it is essential.
I. Personal Protective Equipment (PPE)
When handling this compound, especially the concentrate, it is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure.[1][6] The primary routes of exposure are inhalation and dermal contact, which can be significantly reduced by correct PPE usage.[7]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications & Rationale |
| Hand Protection | Chemical-resistant gloves | Elbow-length is recommended.[1][6] Never handle pesticides without gloves as most can be absorbed through the skin.[8] |
| Eye Protection | Safety goggles or face shield | To protect against splashes or dust.[1][6][9] |
| Body Protection | Lab coat, coveralls, or chemical-resistant apron | Wear long-sleeved shirts and long pants as a minimum.[8] Coveralls should be worn over personal clothing.[2] |
| Respiratory Protection | Respirator or dust mask | A respirator may be necessary if there is a risk of aerosolization or if handling the powder form, which can create dust.[2][7][9] Use in a well-ventilated area.[1][2] |
| Foot Protection | Chemical-resistant footwear | To be worn with socks.[10] |
Note: Always inspect PPE for any damage before use and properly clean or dispose of it after handling this compound.
II. Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
1. Preparation:
-
Obtain Special Instructions: Before use, obtain and read all safety precautions.[1][3][5]
-
Area Preparation: Ensure the work area is well-ventilated.[1][2] Keep containers closed when not in use.[1]
-
PPE Donning: Put on all required PPE as specified in Table 1.
2. Handling and Use:
-
Avoid Dust and Vapors: Do not breathe dust, fumes, gas, mist, vapors, or spray.[2] Avoid creating dust when handling the solid form.[2]
-
Prevent Contact: Avoid contact with eyes, skin, and clothing.[1][11]
-
No Personal Items: Do not eat, drink, or smoke when using this product.[2][11] Wash hands, arms, and face thoroughly with soap and water after use and before eating, drinking, or smoking.[1][6]
3. Spill Management:
-
Immediate Action: In case of a spill, stop the leak if it is safe to do so and contain the spill.[1]
-
Containment: Use an inert absorbent material like sand, clay, or vermiculite to contain the spill.[1][9]
-
Cleanup: Collect the absorbed material into a sealed, labeled hazardous waste container.[9] Do not flush into surface water or sanitary sewer systems.[7]
-
Decontamination: Wash the area down with large amounts of water, and prevent runoff into drains.[12]
III. Disposal Plan
This compound and its containers must be treated as hazardous waste.
1. Container Management:
-
Labeling: Secure the this compound waste in a clearly labeled, sealed, and non-reactive container. The label should explicitly state "Hazardous Waste" and list the chemical constituents.[9]
-
Storage: Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials.[9]
2. Disposal Procedure:
-
Local Regulations: Treatment, storage, transportation, and disposal must be in accordance with a`pplicable local regulations.[7]
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company for proper disposal.[9]
-
Empty Containers: Triple-rinse empty containers before disposal, adding the rinsings to the spray tank.[1][4] Do not reuse empty containers.[7] Puncture and dispose of empty containers in an approved landfill or by other approved local procedures.[1][7]
Visual Workflow for Handling this compound
The following diagram outlines the key steps and decision points for the safe handling and disposal of this compound.
Caption: A flowchart outlining the safe handling and disposal of this compound.
References
- 1. apparentag.com.au [apparentag.com.au]
- 2. indofil.com [indofil.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
